Product packaging for Amprolium(Cat. No.:CAS No. 121-25-5)

Amprolium

Numéro de catalogue: B1666021
Numéro CAS: 121-25-5
Poids moléculaire: 278.78 g/mol
Clé InChI: LCTXBFGHZLGBNU-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amprolium is an organic chloride salt having 1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium as the counterion. Used for prevention of coccidiosis in poultry and cattle. It has a role as a coccidiostat. It is a pyridinium salt and an organic chloride salt. It contains an this compound(1+).
This compound is a coccidiostat used in poultry.
A veterinary coccidiostat that interferes with THIAMINE metabolism.
See also: this compound Hydrochloride (narrower).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClN4 B1666021 Amprolium CAS No. 121-25-5

Propriétés

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4.ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTXBFGHZLGBNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904505
Record name Amprolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-25-5
Record name Amprolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amprolium [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amprolium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11374
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amprolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amprolium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPROLIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M75T660B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amprolium: Synthesis, Mechanism, and Exploration of Novel Derivatives for Future Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium, a synthetic thiamine analog, has been a cornerstone in the control of coccidiosis in poultry and other livestock for decades. Its specific mechanism of action, targeting thiamine uptake in Eimeria species, has ensured its efficacy and safety. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, its established mechanism of action as a coccidiostat, and a prospective look into the synthesis and potential applications of novel this compound derivatives. This document is intended to be a resource for researchers in medicinal chemistry, parasitology, and drug development, providing detailed experimental insights and identifying future research avenues.

Introduction to this compound

This compound, chemically known as 1-[(4-Amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium chloride hydrochloride, is a quaternary ammonium compound developed in the 1960s. It is a structural analog of thiamine (Vitamin B1) and its primary application is as a coccidiostat in veterinary medicine to prevent and treat coccidiosis, a parasitic disease of the intestinal tract of animals, particularly poultry.[1] Due to its close structural similarity to thiamine, this compound acts as a competitive inhibitor of thiamine transporters in the Eimeria parasite.[1] This leads to thiamine deficiency in the parasite, disrupting carbohydrate metabolism and ultimately causing starvation.[1] The thiamine transport system of the parasite is significantly more sensitive to this compound than that of the host, which accounts for its favorable safety profile.[1]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that has been well-established. Several patented methods exist, with variations in reagents and conditions, but the core chemical transformations remain consistent. Two primary synthetic routes are commonly described, one starting from butyronitrile and acrylonitrile, and another from ethoxymethylenemalononitrile and acetamidine.

Synthesis Route 1: From Butyronitrile and Acrylonitrile

This pathway involves the initial synthesis of two key intermediates, which are then condensed to form the pyrimidine core of amproliam.

Experimental Protocol:

  • Step 1: Synthesis of Butylamidine Hydrochloride. Butyronitrile is reacted with methanol in an acidic environment to produce a methoxy imine intermediate. This intermediate is then treated with ammonia to yield butylamidine hydrochloride.[2]

  • Step 2: Synthesis of α-methoxymethyl-β-methoxyacrylonitrile. Acrylonitrile is reacted with methyl formate in the presence of a base like sodium methoxide. The resulting product is then methylated, for instance with dimethyl sulfate, to yield α-methoxymethyl-β-methoxyacrylonitrile.[2]

  • Step 3: Formation of 4-amino-5-methoxy-2-propylpyrimidine. The two intermediates, butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile, are condensed to form the pyrimidine ring structure, 4-amino-5-methoxy-2-propylpyrimidine.[2]

  • Step 4: Quaternization to form this compound Hydrochloride. The pyrimidine derivative from the previous step is reacted with 2-picoline in the presence of hydrogen chloride to form the final product, this compound hydrochloride.[2][3]

Synthesis Route 2: From Ethoxymethylenemalononitrile and Acetamidine

This alternative route also constructs the central pyrimidine ring through a condensation reaction.

Experimental Protocol:

  • Step 1: Condensation to form the Pyrimidine Ring. Ethoxymethylenemalononitrile is condensed with acetamidine. This reaction likely proceeds through a conjugate addition of the amidine to the malononitrile, followed by cyclization to form a substituted pyrimidine.

  • Step 2: Reduction of the Nitrile Group. The nitrile group on the pyrimidine ring is reduced to an aminomethyl group.

  • Step 3: Quaternization of the Amine. The aminomethyl group is exhaustively methylated and subsequently converted to a bromide salt, creating a key intermediate.

  • Step 4: Final Displacement Reaction. The bromide intermediate is reacted with α-picoline to displace the halogen and form this compound.

Mechanism of Action: Thiamine Antagonism

This compound's efficacy as a coccidiostat is directly linked to its ability to mimic thiamine and competitively inhibit its transport into the Eimeria parasite.[1] Thiamine is an essential cofactor for enzymes involved in carbohydrate metabolism. By blocking its uptake, this compound effectively starves the parasite of a crucial nutrient, particularly during the schizogony stage of its lifecycle when the demand for thiamine is highest.[1]

Thiamine Thiamine (Vitamin B1) Transporter Eimeria Thiamine Transporter Thiamine->Transporter Binds to This compound This compound This compound->Transporter Competitively Binds to Blockage Competitive Inhibition Uptake Thiamine Uptake Transporter->Uptake Mediates Transporter->Blockage Metabolism Carbohydrate Metabolism Uptake->Metabolism Essential for Blockage->Uptake Prevents Starvation Parasite Starvation Metabolism->Starvation Disruption leads to This compound This compound Core Structure Derivatization Chemical Derivatization This compound->Derivatization Pyrimidine Pyrimidine Ring Modification Derivatization->Pyrimidine Pyridine Pyridine Ring Modification Derivatization->Pyridine Propyl Propyl Chain Modification Derivatization->Propyl NovelDerivatives Novel this compound Derivatives Pyrimidine->NovelDerivatives Pyridine->NovelDerivatives Propyl->NovelDerivatives Anticancer Anticancer Activity NovelDerivatives->Anticancer Screening for Antimicrobial Antimicrobial Activity NovelDerivatives->Antimicrobial Screening for Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays Screening->Anticancer Antimicrobial Antimicrobial Assays Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Amprolium Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of amprolium hydrochloride, a vital coccidiostat in veterinary medicine. By understanding its three-dimensional arrangement at the atomic level, researchers can gain insights into its physicochemical properties, mechanism of action, and potential for further drug development. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the logical workflow of the structural analysis.

Crystallographic Data Summary

The crystal structure of amproli-um hydrochloride (1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride hydrochloride) was determined by Shin and Oh in 1993. The compound crystallizes in the triclinic space group Pī.[1] Key quantitative data from this single-crystal X-ray diffraction study are presented below for easy reference and comparison.

Crystal Data and Structure Refinement
ParameterValue[1]
Empirical FormulaC₁₄H₁₉N₄⁺·Cl⁻·HCl
Formula Weight315.2 g/mol
Crystal SystemTriclinic
Space Group
a11.327(2) Å
b13.842(2) Å
c10.959(2) Å
α90.68(2)°
β110.13(1)°
γ99.10(2)°
Volume1588.9(4) ų
Z4
Density (calculated)1.318 g/cm³
RadiationCu Kα (λ = 1.5418 Å)
Temperature297 K
Reflections collected3680
Final R index0.054

Experimental Protocols

The determination of the crystal structure of this compound hydrochloride involves a series of precise experimental procedures, from crystal growth to data analysis. The following sections outline the detailed methodologies typically employed in such an analysis.

Synthesis and Crystallization

This compound hydrochloride can be synthesized through a multi-step process. A common route involves the condensation of 4-amino-5-(chloromethyl)-2-propylpyrimidine with 2-picoline. The resulting this compound chloride is then treated with hydrochloric acid to yield the hydrochloride salt.

For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is often employed. While the specific solvent system used by Shin and Oh is not detailed in their publication, a general approach for organic hydrochloride salts involves the following steps:

  • Dissolution: The purified this compound hydrochloride powder is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

  • Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: The filtered solution is placed in a clean vessel, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of a small number of large, well-ordered crystals.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. For the published structure of this compound hydrochloride, data was collected at 297 K using Cu Kα radiation.[1]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved through various methods, such as direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic coordinates, and to determine thermal parameters. This iterative process continues until the calculated diffraction pattern closely matches the observed pattern. The quality of the final refined structure is assessed using metrics such as the R-factor. For this compound hydrochloride, the final R-factor was 0.054 for 3680 observed reflections.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes in the crystal structure analysis of this compound hydrochloride.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Chemical Synthesis of This compound Hydrochloride purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation mounting Crystal Mounting evaporation->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement

Experimental workflow for this compound hydrochloride crystal structure determination.

logical_relationship cluster_input Input cluster_process Process cluster_output Output compound This compound Hydrochloride crystallography Single-Crystal X-ray Diffraction compound->crystallography crystal_data Crystal System Space Group Unit Cell Dimensions crystallography->crystal_data atomic_coordinates Atomic Coordinates Bond Lengths Bond Angles crystallography->atomic_coordinates molecular_structure 3D Molecular Structure atomic_coordinates->molecular_structure

References

Molecular Docking of Amprolium with Thiamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular docking of amprolium with thiamine transporters. This compound, a structural analog of thiamine (Vitamin B1), is a widely used anticoccidial agent in veterinary medicine. Its efficacy stems from its ability to competitively inhibit thiamine uptake in protozoan parasites like Eimeria, leading to fatal thiamine deficiency in the parasite.[1][2] This guide will delve into the molecular interactions underpinning this mechanism, providing detailed experimental protocols for in silico analysis and a summary of key quantitative data.

Introduction to this compound and Thiamine Transporters

Thiamine is an essential vitamin for all living organisms, serving as a critical cofactor for enzymes involved in carbohydrate metabolism.[3] Eukaryotic cells have evolved specialized transporter proteins to facilitate the uptake of thiamine from the extracellular environment. The primary thiamine transporters in humans and other vertebrates are the high-affinity thiamine transporters THTR-1 (encoded by the SLC19A2 gene) and THTR-2 (encoded by the SLC19A3 gene).[4][5] These transporters are integral membrane proteins that mediate the cellular uptake of thiamine.[5]

This compound's structural mimicry of thiamine allows it to act as a competitive antagonist at these transporters.[6][7] By binding to the thiamine transporter, this compound physically obstructs the passage of thiamine, thereby depriving the cell of this essential nutrient.[2] The therapeutic success of this compound lies in the differential sensitivity of the parasite's and the host's thiamine transporters to the drug. The Eimeria thiamine transport system is significantly more sensitive to this compound than that of the host, allowing for a therapeutic window where the parasite is eliminated with minimal impact on the host.[1]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and thiamine transporters, docking studies are invaluable for:

  • Elucidating the precise binding mode of this compound within the transporter's binding pocket.

  • Identifying the key amino acid residues that interact with this compound.

  • Understanding the structural basis for this compound's competitive inhibition of thiamine transport.

  • Providing a foundation for the rational design of new and more effective anticoccidial drugs.

Recent advances in structural biology, particularly the determination of cryo-electron microscopy (cryo-EM) structures of human thiamine transporters in complex with this compound, have provided unprecedented insights into these interactions at an atomic level.[8]

Data Presentation: Quantitative Analysis of this compound-Thiamine Transporter Interactions

The following tables summarize the key quantitative data from experimental studies on the interaction of this compound with thiamine transporters.

Table 1: Binding Affinities of this compound and Thiamine to Human Thiamine Transporters

TransporterLigandBinding Affinity (Kd) (µM)Experimental Method
SLC19A2 (THTR-1)This compound~3.05Microscale Thermophoresis (MST)
SLC19A3 (THTR-2)This compound~0.45Microscale Thermophoresis (MST)
SLC19A2 (THTR-1)Thiamine~1.2 (at pH 6.0)Microscale Thermophoresis (MST)
SLC19A3 (THTR-2)Thiamine~0.25 (at pH 6.0)Microscale Thermophoresis (MST)

Data sourced from Li et al. (2024).[8]

Table 2: Inhibition of Thiamine Uptake by this compound

OrganismTransporter SystemInhibition Constant (Ki) (µM)
Eimeria tenella (parasite)Thiamine Transporter7.6
Chicken (host)Intestinal Cells323

Data sourced from James (1980).[9]

Table 3: Key Amino Acid Residues in Human SLC19A3 (THTR-2) Interacting with this compound

Interaction TypeInteracting Residues in SLC19A3
Hydrophobic InteractionsPhe56, Trp59, Thr93, Trp94, Leu97, Val109
Cation-π StackingTrp59

Data derived from the cryo-EM structure of SLC19A3 in complex with this compound.[8]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a generalized yet detailed methodology for performing a molecular docking study of this compound with a thiamine transporter. This protocol is based on the use of widely available software such as AutoDock Vina, UCSF Chimera, and Open Babel.

Protein Preparation
  • Obtain the Protein Structure: Download the three-dimensional structure of the thiamine transporter from the Protein Data Bank (PDB). For instance, the cryo-EM structure of human SLC19A3 in complex with this compound is available under PDB ID 8Z7V.[10]

  • Clean the PDB File: Open the PDB file in a molecular visualization software like UCSF Chimera. Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands other than the one of interest (if performing re-docking for validation). If the biological unit is a multimer, select the relevant monomer for the docking study.

  • Repair the Protein Structure: Check for and repair any missing atoms or residues in the protein structure. Add hydrogen atoms, as they are crucial for proper force field calculations. Ensure that the protonation states of ionizable residues are appropriate for the simulated pH (typically physiological pH ~7.4).

  • Assign Partial Charges: Assign partial charges to all atoms of the protein. This is a critical step for accurately calculating the electrostatic interactions between the protein and the ligand.

  • Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation
  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or ZINC. Alternatively, it can be sketched using a molecule editor like ChemDraw and saved in a common format like SDF or MOL2.

  • Convert to 3D and Optimize Geometry: If the initial structure is 2D, use a program like Open Babel to convert it to a 3D structure. Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Partial Charges and Define Torsions: Assign partial charges to the ligand atoms. Define the rotatable bonds (torsions) in the ligand, which allows for conformational flexibility during the docking process.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.

Molecular Docking
  • Define the Binding Site (Grid Box): The binding site is the region on the protein where the ligand is expected to bind. This is typically defined by a three-dimensional grid box. The center and dimensions of this box need to be specified. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand to define the active site.

  • Run the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculation. The program will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.

  • Analyze the Docking Results: The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their binding scores (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

  • Visualize and Interpret the Interactions: Load the docked protein-ligand complex into a molecular visualization program. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis will reveal the key residues involved in the binding and provide insights into the mechanism of action.

Mandatory Visualizations

Competitive Inhibition of Thiamine Transport by this compound

Competitive_Inhibition cluster_membrane Cell Membrane Transporter Thiamine Transporter (THTR-1/THTR-2) Intracellular Space Intracellular Space Transporter->Intracellular Space Thiamine Transport Thiamine Thiamine Thiamine->Transporter Binds This compound This compound This compound->Transporter Competitively Binds (Blocks Thiamine) Extracellular Space Extracellular Space

Caption: Competitive inhibition of thiamine transport by this compound.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure Acquisition (e.g., from PDB) ProtPrep 3. Protein Preparation - Remove water/ions - Add hydrogens - Assign charges PDB->ProtPrep LigandDB 2. Ligand Structure Acquisition (e.g., from PubChem) LigPrep 4. Ligand Preparation - 3D conversion - Geometry optimization - Assign charges & torsions LigandDB->LigPrep Grid 5. Define Binding Site (Grid Box Generation) ProtPrep->Grid LigPrep->Grid Dock 6. Run Docking (e.g., AutoDock Vina) Grid->Dock Results 7. Analyze Results - Binding energy scoring - Pose clustering Dock->Results Visualize 8. Visualize Interactions - H-bonds, hydrophobic, etc. Results->Visualize

Caption: A generalized workflow for a molecular docking study.

Conclusion

Molecular docking provides a powerful computational lens through which to examine the intricate interactions between small molecules and their biological targets. In the case of this compound and thiamine transporters, these in silico methods, corroborated by experimental data and high-resolution structural studies, have been instrumental in delineating the mechanism of competitive inhibition. This technical guide has provided a comprehensive overview of this topic, from the fundamental principles to detailed experimental protocols and key quantitative data. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals in the fields of drug discovery, veterinary medicine, and computational biology, fostering further research into the development of novel and improved therapeutic agents.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Amprolium and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the anticoccidial drug amprolium and its potential metabolites. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and metabolic studies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Introduction to this compound

This compound is a quaternary ammonium compound widely used as a coccidiostat in veterinary medicine, particularly in poultry and cattle.[1][2][3][4] Structurally, it is a thiamine analog, and its mechanism of action involves the competitive inhibition of thiamine uptake by coccidian parasites.[1][5] This disruption of thiamine-dependent metabolic processes ultimately leads to the parasite's starvation and death. While the parent drug is well-characterized, a complete understanding of its metabolic fate is crucial for assessing its efficacy, safety, and environmental impact.

Spectroscopic Characterization of this compound

A variety of spectroscopic techniques are employed for the identification and quantification of this compound in different matrices.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a common method for the quantitative analysis of this compound, often in combination with other veterinary drugs. This compound hydrochloride exhibits characteristic absorption maxima in the ultraviolet region.

Table 1: UV-Visible Spectroscopic Data for this compound

Wavelength (λmax)MethodReference
246 nm and 262 nmUV Spectrophotometry[6]
238.6 nmDouble Divisor Ratio Derivative Method[7]
236.0-247.0 nm and 258.0-283.0 nmRatio Dual Wavelength Method[7]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

A standard solution of this compound hydrochloride is prepared in a suitable solvent, such as methanol. The absorption spectrum is then recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range, typically 200-400 nm. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[7]

Spectrofluorimetry

This compound exhibits native fluorescence, which allows for its sensitive and selective determination.

Table 2: Fluorescence Spectroscopic Data for this compound

Excitation Wavelength (λex)Emission Wavelength (λem)Solvent/BufferReference
262 nm320 nmWater with acetate buffer pH 4[8]

Experimental Protocol: Spectrofluorimetric Analysis

A stock solution of this compound is prepared in distilled water. For analysis, an aliquot of the stock solution is diluted with an appropriate buffer, such as acetate buffer (pH 4), to the desired concentration. The fluorescence emission spectrum is then recorded on a spectrofluorometer at the specified excitation wavelength. Quantification is achieved by comparing the fluorescence intensity of the sample to a calibration curve prepared from standard solutions.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific IR spectra for this compound are not extensively detailed in the readily available literature, general characteristic vibrational frequencies for pyrimidine derivatives can be inferred.

Table 3: General IR Absorption Frequencies for Pyrimidine Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
C-H (aromatic)2920-2978[9]
C=C1570-1596[9]
C=N (aromatic)1525-1575[9]
-NH-3387-3441[10]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet technique. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Although specific NMR data for this compound is not widely published, general chemical shifts for protons in pyrimidine derivatives can provide some insight. Aromatic protons in pyrimidine derivatives typically resonate between δ 6.5 and 9.16 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the analysis of this compound and its potential metabolites.

Table 4: Mass Spectrometric Data for this compound

Precursor Ion (m/z)Product Ions (m/z)TechniqueReference
243.1150.1, 94.1LC-MS/MS[11]

Experimental Protocol: LC-MS/MS Analysis

A sample containing this compound is first subjected to a sample preparation procedure, which may involve extraction and purification. The extract is then injected into a liquid chromatography system. Chromatographic separation is often achieved using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[12][13] The eluent from the LC column is introduced into the mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive mode. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This provides a high degree of specificity for identification and quantification.[12][14][15]

Metabolism of this compound

The primary mechanism of action of this compound is the competitive inhibition of thiamine transport in coccidian parasites.[1] However, the biotransformation of the this compound molecule itself is not well-documented in publicly available literature. Based on its chemical structure, which consists of a pyrimidine ring and a methyl-substituted pyridine ring, potential metabolic pathways can be hypothesized.

amprolium_metabolism This compound This compound Metabolite1 4-Amino-2-propyl-5- pyrimidinylmethanol This compound->Metabolite1 Phase I (Hydroxylation) Metabolite2 2-Methylpyridine This compound->Metabolite2 Phase I (Cleavage) Excretion Excretion Metabolite1->Excretion Metabolite3 Picolinic Acid Metabolite2->Metabolite3 Phase I (Oxidation) Metabolite3->Excretion

Figure 1: Hypothetical Metabolic Pathway of this compound

One plausible metabolic transformation is the cleavage of the methylene bridge connecting the pyrimidine and pyridine rings, which would yield 4-amino-2-propyl-5-pyrimidinylmethanol and 2-methylpyridine .[16][17] The latter, 2-methylpyridine (also known as α-picoline), is known to be metabolized in some species to picolinic acid, which is then excreted.[16]

Spectroscopic Characterization of Potential Metabolites

Due to the lack of commercially available standards and published spectroscopic data for this compound metabolites, their characterization relies on a combination of chromatographic separation and mass spectrometric analysis, often supplemented by NMR and IR for structural elucidation of isolated compounds.

4-Amino-2-propyl-5-pyrimidinylmethanol
2-Methylpyridine (α-Picoline)

2-Methylpyridine is a known compound, and its spectroscopic properties are documented.

Table 5: Spectroscopic Data for 2-Methylpyridine

TechniqueKey DataReference
Mass Spectrometry (GC-MS)m/z Top Peak: 138[18]
IR SpectroscopyCharacteristic peaks for pyridine ring and methyl group[19]
NMR SpectroscopyChemical shifts for aromatic and methyl protons[16]

Experimental Workflow for Metabolite Identification

The identification and characterization of this compound metabolites typically involve a multi-step process.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_identification Structure Elucidation Sample Biological Sample (e.g., urine, feces, plasma) Extraction Extraction & Cleanup Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR_IR Isolation followed by NMR & IR Spectroscopy LC_MS->NMR_IR for unknown peaks Data_Analysis Data Analysis & Comparison with predicted fragmentation LC_MS->Data_Analysis Structure Metabolite Structure Identification NMR_IR->Structure Data_Analysis->Structure

Figure 2: General Workflow for this compound Metabolite Identification

Conclusion

The spectroscopic characterization of this compound is well-established, with UV-Vis, spectrofluorimetry, and LC-MS/MS being the predominant techniques for its analysis. While these methods provide robust and sensitive quantification of the parent drug, a significant knowledge gap exists regarding the spectroscopic properties and even the definitive structures of its metabolites. Further research, employing advanced analytical techniques such as high-resolution mass spectrometry and NMR, is necessary to fully elucidate the metabolic fate of this compound. A deeper understanding of its biotransformation is essential for a comprehensive assessment of its pharmacological and toxicological profile.

References

Unraveling the Mechanism of Amprolium as a Thiamine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of amprolium, a widely used coccidiostat, as a thiamine antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of anticoccidial drugs and vitamin metabolism.

Executive Summary

This compound, a structural analog of thiamine (vitamin B1), exerts its anticoccidial effect by competitively inhibiting thiamine transport in Eimeria species, the protozoan parasites responsible for coccidiosis in poultry and other livestock. This competitive antagonism leads to thiamine deficiency within the parasite, disrupting critical metabolic pathways essential for its growth and replication, particularly during the energy-demanding schizogony stage. The parasite's thiamine transport system exhibits a significantly higher affinity for this compound compared to that of the host, providing a therapeutic window for selective toxicity. This guide details the quantitative kinetics of this interaction, outlines key experimental protocols for its investigation, and visually represents the metabolic pathways affected by amproliam-induced thiamine starvation.

Core Mechanism of Action: Competitive Inhibition of Thiamine Transport

This compound's efficacy is rooted in its structural mimicry of thiamine. This allows it to bind to the thiamine transporters on the cell membrane of Eimeria, effectively blocking the uptake of genuine thiamine from the host's intestinal environment. As the parasite is incapable of de novo thiamine synthesis, this blockade results in a state of vitamin B1 deficiency.

The selectivity of amproliam is a key factor in its clinical success. The thiamine transporter of the Eimeria parasite is significantly more sensitive to this compound than that of the host's intestinal cells.[1] This differential sensitivity ensures that at therapeutic doses, the parasite is starved of thiamine while the host remains largely unaffected.

Quantitative Data on this compound's Thiamine Antagonism

The competitive inhibition of thiamine transport by this compound has been quantified, demonstrating the drug's higher affinity for the parasite's transporter. The following table summarizes the key kinetic parameters.

ParameterEimeria tenella (Parasite)Chick Intestinal Cells (Host)Reference
Thiamine Km 0.07 µM0.36 µM[1]
This compound Ki 7.6 µM323 µM[1]
This compound Kiapp Not Reported1150 µg/L (~4.1 µM)[2]
  • Km (Michaelis constant): Represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates a higher affinity of the transporter for thiamine.

  • Ki (Inhibition constant): Represents the concentration of the inhibitor (this compound) required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.

  • Kiapp (Apparent inhibition constant): An experimentally determined value reflecting the affinity of the inhibitor for the transporter under specific assay conditions.

The Metabolic Consequences of Thiamine Deficiency in Eimeria

Thiamine, in its active form, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and energy metabolism. By inducing thiamine deficiency, this compound disrupts these vital metabolic pathways in Eimeria, leading to a cessation of growth and replication.

Affected Metabolic Pathways

The primary metabolic pathways impacted by TPP deficiency are:

  • Glycolysis and the Citric Acid (TCA) Cycle: TPP is a critical cofactor for the pyruvate dehydrogenase complex (PDH) , which links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. It is also essential for the α-ketoglutarate dehydrogenase complex within the TCA cycle. Inhibition of these enzymes severely curtails cellular energy production.

  • Pentose Phosphate Pathway (PPP): TPP is a cofactor for transketolase , a key enzyme in the non-oxidative branch of the PPP. This pathway is crucial for generating NADPH for reductive biosynthesis and the production of pentose sugars for nucleotide synthesis.

The following diagrams illustrate the points of inhibition within these pathways.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (TPP-dependent) Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG α-Ketoglutarate Dehydrogenase (TPP-dependent) SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate This compound This compound ThiamineTransporter Thiamine Transporter This compound->ThiamineTransporter Competitive Inhibition TPP TPP ThiamineTransporter->TPP Thiamine Uptake & Pyrophosphorylation Thiamine Thiamine Thiamine->ThiamineTransporter TPP->Pyruvate TPP->Isocitrate

This compound's disruption of the Glycolysis-TCA Cycle link.

Amproliam's impact on the Pentose Phosphate Pathway.

Experimental Protocols

The following section details the methodologies for key experiments used to investigate the mechanism of this compound as a thiamine antagonist.

Isolation of Eimeria Schizonts

This protocol is foundational for in vitro studies on the parasite.

start Infected Host Tissue (e.g., chicken ceca) homogenize Homogenize tissue in saline start->homogenize filter Filter through gauze to remove large debris homogenize->filter centrifuge1 Centrifuge at low speed filter->centrifuge1 resuspend Resuspend pellet in buffer centrifuge1->resuspend gradient Layer on density gradient (e.g., Percoll) resuspend->gradient centrifuge2 Centrifuge at high speed gradient->centrifuge2 collect Collect schizont band centrifuge2->collect wash Wash with buffer collect->wash end Isolated Schizonts wash->end

Workflow for the isolation of Eimeria schizonts.

Protocol:

  • Tissue Collection: Excise the infected tissue (e.g., ceca from chickens infected with E. tenella) at the peak of schizogony (typically 5-6 days post-infection).

  • Homogenization: Mince the tissue and gently homogenize in a suitable buffer (e.g., phosphate-buffered saline, PBS) to release the schizonts.

  • Filtration: Filter the homogenate through several layers of cheesecloth or a fine mesh to remove large tissue debris.

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g) for 10 minutes to pellet the schizonts and other cellular material.

  • Density Gradient Centrifugation: Resuspend the pellet and layer it onto a density gradient medium (e.g., Percoll®). Centrifuge at a higher speed (e.g., 20,000 x g) for 30 minutes.

  • Collection: Carefully aspirate the band containing the purified schizonts.

  • Washing: Wash the collected schizonts several times in fresh buffer to remove the gradient medium.

  • Quantification: Resuspend the final pellet in a known volume of buffer and count the schizonts using a hemocytometer.

Thiamine Uptake Inhibition Assay

This assay directly measures the effect of this compound on the parasite's ability to take up thiamine.

start Isolated Schizonts preincubate Pre-incubate with varying concentrations of this compound start->preincubate add_thiamine Add radiolabeled Thiamine (e.g., [3H]-Thiamine) preincubate->add_thiamine incubate Incubate for a defined time period add_thiamine->incubate stop_reaction Stop uptake by rapid filtration and washing with ice-cold buffer incubate->stop_reaction lyse Lyse the schizonts stop_reaction->lyse scintillation Measure radioactivity using liquid scintillation counting lyse->scintillation analyze Analyze data to determine Ki for this compound scintillation->analyze

Experimental workflow for thiamine uptake inhibition assay.

Protocol:

  • Preparation: Use freshly isolated and quantified schizonts.

  • Pre-incubation: In a series of microcentrifuge tubes, pre-incubate a known number of schizonts with increasing concentrations of this compound in a suitable buffer for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C). Include a control group with no this compound.

  • Initiation of Uptake: Add a fixed concentration of radiolabeled thiamine (e.g., [³H]-thiamine) to each tube to initiate the uptake reaction.

  • Incubation: Incubate the mixture for a predetermined time, ensuring the uptake is in the linear range.

  • Termination of Uptake: Stop the reaction by rapidly filtering the suspension through a glass fiber filter and washing immediately with an excess of ice-cold buffer to remove extracellular radiolabeled thiamine.

  • Quantification of Uptake: Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of thiamine taken up by the schizonts. Plot the rate of thiamine uptake against the this compound concentration to determine the inhibition kinetics and calculate the Ki value.

Conclusion

This compound's mechanism as a thiamine antagonist is a classic example of competitive inhibition targeting a metabolic vulnerability in a pathogenic organism. Its effectiveness relies on the parasite's dependence on host-derived thiamine and the differential sensitivity of the parasite and host thiamine transport systems. The quantitative data and experimental protocols presented in this guide provide a framework for further research into the nuances of this interaction and the development of novel anticoccidial agents. A thorough understanding of the affected metabolic pathways is crucial for predicting and overcoming potential resistance mechanisms.

References

Amprolium's Impact on Eimeria Life Cycle and Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium, a structural analog of thiamine (Vitamin B1), has been a stalwart anticoccidial agent in the poultry industry for decades. Its efficacy lies in its targeted disruption of a fundamental metabolic pathway in Eimeria species, the causative agents of coccidiosis. This technical guide provides an in-depth exploration of this compound's mechanism of action, its specific effects on the Eimeria life cycle and cell division, and detailed methodologies for its study. Quantitative data from various studies are summarized for comparative analysis, and key biological and experimental workflows are visualized to facilitate a deeper understanding of its application in research and drug development.

Mechanism of Action: Competitive Inhibition of Thiamine Transport

This compound's primary mode of action is the competitive inhibition of thiamine uptake by Eimeria parasites.[1] Due to its structural similarity to thiamine, this compound effectively blocks the parasite's thiamine transporters.[2] This blockade leads to thiamine deficiency within the parasite, disrupting critical metabolic processes that are vital for its growth, development, and replication.[1]

The thiamine transport system in Eimeria is significantly more sensitive to this compound than that of the host animal, which accounts for the drug's favorable safety profile.[1] Specifically, the affinity of the parasite's thiamine transport system for this compound is much higher than that of the host's intestinal cells. A study on Eimeria tenella schizonts revealed a parasite Ki (inhibition constant) for amproliam of 7.6 microM, while the host's Ki was 323 microM, highlighting this selective toxicity.[3]

Signaling Pathway: Disruption of Thiamine-Dependent Metabolism

Thiamine, in its active form, thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[2] By preventing thiamine uptake, this compound effectively shuts down these vital metabolic pathways, leading to a cascade of events that culminate in the parasite's death. The demand for thiamine is particularly high during the rapid cell division that occurs during schizogony, making this stage of the Eimeria life cycle especially vulnerable to this compound's effects.[1][4]

This compound's Mechanism of Action cluster_extracellular Extracellular Space cluster_parasite Eimeria Parasite This compound This compound Thiamine_transporter Thiamine Transporter This compound->Thiamine_transporter Competitively Inhibits Thiamine_ext Thiamine Thiamine_ext->Thiamine_transporter Transport Thiamine_int Intracellular Thiamine Thiamine_transporter->Thiamine_int Uptake TPP Thiamine Pyrophosphate (TPP) Thiamine_int->TPP Phosphorylation Metabolism Carbohydrate & Amino Acid Metabolism (e.g., Pyruvate Dehydrogenase, α-Ketoglutarate Dehydrogenase) TPP->Metabolism Cofactor for Key Enzymes Energy Energy Production (ATP) Metabolism->Energy Cell_Division Asexual Reproduction (Schizogony/Merogony) Metabolism->Cell_Division Provides Precursors for Energy->Cell_Division Required for

Caption: Amproliam's competitive inhibition of thiamine transport and its downstream metabolic effects in Eimeria.

Effect on the Eimeria Life Cycle and Cell Division

This compound's primary impact on the Eimeria life cycle is during the asexual replication stages, specifically the first and second-generation schizonts (merogony).[2] This is a period of rapid nuclear division and merozoite formation, which has a high demand for energy and metabolic precursors, processes heavily reliant on thiamine-dependent enzymes.

By inducing thiamine deficiency, this compound effectively starves the developing schizonts, leading to:

  • Inhibition of Merozoite Development: The formation of merozoites within the schizonts is impaired.

  • Reduced Schizont Size: Schizonts that do develop are often smaller and contain fewer merozoites.

  • Suppression of Asexual Reproduction: The overall proliferation of the parasite is significantly reduced.

While its main activity is against the schizonts, this compound also exhibits some suppressive effects on the sexual stages (gametogony) and the subsequent sporulation of oocysts.[2]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in numerous studies, evaluating its impact on various parameters of Eimeria infection and host performance.

Table 1: In Vitro Efficacy of this compound
Eimeria SpeciesAssay TypeMetricValueReference
E. tenellaThiamine Uptake InhibitionKi (parasite)7.6 µM[3]
E. tenellaThiamine Uptake InhibitionKi (host)323 µM[3]
E. tenellaSporulation InhibitionSporulation Rate5.86% (in combination with probiotics)[5]
Table 2: In Vivo Efficacy of this compound in Broilers Challenged with Eimeria
Eimeria SpeciesThis compound DoseParameterResultReference
E. tenella20 mg/kgBody Weight GainSignificantly higher than infected, untreated control[6]
E. tenella20 mg/kgFeed IntakeSignificantly higher than infected, untreated control[6]
E. tenella20 mg/kgLesion ScoreSignificantly reduced compared to infected, untreated control[5][7]
E. tenella20 mg/kgOocyst SheddingSignificantly lower than infected, untreated control[6][7]
Mixed Eimeria125 ppmFeed Conversion RatioReduced from 1.88 to 1.65[8]
Mixed Eimeria125 ppmAverage Daily GainIncreased from 41.2 g to 46.7 g[8]
E. acervulina0.025% in feedOocyst SheddingReduced[9]
E. maxima0.006% in feedOocyst SheddingReduced[9]
E. necatrixNot specifiedOocyst SheddingReduced[9]

Detailed Experimental Protocols

In Vitro Oocyst Sporulation Inhibition Assay

This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a critical step for their infectivity.

Materials:

  • Fresh, unsporulated Eimeria oocysts

  • 2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • McMaster counting chamber or hemocytometer

  • Microscope

  • Incubator (25-30°C)

  • Petri dishes or multi-well plates

Procedure:

  • Oocyst Preparation: Isolate and purify unsporulated oocysts from the feces of infected animals.

  • Assay Setup: Suspend a known concentration of unsporulated oocysts (e.g., 2 x 10⁴ oocysts/mL) in 2.5% potassium dichromate solution.[6]

  • Treatment Application: Aliquot the oocyst suspension into petri dishes or wells of a multi-well plate. Add different concentrations of this compound to the respective treatment groups. Include a positive control (e.g., diclazuril) and a negative control (potassium dichromate solution only).

  • Incubation: Incubate the plates at 25-30°C for 48-72 hours, allowing for sporulation to occur in the control groups.[10][11]

  • Quantification: After incubation, thoroughly mix the contents of each well. Take an aliquot and count the number of sporulated and unsporulated oocysts using a McMaster chamber or hemocytometer under a microscope.

  • Calculation: Calculate the percentage of sporulation for each group:

    • % Sporulation = (Number of sporulated oocysts / Total number of oocysts counted) x 100

  • Inhibition Calculation: Calculate the percentage of sporulation inhibition for each treatment group:

    • % Inhibition = [1 - (% Sporulation in treatment group / % Sporulation in negative control group)] x 100

In Vitro Oocyst Sporulation Inhibition Assay Workflow start Start oocyst_prep Isolate and purify unsporulated Eimeria oocysts start->oocyst_prep assay_setup Suspend oocysts in 2.5% potassium dichromate oocyst_prep->assay_setup treatment Aliquot and add this compound (and controls) assay_setup->treatment incubation Incubate at 25-30°C for 48-72 hours treatment->incubation quantification Count sporulated and unsporulated oocysts (McMaster chamber) incubation->quantification calculation Calculate % sporulation and % inhibition quantification->calculation end End calculation->end

Caption: Workflow for the in vitro oocyst sporulation inhibition assay.
In Vivo Anticoccidial Sensitivity Test (AST)

This in vivo assay evaluates the efficacy of an anticoccidial drug in live animals under controlled conditions.

Materials:

  • Coccidia-free broiler chicks (day-old)

  • Battery cages with wire floors

  • Anticoccidial-free starter feed

  • This compound-medicated feed

  • Sporulated Eimeria oocysts of a specific species or mixed species

  • McMaster counting chamber

  • Microscope

  • Equipment for lesion scoring

Procedure:

  • Animal Acclimation: Raise day-old chicks in a coccidia-free environment on anticoccidial-free feed for approximately 12-14 days.

  • Group Allocation: Randomly allocate birds to different treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected this compound-treated group).[8]

  • Medication: Provide the respective medicated feed to the treatment groups for a set period before and after infection.

  • Infection: Orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts.[6]

  • Data Collection (Performance): Measure body weight gain and feed intake for each group throughout the trial.

  • Data Collection (Parasitological):

    • Oocyst Shedding: At peak oocyst shedding (typically 5-7 days post-infection), collect fecal samples from each group and determine the oocysts per gram (OPG) of feces using the McMaster technique.[12][13]

    • Lesion Scoring: At the end of the trial (typically 6-7 days post-infection), euthanize a subset of birds from each group and perform lesion scoring of the intestinal tract according to a standardized method (e.g., Johnson and Reid, 1970).

  • Data Analysis: Statistically compare the performance parameters (body weight gain, feed conversion ratio) and parasitological parameters (OPG, lesion scores) between the different treatment groups to determine the efficacy of this compound.

In Vivo Anticoccidial Sensitivity Test (AST) Workflow start Start acclimation Acclimate coccidia-free chicks (12-14 days) start->acclimation grouping Randomly allocate birds to treatment groups acclimation->grouping medication Provide medicated feed to treatment groups grouping->medication infection Orally inoculate with sporulated Eimeria oocysts medication->infection data_collection Collect performance and parasitological data infection->data_collection analysis Analyze and compare data between groups data_collection->analysis end End analysis->end

Caption: General workflow for an in vivo anticoccidial sensitivity test.

Conclusion

This compound remains a relevant and effective tool for the control of coccidiosis in poultry. Its well-defined mechanism of action, targeting the parasite's essential thiamine metabolism, provides a clear rationale for its use. This guide has provided a comprehensive overview of this compound's effects on the Eimeria life cycle and cell division, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the continued effective use of this compound and for the development of novel anticoccidial strategies.

References

In Vitro Studies of Amprolium's Impact on Parasite Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of amprolium on the metabolism of various parasites, with a primary focus on the genus Eimeria, the causative agent of coccidiosis. This compound, a synthetic thiamine analog, has been a cornerstone of anticoccidial control in the poultry industry since its introduction in 1960.[1][2] Its enduring efficacy is largely attributed to its specific mechanism of action, which exploits a key metabolic dependency within the parasite.[1][3] This document synthesizes key research findings, presents quantitative data in a comparative format, details experimental protocols, and provides visual diagrams of metabolic pathways and experimental workflows.

Core Mechanism of Action: Thiamine Antagonism

This compound's efficacy stems from its structural similarity to thiamine (Vitamin B1).[1][2] Parasites of the Eimeria species cannot synthesize their own thiamine and are therefore entirely dependent on uptake from the host's intestinal environment.[3] They utilize a specific thiamine transport system to acquire this essential vitamin.

This compound acts as a competitive antagonist at these thiamine transporters.[1][4][5] By binding to the transporters with a higher affinity than thiamine, it effectively blocks the uptake of the vitamin into the parasite cell.[1][3] Thiamine, in its active form as thiamine pyrophosphate, is a critical cofactor for several key enzymes involved in carbohydrate metabolism.[5] By preventing thiamine uptake, this compound induces a state of thiamine deficiency, which disrupts these vital metabolic pathways, leading to parasite starvation and arrested development.[1][4] This effect is particularly potent during the schizogony stage of the parasite's life cycle, when the demand for thiamine is at its peak.[1] The thiamine transport system of the parasite is significantly more sensitive to this compound than that of the host, which accounts for the drug's favorable safety profile.[1]

cluster_Host Host Intestinal Lumen cluster_Parasite Eimeria Parasite Thiamine Thiamine (Vitamin B1) Transporter Thiamine Transporter Thiamine->Transporter This compound This compound This compound->Transporter Competitive Inhibition Metabolism Carbohydrate Metabolism Transporter->Metabolism Thiamine Uptake Starvation Metabolic Arrest & Starvation cluster_treatments Treatment Groups A 1. Collect & Purify Unsporulated Oocysts B 2. Suspend Oocysts in 2.5% Potassium Dichromate A->B C 3. Aliquot into Treatment Groups B->C D1 Control (No Drug) C->D1 D2 This compound (Test Concentration) C->D2 D3 Other Compounds (e.g., Botanicals) C->D3 E 4. Incubate with Aeration (25-30°C, 48-96h) F 5. Count Sporulated vs. Unsporulated Oocysts (McMaster Chamber) E->F G 6. Calculate Sporulation & Inhibition Rates F->G cluster_quant 6. Quantification of Invasion A 1. Culture Host Cells (e.g., MDBK, cIEC) to Confluence C 3. Infect Cell Monolayers with Sporozoites A->C B 2. Induce Sporozoite Excystation (Bile Salts & Trypsin) B->C D 4. Add Media with Treatments (Control vs. This compound) C->D E 5. Incubate (2-24h) to Allow Invasion D->E F1 Microscopic Counting of Intracellular Parasites E->F1 F2 DNA Extraction & qPCR for Parasite Genes E->F2 G 7. Analyze Data & Calculate Invasion Inhibition F1->G F2->G

References

The Pharmacokinetics and Pharmacodynamics of Amprolium in Avian Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amprolium is a synthetic organic compound widely utilized in the poultry industry as a coccidiostat for the prevention and treatment of coccidiosis, an intestinal disease caused by protozoan parasites of the genus Eimeria.[1][2][3] First introduced in 1960, this compound's continued efficacy and low resistance risk have maintained its relevance in poultry health management, particularly in antibiotic-free production systems.[3][4] This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in avian models, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action to support research and drug development efforts.

Pharmacodynamics: The Mechanism of Action and Efficacy

The primary pharmacodynamic effect of this compound is its competitive antagonism of thiamine (Vitamin B1) uptake by Eimeria parasites.[1][4][5]

Mechanism of Action this compound is a structural analog of thiamine.[1][2][3] The Eimeria parasite possesses a thiamine transport system that is significantly more sensitive to this compound than that of the avian host.[4] this compound competitively blocks the thiamine transporters on the parasite's cell membrane, preventing the uptake of this essential vitamin.[1][2][5] Thiamine is a crucial cofactor for enzymes involved in carbohydrate synthesis.[1][5] By inducing a thiamine deficiency, this compound effectively starves the parasite, leading to its inhibition and death.[4][6][7] This targeted action explains the drug's wide margin of safety in poultry.[4][5]

The drug is most effective against the first-generation trophozoites and schizonts of the parasite's life cycle, with peak activity occurring around the third day of the cycle.[5] It also demonstrates suppressive effects on the sexual stages (gametogony) and the sporulation of oocysts.[5]

cluster_host Avian Host Intestinal Cell cluster_parasite Eimeria Parasite Cell Thiamine_H Thiamine (Vitamin B1) Transporter_H Thiamine Transporter (Low this compound Affinity) Thiamine_H->Transporter_H Uptake Metabolism_H Normal Carbohydrate Metabolism Transporter_H->Metabolism_H This compound This compound (Thiamine Analog) Transporter_P Thiamine Transporter (High this compound Affinity) This compound->Transporter_P Competitive Inhibition Thiamine_P Thiamine Thiamine_P->Transporter_P Blocked Metabolism_P Carbohydrate Synthesis Blocked Transporter_P->Metabolism_P Starvation Parasite Starvation & Death Metabolism_P->Starvation

Caption: this compound's competitive inhibition of thiamine uptake in Eimeria.

Spectrum of Activity and Efficacy this compound is active against several key Eimeria species affecting poultry, including E. tenella, E. necatrix, and E. acervulina, and to a lesser extent, E. maxima.[5] Its efficacy in controlling coccidiosis has been demonstrated in numerous studies. A meta-analysis of eight anticoccidial sensitivity trials showed that this compound significantly improved performance in infected birds compared to an infected, untreated control group.[4]

Table 1: Pharmacodynamic Efficacy of this compound in Broiler Chickens

Parameter Infected Untreated Control (IUC) This compound Treated Reference
Feed Conversion Ratio (FCR) 1.88 1.65 [4]
Average Daily Gain (ADG) 41.2 g 46.7 g [4]
Oocyst Excretion (vs. control) - Reduced [8]

| Body Weight Gain (vs. control) | - | +200 g |[8] |

Pharmacokinetics: Absorption, Distribution, and Elimination

The pharmacokinetic profile of this compound in chickens is characterized by rapid elimination.[5] Bioavailability is notably influenced by the fasting state of the bird.

Absorption and Bioavailability Oral bioavailability of this compound is relatively low and is significantly higher in fasted chickens compared to non-fasted ones.[9] In one study, the bioavailability in non-fasting chickens was 2.3% to 2.6%, which increased to 6.4% in fasted chickens.[9] This suggests that feed in the gastrointestinal tract may interfere with drug absorption. The maximum plasma concentration (Cmax) after oral administration was approximately four times higher in fasted birds.[9]

Distribution and Elimination Following intravenous administration, this compound's disposition is best described by a two-compartment model.[9] It is rapidly eliminated from the body, primarily via the kidneys, within a few hours.[5] The elimination half-life after oral administration is longer than after intravenous administration, suggesting a "flip-flop" pharmacokinetic phenomenon, where the absorption rate is slower than the elimination rate.[9]

Table 2: Pharmacokinetic Parameters of this compound in Chickens

Parameter Value Condition Reference
Intravenous Administration (13 mg/kg)
Elimination Half-Life (t½β) 0.21 h - [9]
Volume of Distribution (Vd) 0.12 L/kg - [9]
Total Body Clearance (Cl) 1.32 L/h·kg - [9]
Oral Administration (13 mg/kg)
Elimination Half-Life (t½Kel) 0.292 - 0.654 h - [9]
Max. Plasma Concentration (Cmax) Significantly higher in fasted state Fasted vs. Non-fasted [9]
Bioavailability (F) 6.4% Fasted [9]

| Bioavailability (F) | 2.3 - 2.6% | Non-fasted |[9] |

Residue Depletion Residue studies are critical for determining appropriate withdrawal times. This compound residues are found in various tissues and eggs following administration. In broilers given this compound in drinking water (240 mg/L for 7 days, then 60 mg/L for 14 days), mean residue levels in the liver immediately after treatment were 250 µg/kg.[10] In laying hens, this compound concentrations plateau in egg yolks and are significantly lower in egg whites.[10] Following withdrawal, residues decline linearly, becoming undetectable about 10 days after treatment cessation.[5][10] Notably, there is no premarketing withdrawal requirement for this compound in meat or eggs in some jurisdictions.[1][5][6]

Table 3: this compound Residue Levels in Chicken Tissues and Eggs

Tissue Concentration Dosing Regimen Time Point Reference
Liver 178 - 330 µg/kg 240 mg/L then 60 mg/L in water 0 days withdrawal [10]
Liver 701 µg/kg (average) 240 mg/L then 60 mg/L in water 6 hours withdrawal [11]
Kidney 1160 µg/kg (average) 240 mg/L then 60 mg/L in water 6 hours withdrawal [11]
Muscle 63 µg/kg (average) 240 mg/L then 60 mg/L in water 6 hours withdrawal [11]
Egg Yolk ~200 µg/kg 125 mg/kg in feed At plateau [10]
Egg Yolk ~2000 µg/kg 250 mg/kg in feed At plateau [10]

| Egg White | ~50 µg/kg | 250 mg/kg in feed | At plateau |[10] |

Experimental Protocols

Detailed and reproducible methodologies are fundamental to pharmacokinetic and pharmacodynamic research.

Protocol 1: Determination of this compound in Chicken Plasma (HPLC) This protocol outlines a high-performance liquid chromatography (HPLC) method for quantifying this compound in plasma samples.[12]

  • Sample Preparation:

    • Collect blood samples from the wing vein into heparinized tubes.

    • Centrifuge to separate plasma.

    • Precipitate plasma proteins by adding 0.33 M perchloric acid.

    • Centrifuge and collect the supernatant for injection.

  • Chromatography:

    • System: Reversed-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A common mobile phase involves an ethanol–5mM 1-heptanesulfonic acid sodium salt solution (e.g., 35:65, v/v) for an ion-pairing system.[13]

    • Post-Column Reaction: Form derivatives of this compound and an internal standard (e.g., beclotiamine) to enhance detection.

    • Detection: Fluorescence detector with excitation at 400 nm and emission at 460 nm.[12]

  • Validation: The method should be validated for precision, accuracy, linearity, and speed, with a typical detection limit around 2 ng/mL.[12]

A 1. Blood Sample Collection (Wing Vein) B 2. Plasma Separation (Centrifugation) A->B C 3. Protein Precipitation (Perchloric Acid) B->C D 4. Supernatant Injection into HPLC System C->D E 5. Chromatographic Separation (C18 Column) D->E F 6. Post-Column Derivatization E->F G 7. Fluorescence Detection (Ex: 400nm, Em: 460nm) F->G H 8. Data Analysis & Quantification G->H

Caption: Experimental workflow for HPLC analysis of this compound in plasma.

Protocol 2: Avian Coccidiosis Efficacy Trial This protocol describes a typical floor-pen study to evaluate the efficacy of this compound against an Eimeria challenge.[8]

  • Animal Model: Broiler chickens, day-old chicks.

  • Housing: Floor pens with fresh litter to simulate field conditions.

  • Experimental Groups:

    • Group 1: Uninfected, Untreated Control (UUC).

    • Group 2: Infected, Untreated Control (IUC).

    • Group 3: Infected, this compound Treated (e.g., 125-150 ppm in feed or via drinking water).[5][8]

  • Infection:

    • At a specified age (e.g., 14 days), orally challenge birds in infected groups with a known number of sporulated Eimeria oocysts (e.g., E. tenella).[4][8]

  • Treatment: Administer this compound in the feed or water as per the group design, typically starting before or at the time of infection for prophylactic studies.

  • Data Collection (e.g., 7 days post-infection):

    • Performance Metrics: Body weight gain (BWG), feed intake, and feed conversion ratio (FCR).

    • Parasitological Data: Oocyst shedding (oocysts per gram of feces), intestinal lesion scoring.

    • Clinical Signs: Monitor for signs of coccidiosis such as bloody diarrhea and mortality.

  • Statistical Analysis: Compare the means of the treatment groups against the IUC group to determine statistical significance.

A 1. Day-old chicks allocated to treatment groups B 2. Rearing Period A->B C 3. Oral Infection (Eimeria oocysts) B->C D 4. Treatment Administration (this compound in feed/water) B->D E 5. Observation Period (e.g., 7 days post-infection) C->E D->E F 6. Data Collection E->F G Performance Metrics (BWG, FCR) F->G H Parasitological Data (Lesion Scores, Oocyst Counts) F->H I 7. Statistical Analysis & Efficacy Determination F->I

Caption: Workflow for a typical this compound efficacy trial in broilers.

Conclusion

This compound remains a valuable tool for coccidiosis control in avian species due to its unique mechanism of action as a thiamine antagonist, which results in a low probability of resistance development. Its pharmacodynamic profile shows clear efficacy against key Eimeria species, leading to improved performance in infected birds. The pharmacokinetic properties are defined by rapid elimination and absorption that is influenced by feeding status. Understanding these PK/PD relationships, supported by robust experimental protocols, is essential for optimizing dosing strategies, ensuring animal welfare, and maintaining food safety through the management of drug residues.

References

Amprolium Hydrochloride: A Technical Guide to Solubility and Stability in Research Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of amprolium hydrochloride in common research buffers. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the accurate preparation, storage, and use of this compound hydrochloride solutions for experimental purposes. This guide includes quantitative data on solubility, detailed experimental protocols for solubility and stability assessment, and visual representations of experimental workflows and potential degradation pathways.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a white to off-white crystalline powder. It is an analog of thiamine (Vitamin B1) and functions as a competitive inhibitor of the thiamine transporter in various protozoa, making it an effective coccidiostat.

Table 1: General Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₁₄H₁₉ClN₄·HCl[1]
Molecular Weight 315.24 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 248-249 °C (decomposes)N/A
pKa Not availableN/A
UV Maximum Absorption (λmax) 246 nm and 262 nm (in 0.1 N HCl)[1]

Solubility of this compound Hydrochloride

This compound hydrochloride is known to be freely soluble in water.[2] Its solubility in various research buffers is a critical parameter for the design of in vitro and in vivo studies.

Table 2: Solubility of this compound Hydrochloride in Aqueous Buffers

BufferpHTemperature (°C)Solubility (mg/mL)Reference
Phosphate-Buffered Saline (PBS)7.2Not Specified~ 10[1]
WaterNot SpecifiedNot Specified≥ 14.25[3]
Physiological Saline (0.9% NaCl)Not SpecifiedNot Specified63[4]

Stability of this compound Hydrochloride in Solution

Understanding the stability of this compound hydrochloride in solution is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts.

Summary of Forced Degradation Studies

Forced degradation studies provide valuable insights into the potential degradation pathways and the intrinsic stability of a molecule. This compound hydrochloride has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 3: Summary of Forced Degradation Studies of this compound Hydrochloride

Stress ConditionConditions% DegradationMajor Degradation Product(s)Reference
Acid Hydrolysis 0.1 N HCl, Room Temperature, 1 hour5.73 - 5.87Not Specified[5][6]
Alkaline Hydrolysis 0.1 N NaOH, Room Temperature, 1 hour91.43 - 91.922-picoline[7]
Oxidative Degradation 3% H₂O₂, Room Temperature, 24 hours28.23Not Specified[6]
Thermal Degradation 105 °C, 72 hours3.51Not Specified[5][6]
Photodegradation UV light (254 nm), 36 hours4.69Not Specified[5][6]

These studies indicate that this compound hydrochloride is relatively stable under acidic, thermal, and photolytic stress but is highly susceptible to degradation under alkaline and oxidative conditions.[5][6] The primary identified degradation product under alkaline conditions is 2-picoline.[7]

Recommendations for Storage of Stock Solutions

Based on the available stability data, the following storage conditions are recommended for this compound hydrochloride solutions:

  • Short-term storage (≤ 24 hours): Aqueous solutions, including those prepared in PBS, should be used within one day.[1]

  • Long-term storage: For longer-term storage, it is advisable to prepare aliquots of stock solutions in a suitable solvent (e.g., water or methanol) and store them at -20°C or -80°C. A study on a veterinary formulation showed stability for over a month when stored at room temperature or in a refrigerator.[8] However, for research purposes, frozen storage is recommended to minimize degradation.

Experimental Protocols

The following sections provide detailed methodologies for determining the kinetic solubility and for conducting a stability analysis of this compound hydrochloride in a research buffer of interest.

Protocol for Kinetic Solubility Assay (UV-Vis Spectrophotometry)

This protocol describes a method to determine the kinetic solubility of this compound hydrochloride in a selected research buffer using a UV-Vis spectrophotometer.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Selected research buffer (e.g., Tris-HCl, MES, HEPES) at the desired pH

  • 96-well UV-transparent microplates

  • Multichannel pipette

  • Microplate reader with UV-Vis capabilities

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of amproliam hydrochloride in DMSO (e.g., 10 mg/mL).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound hydrochloride in the selected research buffer by diluting the stock solution. The final DMSO concentration in all standards should be kept constant and low (e.g., ≤1%).

    • Measure the absorbance of the standard solutions at the λmax of this compound hydrochloride (246 nm or 262 nm).

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Measurement:

    • Add a small, precise volume of the this compound hydrochloride DMSO stock solution to a known volume of the selected research buffer in a microcentrifuge tube to achieve a supersaturated solution (a faint precipitate should be visible).

    • Equilibrate the samples on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

    • After equilibration, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the clear filtrate with the research buffer to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at the λmax.

  • Calculation:

    • Determine the concentration of this compound hydrochloride in the diluted filtrate using the calibration curve.

    • Calculate the kinetic solubility by accounting for the dilution factor.

Protocol for Stability Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to assess the stability of this compound hydrochloride in a research buffer over time.

Materials:

  • This compound hydrochloride

  • Selected research buffer

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate

  • Glacial acetic acid

  • HPLC system with a UV detector

  • ZIC-HILIC column (or equivalent)

  • Autosampler vials

Procedure:

  • Preparation of this compound Hydrochloride Solution: Prepare a solution of this compound hydrochloride in the selected research buffer at a known concentration (e.g., 100 µg/mL).

  • Storage Conditions: Aliquot the solution into several autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • HPLC Analysis (Time-Point Measurement):

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot of the stored solution into the HPLC system.

    • Example HPLC Conditions (adapted from Ghanem et al., 2013): [6]

      • Mobile Phase: Isocratic mixture of 200 mM Ammonium Acetate (pH adjusted to 5.7 with glacial acetic acid) and acetonitrile (25:75, v/v).

      • Column: ZIC-HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Flow Rate: 0.5 mL/min.

      • Detection Wavelength: 267 nm.

      • Column Temperature: 25°C.

  • Data Analysis:

    • Quantify the peak area of the this compound hydrochloride peak at each time point.

    • Calculate the percentage of this compound hydrochloride remaining at each time point relative to the initial concentration (time 0).

    • Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed degradation pathway for this compound hydrochloride.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound HCl Stock in DMSO mix_saturate Create Supersaturated Solution in Buffer prep_stock->mix_saturate prep_buffer Prepare Research Buffer prep_buffer->mix_saturate prep_standards Prepare Calibration Standards measure_abs Measure Absorbance (UV-Vis) prep_standards->measure_abs equilibrate Equilibrate (Shaking) mix_saturate->equilibrate filter Filter (0.22 µm) equilibrate->filter dilute Dilute Filtrate filter->dilute dilute->measure_abs calculate Calculate Solubility measure_abs->calculate

Caption: Experimental workflow for determining the kinetic solubility of this compound hydrochloride.

Experimental_Workflow_Stability cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare this compound HCl Solution in Buffer store Store at Defined Conditions prep_solution->store sample Sample at Time Points store->sample t=0, t=1, t=2... hplc_analysis Analyze by Stability-Indicating HPLC sample->hplc_analysis quantify Quantify Remaining This compound HCl & Degradants hplc_analysis->quantify

Caption: Experimental workflow for the stability analysis of this compound hydrochloride in solution.

Degradation_Pathway This compound This compound Hydrochloride Picoline 2-Picoline This compound->Picoline Alkaline Hydrolysis Pyrimidine Pyrimidine Derivative This compound->Pyrimidine Alkaline Hydrolysis Other Other Degradation Products This compound->Other Oxidation

Caption: Proposed degradation pathway of this compound hydrochloride under stress conditions.

Conclusion

This compound hydrochloride is a highly water-soluble compound, suggesting good solubility in a variety of aqueous research buffers. However, its stability is significantly influenced by the pH and oxidative potential of the solution. It is particularly unstable under alkaline conditions, leading to the formation of 2-picoline and other degradation products. For optimal results in research settings, it is recommended to use freshly prepared solutions of this compound hydrochloride. When long-term storage is necessary, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability of this compound hydrochloride in their specific experimental systems.

References

Methodological & Application

Application Note: Quantification of Amprolium in Biological Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amprolium is a quaternary ammonium compound widely used as a coccidiostat in poultry and other livestock to prevent and treat coccidiosis.[1][2] Regulatory agencies in various regions have established Maximum Residue Limits (MRLs) for this compound in edible tissues to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in biological matrices. This application note describes a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in various biological tissues, such as muscle and eggs.

The presented method utilizes a straightforward extraction and cleanup procedure, followed by analysis on a triple quadrupole mass spectrometer. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for high-throughput screening and confirmatory analysis in regulatory compliance and drug development settings.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in biological tissues is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue Homogenization extraction Solvent Extraction sample->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Acquisition & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation: Chicken Muscle Tissue

This protocol is optimized for the extraction of this compound from chicken muscle tissue.

Materials:

  • Homogenizer

  • Centrifuge

  • 50 mL polypropylene centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa or equivalent Hydrophilic-Lipophilic Balance (HLB) cartridges)[1][3][4]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Extraction Solvent: Acetonitrile:Methanol (1:1, v/v)[4]

  • Wash Solution: Water

  • Elution Solvent: 2% Formic acid in Acetonitrile[3]

  • Reconstitution Solvent: 0.1% Formic acid in Water:Methanol (9:1, v/v)[1]

Procedure:

  • Weigh 5 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (Acetonitrile:Methanol, 1:1).

  • Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.

  • Centrifuge at 9,000 rpm for 10 minutes at 4°C.[3]

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of 2% formic acid in acetonitrile.[3]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of reconstitution solvent.

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

LC Parameters:

ParameterValue
Column Agilent InfinityLab Poroshell 120 HILIC-Z (100 x 3.0 mm, 2.7 µm) or equivalent[3]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.4 mL/min[3]
Gradient 85% B (0-2 min), 85-60% B (2-4 min), 60% B (4-6 min), followed by re-equilibration[3]
Injection Volume 5 µL
Column Temperature 30 °C

MS/MS Parameters:

ParameterValue
Ionization Mode ESI Positive[3]
Capillary Voltage 3500 V[3]
Gas Temperature 250 °C[3]
Gas Flow 7 L/min[3]
Nebulizer Pressure 35 psi[3]
Sheath Gas Heater 325 °C[3]
Sheath Gas Flow 11 L/min[3]
Data Acquisition Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound (Quantifier)243.1150.110[3]
This compound (Qualifier)243.194.15[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for this compound quantification in different biological matrices.

Table 1: Method Validation Parameters

MatrixLinearity RangeCorrelation Coefficient (r²)LOQRecovery (%)RSD (%)Reference
Bovine Tissues0.13 - 12.0 mg/kg> 0.9970.13 - 0.42 mg/kg78.5 - 107.1< 15.0[1]
Chicken & Cattle Muscle0.13 - 12.0 mg/kg> 0.9970.13 - 0.42 mg/kg78.5 - 107.1-[5]
Eggs--10 ng/g--[3]
Food Samples--0.1 - 0.6 µg/kg (LOD)-< 13[6][7]

Table 2: Sample Preparation Method Comparison

MatrixExtraction SolventCleanup MethodReference
Bovine TissuesPhosphate buffer solutionHLB cartridge[1]
Cattle & Chicken MuscleAcetonitrile and MethanolHLB cartridge[4][5]
Eggs5% Trichloroacetic acidBond Elut Plexa cartridge[3]
Chicken FeedWaterC18HD cartridges (online SPE)[1]
FeedMethanol with 1% acetic acidd-SPE with C18[8]

Logical Relationship of Key Method Steps

The logical flow from sample to result is critical for a robust analytical method. The following diagram illustrates the key decision and action points in the protocol.

Logical Flow start Start sample_homogenization Homogenize Tissue Sample start->sample_homogenization extraction Extract with Solvent sample_homogenization->extraction centrifugation Centrifuge extraction->centrifugation spe_cleanup Perform SPE Cleanup centrifugation->spe_cleanup evaporation_reconstitution Evaporate and Reconstitute spe_cleanup->evaporation_reconstitution lcms_analysis LC-MS/MS Analysis evaporation_reconstitution->lcms_analysis quantification Quantify this compound lcms_analysis->quantification end End quantification->end

Caption: Logical flow of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological tissues. The sample preparation protocol is straightforward and effective in removing matrix interferences, while the chromatographic and mass spectrometric conditions are optimized for high selectivity and throughput. This method is suitable for routine monitoring and can be adapted for various tissue types with minor modifications. The validation data from multiple sources confirm the robustness and accuracy of this analytical approach for regulatory and research applications.

References

Application Note: Determination of Amprolium in Poultry Feed by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of amprolium in poultry feed. This compound is a crucial coccidiostat widely used in the poultry industry to prevent and treat coccidiosis. This protocol provides a step-by-step guide for sample preparation, chromatographic separation, and data analysis, making it suitable for quality control and regulatory compliance monitoring in feed production. The method is sensitive, specific, and accurate for the determination of this compound in various feed matrices.

Introduction

This compound is a thiamine analogue that acts as a competitive inhibitor of thiamine uptake in coccidia, effectively preventing the proliferation of this common poultry parasite.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in animal feed to ensure animal and human safety.[2] Therefore, a reliable and validated analytical method is essential for feed manufacturers and regulatory bodies to monitor this compound levels in poultry feed. This document presents a comprehensive HPLC-UV protocol for the routine analysis of this compound.

Experimental Protocol

This protocol is a composite method based on established and validated procedures.[1][3][4]

Reagents and Materials
  • This compound reference standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Ethanol (Analytical grade)[4][5]

  • Octanesulfonic acid sodium salt[3]

  • Triethylamine[3]

  • Acetic acid (Glacial)[3]

  • Solid-Phase Extraction (SPE) cartridges: Cyano (CN) or Neutral Alumina[1][3]

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Analytical balance

  • Centrifuge

  • Mechanical shaker or vortex mixer

  • Solid-Phase Extraction (SPE) manifold

  • pH meter

Preparation of Standard Solutions
  • This compound Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.[1] Dissolve and dilute to volume with methanol.[1] This solution should be stored in a dark, refrigerated environment.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Grinding: Grind a representative sample of the poultry feed to a fine powder to pass through a 1 mm sieve.

  • Extraction: Accurately weigh 10 g of the ground feed sample into a 100 mL conical flask. Add 50 mL of an ethanol-water mixture (3:1 v/v) and shake vigorously for 30 minutes on a mechanical shaker.[4][5]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a CN SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.

    • Load 10 mL of the supernatant from the centrifuged sample extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.

    • Elute the this compound with 10 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions
  • Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][6]

  • Mobile Phase: Methanol:Water (40:60 v/v) containing octanesulfonic acid, triethylamine, and acetic acid.[3]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 274 nm[3]

  • Column Temperature: Ambient

Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample solution and record the peak area of the this compound peak. Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculation: Calculate the amount of this compound in the original feed sample using the following formula:

    This compound (mg/kg) = (C x V x D) / W

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • V = Final volume of the reconstituted sample (mL)

    • D = Dilution factor (if any)

    • W = Weight of the feed sample (g)

Method Validation Summary

The described HPLC-UV method has been validated for its performance characteristics. The following tables summarize the typical validation parameters.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Table 2: Method Validation Data

ParameterResult
Linearity (r²)≥ 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD%)≤ 2.0%
Limit of Detection (LOD)~0.5 mg/kg
Limit of Quantification (LOQ)~1.5 mg/kg

Recovery studies from spiked feed samples have shown excellent percent recoveries, typically between 99.4 ± 1.4% for this compound.[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleReceipt 1. Receive and Grind Feed Sample Extraction 2. Weigh and Extract with Solvent SampleReceipt->Extraction Centrifugation 3. Centrifuge to Separate Solids Extraction->Centrifugation SPE 4. Solid-Phase Extraction Cleanup Centrifugation->SPE Reconstitution 5. Evaporate and Reconstitute SPE->Reconstitution HPLC_Injection 6. Inject Sample into HPLC Reconstitution->HPLC_Injection Chromatography 7. Chromatographic Separation HPLC_Injection->Chromatography UV_Detection 8. UV Detection at 274 nm Chromatography->UV_Detection Peak_Integration 9. Peak Integration and Area Calculation UV_Detection->Peak_Integration Calibration 10. Quantification using Calibration Curve Peak_Integration->Calibration Final_Report 11. Calculate Final Concentration and Report Calibration->Final_Report

Caption: Workflow for HPLC-UV analysis of this compound in poultry feed.

Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative determination of this compound in poultry feed. The protocol is straightforward to implement in a laboratory setting and provides accurate and precise results, making it suitable for routine quality control and regulatory purposes. The validation data confirms that the method meets the stringent requirements for analytical performance.

References

Application Notes and Protocols for Amprolium Administration in Experimental Coccidiosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of amprolium in experimental settings to study its efficacy against coccidiosis in poultry. The focus is on the standardized induction of coccidiosis and subsequent treatment with this compound, as this reflects the common experimental design in research.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to poultry health and productivity.[1][2] this compound is a synthetic anticoccidial agent widely used for the prevention and treatment of this disease.[3][4][5][6] Its mechanism of action involves the competitive inhibition of thiamine (vitamin B1) uptake by Eimeria parasites.[3][6][7][8] As a thiamine analog, this compound blocks the thiamine transporters of the parasite, leading to a deficiency of this essential vitamin and subsequent starvation and inhibition of parasite development, particularly during the schizont stage.[7][8] This document outlines protocols for the experimental induction of coccidiosis and the subsequent administration of this compound to evaluate its therapeutic and prophylactic effects.

Data Presentation

The following tables summarize quantitative data from various studies on this compound administration for the control of experimental coccidiosis.

Table 1: this compound Administration Protocols in Broiler Chickens for Coccidiosis Treatment

ParameterStudy 1Study 2Study 3
Animal Model Broiler ChickensBroiler ChickensPheasants
Eimeria Species E. tenellaMixed field isolatesE. colchici, E. duodenalis, E. phasiani
Challenge Dose 2 x 10⁴ sporulated oocysts5 x 10⁴ mixed sporulated oocystsNot specified
This compound Dosage 20 mg/kg body weight150 ppm in drinking water0.0175% in feed
Administration Route Oral gavageDrinking waterFeed
Administration Duration Post-infectionPost-symptom onsetFirst 4 weeks of life
Primary Outcome Reduced oocyst shedding, lower lesion scoresReduction in oocyst sheddingProtection against mortality (3% vs 35%)
Reference [1][9][10][11]

Table 2: Prophylactic this compound Administration Protocols in Poultry

ParameterStudy 1Study 2
Animal Model TurkeysPoultry
Eimeria Species Eimeria spp.Eimeria spp.
This compound Dosage 0.0125% in the diet1 kg per 5000 litres of drinking water
Administration Route FeedDrinking water
Administration Duration Continuous1-2 weeks
Primary Outcome Prevention of coccidiosisPrevention of coccidiosis
Reference [12]

Experimental Protocols

Protocol 1: Induction of Experimental Coccidiosis in Broiler Chickens

This protocol describes the standard method for inducing a controlled Eimeria infection in broiler chickens for research purposes.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter feed and water

  • Sporulated oocysts of the desired Eimeria species (e.g., E. tenella, E. acervulina)

  • Oral gavage needles

  • Syringes

  • Housing with controlled temperature and lighting, and wire floors to prevent reinfection.

Procedure:

  • Acclimation: House day-old chicks in a clean, disinfected brooder with ad libitum access to coccidia-free feed and water for approximately 14 days.

  • Inoculum Preparation: Prepare a suspension of sporulated Eimeria oocysts in a suitable vehicle (e.g., water, 1% w/v potassium dichromate) to a final concentration for the desired challenge dose (e.g., 2 x 10⁴ oocysts/mL).

  • Infection: At 14 days of age, individually weigh each bird and administer a 1 mL oral gavage of the oocyst suspension.

  • Control Group: An uninfected control group should receive a sham inoculation of the vehicle only.

  • Monitoring: Observe the birds daily for clinical signs of coccidiosis, which may include bloody diarrhea, weight loss, and reduced feed intake.[1]

  • Data Collection: At a predetermined time post-infection (typically 5-7 days), euthanize a subset of birds for lesion scoring of the affected intestinal regions. Fecal samples can also be collected to determine oocyst shedding rates.

Protocol 2: this compound Administration for Therapeutic Efficacy Testing

This protocol details the administration of this compound to birds following the induction of experimental coccidiosis to evaluate its therapeutic efficacy.

Materials:

  • Experimentally infected broiler chickens (as per Protocol 1)

  • This compound solution or powder

  • Medicated drinking water system or feed mixing equipment

Procedure:

  • Infection: Induce coccidiosis in broiler chickens as described in Protocol 1.

  • Treatment Initiation: At a specified time post-infection (e.g., 24 or 48 hours), begin this compound administration to the treatment groups.

  • Administration Routes:

    • Drinking Water: Prepare a stock solution of this compound and administer it through the drinking water at the desired concentration (e.g., 150 ppm).[9] Ensure this is the sole source of drinking water.

    • Feed: Incorporate this compound into the feed at the target concentration (e.g., 0.0125%).[12]

    • Oral Gavage: For precise individual dosing, administer a prepared this compound solution directly to each bird via oral gavage (e.g., 20 mg/kg body weight).[1]

  • Treatment Duration: Continue this compound administration for a predetermined period, typically 5-7 days.

  • Data Collection and Analysis: At the end of the treatment period, collect data on parameters such as:

    • Body weight gain

    • Feed conversion ratio

    • Intestinal lesion scores

    • Oocyst shedding (oocysts per gram of feces)

    • Mortality rates

  • Comparison: Compare the results from the this compound-treated groups to both the infected, untreated control group and the uninfected control group to determine the efficacy of the treatment.

Mandatory Visualizations

amprolium_mechanism_of_action cluster_parasite Eimeria Parasite cluster_extracellular Extracellular Environment thiamine_transporter Thiamine Transporter thiamine_metabolism Thiamine-Dependent Metabolism (Carbohydrate Synthesis) thiamine_transporter->thiamine_metabolism Thiamine uptake parasite_starvation Parasite Starvation & Growth Inhibition This compound This compound This compound->thiamine_transporter Competitively Inhibits thiamine Thiamine (Vitamin B1) thiamine->thiamine_transporter

Caption: Mechanism of action of this compound in Eimeria.

experimental_workflow cluster_groups start Day-old Chicks Acclimation (14 days) infection Oral Challenge with Eimeria Oocysts start->infection grouping Random Allocation to Groups infection->grouping uninfected_control Uninfected Control (Sham Inoculation) grouping->uninfected_control infected_control Infected Control (No Treatment) grouping->infected_control amprolium_treatment This compound Treatment Group grouping->amprolium_treatment data_collection Data Collection (5-7 days post-infection) - Lesion Scoring - Oocyst Counting - Weight Gain uninfected_control->data_collection infected_control->data_collection amprolium_treatment->data_collection

Caption: Experimental workflow for evaluating this compound efficacy.

References

Detecting Amprolium Residues in Eggs and Meat: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the global demand for poultry products continues to rise, ensuring the safety of the food supply chain is of paramount importance. The effective monitoring of veterinary drug residues, such as the coccidiostat amprolium, in eggs and meat is a critical component of this assurance. To support researchers, scientists, and drug development professionals in this endeavor, this comprehensive guide details established analytical methods for the detection and quantification of this compound residues.

This compound is widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract. While effective, its use must be carefully managed to prevent unacceptable residue levels in food products intended for human consumption. This document provides detailed application notes and protocols for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer a robust and reliable approach for the quantification of this compound in various matrices. These methods typically involve an extraction step followed by chromatographic separation and detection.

Sample Preparation Protocol for HPLC

A simplified and effective sample preparation method involves the following steps:

  • Homogenization: A representative sample of edible tissue (muscle, liver) or egg yolk is homogenized to ensure uniformity.[1]

  • Extraction: The homogenized sample is extracted with a suitable solvent. A common approach utilizes an ethanol-based extraction.[2] For instance, a method for chicken tissues uses ethanol for extraction.[2] Another method for egg yolk and muscle tissue involves extraction with water.[1]

  • Clean-up: The extract is then subjected to a clean-up step to remove interfering substances. This can be achieved using techniques like centrifugal ultrafiltration or solid-phase extraction (SPE).[2][3]

Chromatographic Conditions

The cleaned-up extract is then injected into the HPLC system. A typical HPLC method for this compound analysis utilizes a reversed-phase column and an ion-pairing agent in the mobile phase to enhance retention and separation of the polar this compound molecule.

  • Column: Mightysil RP-4 GP column.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of ethanol and a 5 mM aqueous solution of 1-heptanesulfonic acid sodium salt (e.g., 35:65, v/v) is effective.[2]

  • Detection: A photodiode array (PDA) detector is commonly used for detection and quantification.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the confirmatory analysis of veterinary drug residues due to its high sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.

Sample Preparation Protocol for LC-MS/MS

Sample preparation for LC-MS/MS analysis often employs a "dilute and shoot" or a solid-phase extraction (SPE) clean-up approach to minimize matrix effects.[4]

  • Extraction: Samples are typically extracted with an organic solvent such as acetonitrile or a mixture of acetone and tetrahydrofuran.[5] An "extract and shoot" strategy involves a simple extraction followed by direct injection of the diluted extract.[4]

  • Clean-up (SPE): For more complex matrices, a solid-phase extraction (SPE) step is employed for clean-up. Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for retaining this compound while allowing interfering substances to be washed away.[3]

LC-MS/MS Parameters
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of the polar compound this compound, often using a Fused-Core column.[4][6] Isocratic elution with a mobile phase of acetonitrile and an ammonium formate buffer is a common approach.[4][6]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers a rapid and cost-effective way to test a large number of samples for the presence of this compound residues. While not as definitive as chromatographic methods, ELISA is an excellent tool for initial screening to identify potentially non-compliant samples that require further confirmation. Commercial ELISA kits are available for the detection of a wide range of veterinary drug residues in various food matrices.[7]

General ELISA Protocol

While specific protocols vary between commercial kits, the general steps for a competitive ELISA are as follows:

  • Sample Preparation: Samples are typically extracted and diluted according to the kit manufacturer's instructions.

  • Assay: The prepared sample is added to microplate wells coated with antibodies specific to this compound.

  • Incubation: An enzyme-conjugated this compound tracer is added, which competes with any this compound present in the sample for binding to the antibodies.

  • Washing: The wells are washed to remove unbound reagents.

  • Substrate Addition: A substrate is added that reacts with the bound enzyme to produce a color change.

  • Measurement: The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The performance of different analytical methods for this compound detection is summarized in the tables below.

Table 1: Performance of HPLC Methods for this compound Detection in Chicken Tissues

ParameterMuscleLiverReference
Limit of Quantitation (LOQ) 0.22 µg/g0.25 µg/g[2]
Average Recovery > 90%> 90%[2]
Inter- and Intra-variability 1.9-2.4%1.9-2.4%[2]

Table 2: Performance of LC-MS/MS Methods for this compound Detection

MatrixLODLOQRecoveryReference
Food Samples (general) 0.1 - 0.6 µg/kg--[4][6]
Eggs 1 ng/g10 ng/gExcellent
Chicken Tissue 1 - 7 ng/g--[5]

Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical experimental workflows for HPLC and LC-MS/MS based detection of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization 1. Homogenize (Meat or Egg Sample) Extraction 2. Extract with Solvent (e.g., Ethanol) Homogenization->Extraction Cleanup 3. Clean-up (e.g., Centrifugal Ultrafiltration) Extraction->Cleanup Injection 4. Inject into HPLC System Cleanup->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. Detect with PDA Detector Separation->Detection Quantification 7. Quantify This compound Detection->Quantification

Caption: HPLC workflow for this compound analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize (Meat or Egg Sample) Extraction 2. Extract with Solvent (e.g., Acetonitrile) Homogenization->Extraction SPE_Cleanup 3. Solid-Phase Extraction (SPE) Clean-up Extraction->SPE_Cleanup Injection 4. Inject into LC-MS/MS System SPE_Cleanup->Injection Separation 5. HILIC Separation Injection->Separation Detection 6. MS/MS Detection (MRM Mode) Separation->Detection Confirmation 7. Confirm & Quantify This compound Detection->Confirmation

Caption: LC-MS/MS workflow for this compound analysis.

These detailed protocols and comparative data provide a valuable resource for laboratories involved in the surveillance of veterinary drug residues in food products, ultimately contributing to a safer food supply for consumers worldwide.

References

Application Notes and Protocols for Solid-Phase Extraction of Amprolium from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amprolium is a coccidiostatic agent widely used in the veterinary field, particularly in poultry farming, for the prevention and treatment of coccidiosis.[1][2] Its extensive use necessitates reliable and efficient analytical methods for monitoring its residue levels in various complex matrices to ensure food safety and compliance with regulatory limits. Solid-phase extraction (SPE) is a crucial sample preparation technique that enables the selective extraction and concentration of this compound from intricate sample matrices, thereby removing interfering substances and enhancing the sensitivity and accuracy of subsequent analytical determination by methods such as high-performance liquid chromatography (HPLC).[3][4]

These application notes provide detailed protocols for the solid-phase extraction of this compound from challenging matrices including animal feed, chicken tissues (muscle and liver), and eggs.

Quantitative Data Summary

The following table summarizes the performance of various solid-phase extraction methods for the determination of this compound in different matrices.

MatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
Chicken FeedCyano (CN)HPLC-UV99.4 ± 1.4-0.5 ng (injected)[3]
Chicken FeedNeutral AluminaHPLC-UV---[1]
Chicken Tissues (Muscle, Liver)SilicaLC-MS-1-7 ng/g-[5]
Bovine TissuesHLBLC-MS/MS81.6 - 92.83.50 µg/kg11.7 µg/kg[6]
Chicken MuscleHLBHPLC-UV78.5 - 107.1-0.13-0.42 mg/kg[4]
EggsSilicaLC-MS-1-7 ng/g-[5]
Egg YolkOnline SPEHPLC-Fluorescence-~3 µg/kg10 µg/kg[7]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Feed using a Cyano (CN) SPE Cartridge

This protocol is adapted from a method utilizing a cyano-bonded silica SPE cartridge for the cleanup of this compound from animal feed extracts before HPLC analysis.[3]

1. Sample Preparation and Extraction

  • Weigh 2-4 g of a representative, finely ground feed sample into a 200 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Stir the mixture for 30 minutes for extraction.

  • Centrifuge the extract and collect the supernatant for the SPE cleanup.

2. Solid-Phase Extraction Workflow

SPE_Workflow_Feed_CN cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (CN Cartridge) cluster_analysis Analysis Sample Animal Feed Sample Extract Extract with Methanol Sample->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Condition 1. Condition Cartridge (Methanol) Centrifuge->Condition Equilibrate 2. Equilibrate Cartridge (Methanol) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Cartridge (Methanol) Load->Wash Elute 5. Elute this compound (Methanol-Water with additives) Wash->Elute Analysis HPLC-UV Analysis Elute->Analysis

Caption: Workflow for this compound Extraction from Feed using a CN SPE Cartridge.

3. SPE Procedure

  • Conditioning: Condition a CN SPE cartridge by passing 5 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 5 mL of methanol. Do not allow the cartridge to dry.

  • Sample Loading: Load the methanolic extract from the sample preparation step onto the SPE cartridge.

  • Washing: Wash the cartridge with a small volume of methanol to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with a suitable solvent mixture. A mobile phase consisting of methanol-water (40:60) containing octanesulfonic acid, triethylamine, and acetic acid has been used.[3]

4. Post-Elution Processing

  • The eluate can be directly injected into the HPLC system for analysis.

Protocol 2: Extraction of this compound from Animal Tissues (Muscle and Liver) using a Silica SPE Cartridge

This protocol describes a general procedure for the extraction of this compound from animal tissues based on methods employing silica-based SPE.[5]

1. Sample Preparation and Extraction

  • Homogenize a known weight of animal tissue (e.g., 5 g) with a suitable solvent. A mixture of acetone and tetrahydrofuran has been used.[5]

  • Perform a liquid-liquid extraction to separate the organic and aqueous layers.[5]

  • The aqueous phase, containing the this compound, is further processed.

2. Solid-Phase Extraction Workflow

SPE_Workflow_Tissue_Silica cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Silica Cartridge) cluster_analysis Analysis Sample Animal Tissue Sample (Muscle, Liver) Homogenize Homogenize with Acetone-Tetrahydrofuran Sample->Homogenize LLE Liquid-Liquid Extraction Homogenize->LLE Aqueous Collect Aqueous Phase LLE->Aqueous Condition 1. Condition Cartridge (Hexane) Aqueous->Condition Load 2. Load Aqueous Extract Condition->Load Wash1 3. Wash Cartridge (Diethyl ether-hexane) Load->Wash1 Wash2 4. Wash Cartridge (Dichloromethane-ethanol) Wash1->Wash2 Wash3 5. Wash Cartridge (Chloroform) Wash2->Wash3 Elute 6. Elute this compound (Appropriate Solvent) Wash3->Elute Analysis LC-MS Analysis Elute->Analysis

Caption: Workflow for this compound Extraction from Tissue using a Silica SPE Cartridge.

3. SPE Procedure

  • Conditioning: Condition a silica SPE column with 5 mL of hexane.[5]

  • Sample Loading: Load the aqueous extract onto the column.

  • Washing: A multi-step wash is employed to remove interferences:

    • Wash with 8 mL of diethyl ether-hexane (6:4 v/v).[5]

    • Wash with 8 mL of dichloromethane-ethanol (99.5:0.5 v/v).[5]

    • Wash with 8 mL of chloroform.[5]

  • Elution: Elute this compound using a polar solvent mixture. The exact composition should be optimized based on the specific silica cartridge and analytical requirements.

4. Post-Elution Processing

  • The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.[5]

Protocol 3: Extraction of this compound from Eggs using Solid-Phase Extraction

This protocol outlines a general approach for extracting this compound from eggs, which can be adapted from methods developed for animal tissues.[5]

1. Sample Preparation and Extraction

  • Homogenize the whole egg or egg yolk sample.

  • Extract the homogenized sample with a mixture of acetone and tetrahydrofuran.[5]

  • Perform a liquid-liquid extraction, and collect the aqueous phase containing this compound.[5]

  • The aqueous phase is then diluted with water and filtered before analysis or further cleanup.[5] For SPE, the aqueous extract would be loaded onto the column.

2. Solid-Phase Extraction Workflow

SPE_Workflow_Eggs cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Egg Sample Homogenize Homogenize Sample->Homogenize Extract Extract with Acetone-Tetrahydrofuran Homogenize->Extract LLE Liquid-Liquid Extraction Extract->LLE Aqueous Collect Aqueous Phase LLE->Aqueous Condition 1. Condition Cartridge Aqueous->Condition Load 2. Load Aqueous Extract Condition->Load Wash 3. Wash to Remove Interferences Load->Wash Elute 4. Elute this compound Wash->Elute Analysis LC-MS or HPLC Analysis Elute->Analysis

Caption: General Workflow for this compound Extraction from Eggs using SPE.

3. SPE Procedure

  • The selection of the SPE sorbent (e.g., silica, polymeric) and the specific conditioning, washing, and elution solvents will depend on the subsequent analytical method and the required level of cleanup. For a silica-based approach, a similar procedure to that for animal tissues can be followed.

4. Post-Elution Processing

  • The eluate may require evaporation and reconstitution in a solvent compatible with the analytical instrument.

The selection of an appropriate solid-phase extraction protocol for this compound is contingent upon the specific matrix and the analytical technique employed for quantification. The methods outlined provide a robust starting point for researchers and scientists in the development and validation of analytical procedures for the surveillance of this compound residues in complex samples. Optimization of each step is recommended to achieve the desired recovery, selectivity, and sensitivity.

References

Application Notes and Protocols for the Separation of Amprolium from Thiamine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprolium is a coccidiostat veterinary drug, and its structural analogue, thiamine (Vitamin B1), can cause interference in its analytical determination. This interference is a significant challenge in the analysis of this compound in complex matrices such as eggs. Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), offers a powerful and efficient technique for the separation of these two compounds. This document provides detailed application notes and protocols for the successful separation of this compound from thiamine using CZE, incorporating field-amplified sample injection (FASI) for enhanced sensitivity. The methods described herein are based on the validated analytical procedures for the determination of this compound in eggs, where thiamine was identified as a significant interfering endogenous compound.[1][2]

Principle of Separation

Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. Both this compound and thiamine are cationic compounds and will migrate towards the cathode. The separation is achieved by optimizing the background electrolyte (BGE) composition and pH, which influences the charge and electrophoretic mobility of the analytes, as well as the electroosmotic flow (EOF). To overcome the sensitivity limitations of conventional CZE, field-amplified sample injection (FASI) is employed. FASI is an online preconcentration technique that introduces the sample in a low-conductivity matrix, leading to a significant enhancement of the analyte signal.

Experimental Protocols

This section details the necessary reagents, instrumentation, and step-by-step procedures for the sample preparation and capillary electrophoresis analysis.

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Thiamine hydrochloride (analytical standard)

  • Ammonium acetate

  • Acetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Envi-Carb solid-phase extraction (SPE) cartridges

Instrumentation
  • Capillary Electrophoresis system equipped with a diode array detector (DAD) or UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., with an appropriate total and effective length).

  • Solid-phase extraction (SPE) manifold.

  • Centrifuge.

  • pH meter.

Sample Preparation: Solid-Phase Extraction (SPE) of Egg Samples
  • Homogenization: Homogenize a representative egg sample.

  • Extraction: Accurately weigh 1 g of the homogenized egg into a centrifuge tube. Add 4 mL of a 1:1 (v/v) mixture of acetonitrile and water. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition an Envi-Carb SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of deionized water for CZE analysis.

Capillary Electrophoresis Method
  • Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the background electrolyte for 20 minutes.

  • Pre-run Rinse: Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and the background electrolyte for 3 minutes.

  • Background Electrolyte (BGE) Preparation: Prepare a 100 mM ammonium acetate buffer adjusted to pH 4.5 with acetic acid.

  • Field-Amplified Sample Injection (FASI):

    • Inject a plug of deionized water at a pressure of 50 mbar for 10 seconds.

    • Inject the sample electrokinetically by applying a voltage of -10 kV for 10 seconds.

    • Inject a plug of the background electrolyte at a pressure of 50 mbar for 5 seconds.

  • Separation: Apply a separation voltage of -25 kV.

  • Detection: Monitor the separation at a wavelength of 260 nm.

Data Presentation

The following tables summarize the key quantitative data for the CZE separation of this compound and thiamine.

Table 1: Capillary Electrophoresis Operating Conditions

ParameterValue
InstrumentCapillary Electrophoresis System with DAD/UV
CapillaryFused-silica, 50 µm i.d.
Background Electrolyte (BGE)100 mM Ammonium Acetate, pH 4.5
Separation Voltage-25 kV
Injection ModeField-Amplified Sample Injection (FASI)
Detection Wavelength260 nm
Capillary Temperature25 °C

Table 2: Analyte Migration and Method Performance

AnalyteMigration Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Thiamine~ 5.8--
This compound~ 6.2-75 µg/kg (in eggs)[1][2]

Note: Specific LOD values for the separated compounds were not detailed in the primary reference. The LOQ for this compound in eggs is provided based on the validated method.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to CZE analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis sample Egg Sample homogenize Homogenization sample->homogenize extract Acetonitrile/Water Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge spe SPE Cleanup (Envi-Carb) centrifuge->spe elute Elution with Methanol spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute fasi FASI Injection dry_reconstitute->fasi Reconstituted Sample separation CZE Separation (-25 kV) fasi->separation detection UV Detection (260 nm) separation->detection analysis Data Analysis detection->analysis

Figure 1: Experimental workflow for the analysis of this compound and thiamine.

Conclusion

The described capillary electrophoresis method provides a robust and sensitive approach for the effective separation and quantification of this compound in the presence of thiamine. The combination of solid-phase extraction for sample cleanup and field-amplified sample injection for online preconcentration allows for the reliable analysis of this compound in complex biological matrices at levels relevant for regulatory monitoring.[1][2] This detailed protocol serves as a valuable resource for researchers and scientists in the fields of veterinary drug analysis and food safety.

References

Application Notes and Protocols for the Spectrophotometric Determination of Amprolium in Veterinary Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amprolium is a coccidiostat widely used in veterinary medicine for the prevention and treatment of coccidiosis in poultry and other livestock.[1] Its routine quantification in veterinary formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound in veterinary formulations, based on validated methodologies.[2][3]

I. Principle of the Method

The described protocol utilizes the direct UV spectrophotometry method, which relies on the measurement of the absorbance of this compound at its wavelength of maximum absorption. For simultaneous determination in the presence of other active ingredients like Ethopabate, with which it is often combined, a dual-wavelength method is employed to eliminate spectral interference.[3][4] This method involves measuring the absorbance at two selected wavelengths where the interfering substance shows the same absorbance, while the analyte of interest (this compound) has a significant difference in absorbance.

II. Experimental Protocols

A. Instrumentation and Reagents
  • Instrumentation:

    • SHIMADZU UV-1601 PC or equivalent dual-beam UV-visible spectrophotometer with 1-cm matched quartz cells.[4]

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Micropipettes

    • Sonicator

  • Reagents and Standards:

    • This compound Hydrochloride (Reference Standard)

    • Methanol (Analytical Grade)

    • Veterinary formulation containing this compound

B. Preparation of Standard Solutions
  • This compound Standard Stock Solution (0.5 mg/mL):

    • Accurately weigh 25 mg of this compound Hydrochloride reference standard.[5]

    • Transfer it into a 50 mL brown volumetric flask.[5]

    • Dissolve and dilute to the mark with methanol to obtain a concentration of 0.5 mg/mL (500 µg/mL).[5]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by accurately diluting the stock solution with methanol to achieve concentrations in the range of 6.0-50.0 µg/mL.[2][6]

C. Sample Preparation (from Veterinary Premix)
  • Accurately weigh a portion of the veterinary premix powder equivalent to 25 mg of this compound.[4]

  • Transfer the weighed sample to a 100-mL volumetric flask.[4]

  • Add approximately 25 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.[4]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution to remove any insoluble excipients.[4]

  • The resulting solution has a theoretical concentration of 250 µg/mL. Further dilute this solution with methanol to bring the concentration within the linear range of the calibration curve.

D. Spectrophotometric Measurement
  • Set the spectrophotometer to scan in the UV range.

  • Use methanol as a blank.

  • Scan the prepared standard and sample solutions.

  • For Direct UV Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption for this compound.

  • For Dual Wavelength Method (in presence of Ethopabate): Measure the difference in absorbance at 235.3 nm and 308 nm. At these wavelengths, the absorbance of Ethopabate is zero.[4]

  • Construct a calibration curve by plotting the absorbance (or difference in absorbance) versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

III. Data Presentation

The performance of the spectrophotometric methods for the determination of this compound has been validated according to ICH guidelines.[1][2][3][6] The key validation parameters are summarized in the tables below.

Table 1: Linearity and Range for this compound Determination

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
Double Divisor Ratio Derivative6.0 - 50.0> 0.999
Ratio Dual Wavelength6.0 - 50.0> 0.999
First Derivative of Ratio Spectra--
Mean Centering of Ratio Spectra10 - 350-
Dual Wavelength Selection20 - 320-

Data compiled from multiple sources. A specific correlation coefficient was not available for all methods in the reviewed literature.

Table 2: Accuracy and Precision of this compound Determination

MethodMean Recovery (%)RSD (%) - IntradayRSD (%) - Interday
Double Divisor Ratio Derivative99.29 ± 0.840.11 - 1.990.11 - 1.99
Ratio Dual Wavelength98.93 - 100.450.11 - 1.990.11 - 1.99
First Derivative of Ratio Spectra99.76 ± 0.907--
Mean Centering of Ratio Spectra100.26 ± 1.018--
Dual Wavelength Selection99.30 ± 1.097--

RSD values are presented as a range as reported in the source.[6]

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MethodLOD (µg/mL)LOQ (µg/mL)
TLC-Densitometric Method*--

Specific LOD and LOQ values for the primary spectrophotometric methods were not detailed in the provided search results. The TLC-densitometric method is a related technique for which these parameters are often calculated.

IV. Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectrophotometric determination of this compound in veterinary formulations.

experimental_workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Sample Solution from Veterinary Formulation start->prep_sample measurement Spectrophotometric Measurement prep_standards->measurement prep_sample->measurement calibration Construct Calibration Curve measurement->calibration quantification Quantify this compound in Sample calibration->quantification end End quantification->end

Caption: Experimental workflow for this compound determination.

V. Conclusion

The described spectrophotometric methods are simple, accurate, precise, and suitable for the routine quality control analysis of this compound in veterinary formulations. The dual-wavelength method is particularly advantageous for analyzing formulations containing other interfering substances. The provided protocols and data support the application of these methods in a laboratory setting.

References

Illuminating the Path of a Coccidiostat: In Vivo Imaging Techniques to Track Amprolium Distribution in Hosts

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amprolium is a widely used coccidiostat in veterinary medicine, particularly in the poultry industry, to control and prevent coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa.[1][2][3] Understanding the in vivo distribution of this compound is crucial for optimizing its therapeutic efficacy, assessing potential tissue residues, and elucidating its pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for three key in vivo imaging techniques to track the distribution of this compound in host organisms: Mass Spectrometry Imaging (MSI), Quantitative Whole-Body Autoradiography (QWBA), and Fluorescence Imaging.

This compound functions as a competitive inhibitor of thiamine (vitamin B1) transport in Eimeria species.[2][4][5] Its structural similarity to thiamine allows it to block the parasite's thiamine transporters, leading to a deficiency of this essential vitamin and subsequent inhibition of carbohydrate metabolism.[1][2] The thiamine transport system in the parasite is more sensitive to this compound than that of the host, which accounts for its therapeutic window.[2]

Mass Spectrometry Imaging (MSI)

MSI is a powerful, label-free technique that allows for the direct detection and spatial mapping of unlabeled molecules, including drugs and their metabolites, in tissue sections. This method provides high chemical specificity and can simultaneously map multiple analytes.

Application Notes

MSI is particularly advantageous for this compound distribution studies as it does not require modification of the drug molecule (e.g., radiolabeling or fluorescent tagging), thus preserving its native biological activity. This technique can provide high-resolution images of this compound distribution within specific organs and even at a near-cellular level.

Experimental Protocol

1. Animal Dosing and Tissue Collection:

  • Administer this compound to the host animal (e.g., chicken) at the desired dose and route.

  • At predetermined time points, euthanize the animal.

  • Immediately excise the tissues of interest (e.g., intestine, liver, kidney, muscle) and snap-freeze them in liquid nitrogen to preserve the spatial integrity of the drug.

2. Cryosectioning:

  • Embed the frozen tissues in a suitable medium (e.g., carboxymethyl cellulose).

  • Using a cryostat, cut thin tissue sections (typically 10-20 µm).

  • Thaw-mount the sections onto conductive glass slides suitable for MSI.

3. Matrix Application (for MALDI-MSI):

  • Select an appropriate matrix for small molecule analysis (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB]).

  • Apply the matrix uniformly onto the tissue section using a sprayer or automated deposition system. The matrix co-crystallizes with the analyte, facilitating desorption and ionization.

4. MSI Data Acquisition:

  • Load the slide into the mass spectrometer (e.g., MALDI-TOF or MALDI-FTICR).

  • Define the imaging area and set the spatial resolution (laser spot size).

  • Acquire mass spectra at each pixel across the tissue section.

5. Data Analysis:

  • Generate ion-density maps for the m/z corresponding to this compound to visualize its distribution.

  • Correlate the MSI data with histological images of the same or adjacent tissue sections to localize this compound within specific tissue structures.

MSI_Workflow cluster_animal_prep Animal Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_dosing Animal Dosing with this compound euthanasia Euthanasia at Time Points animal_dosing->euthanasia tissue_excision Tissue Excision euthanasia->tissue_excision snap_freezing Snap-Freezing in Liquid N2 tissue_excision->snap_freezing embedding Tissue Embedding snap_freezing->embedding cryosectioning Cryosectioning (10-20 µm) embedding->cryosectioning mounting Thaw-Mounting on Conductive Slide cryosectioning->mounting matrix_app Matrix Application (e.g., CHCA) mounting->matrix_app msi_acquisition MSI Data Acquisition matrix_app->msi_acquisition data_processing Data Processing & Ion Map Generation msi_acquisition->data_processing histology_coreg Co-registration with Histology data_processing->histology_coreg

Figure 1: Workflow for Mass Spectrometry Imaging of this compound.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA is a highly sensitive imaging technique that provides a comprehensive overview of the distribution of a radiolabeled drug throughout the entire body of an animal.[6][7][8] This method is considered the gold standard for preclinical tissue distribution studies.[9][10]

Application Notes

To perform QWBA, this compound must be radiolabeled, typically with Carbon-14 (¹⁴C) or Tritium (³H). The use of ¹⁴C-labeled this compound has been reported in studies with chicks, confirming the feasibility of this approach.[11] QWBA provides quantitative data on the concentration of total radioactivity (parent drug and metabolites) in a wide range of tissues and organs.

Proposed Radiolabeling Strategy

Given that this compound is a pyrimidine derivative, a potential strategy for radiolabeling involves introducing ¹⁴C into the pyrimidine ring during synthesis.[6][12][13] This can be achieved by using a ¹⁴C-labeled precursor in the synthetic pathway. For example, a key step in this compound synthesis involves the condensation of ethoxymethylenemalononitrile with acetamidine to form the pyrimidine ring.[14] Utilizing [¹⁴C]-acetamidine would incorporate the radiolabel into the core structure of the molecule.

Experimental Protocol

1. Synthesis and Administration of Radiolabeled this compound:

  • Synthesize [¹⁴C]-Amprolium or [³H]-Amprolium.

  • Administer a single dose of the radiolabeled compound to the host animals.

2. Animal Freezing and Embedding:

  • At selected time points post-administration, euthanize the animals and immediately freeze them by immersion in a hexane/solid CO₂ bath (-70°C).

  • Embed the frozen carcasses in a carboxymethyl cellulose (CMC) gel on a microtome stage.

3. Whole-Body Cryosectioning:

  • Using a large-format cryomicrotome, collect thin (e.g., 40 µm) sagittal sections of the entire animal.

  • Adhere the sections to adhesive tape.

4. Autoradiographic Exposure:

  • Dehydrate the sections in a cryostat.

  • Expose the sections to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the administered dose and the specific activity of the radiolabeled compound.

5. Image Acquisition and Quantification:

  • Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.

  • Include a set of radioactive standards of known concentrations on the imaging plate to generate a calibration curve.

  • Use image analysis software to quantify the radioactivity levels in various tissues and organs by comparing the signal intensity to the calibration curve.

QWBA_Workflow cluster_prep Preparation cluster_sectioning Sectioning cluster_imaging Imaging and Quantification radiolabeling Synthesize [14C]-Amprolium administration Administer Radiolabeled Drug radiolabeling->administration freezing Freeze Whole Animal administration->freezing embedding Embed in CMC freezing->embedding cryosectioning Whole-Body Cryosectioning embedding->cryosectioning exposure Expose to Phosphor Plate cryosectioning->exposure scanning Scan Imaging Plate exposure->scanning quantification Quantify Radioactivity scanning->quantification

Figure 2: Workflow for Quantitative Whole-Body Autoradiography.

Fluorescence Imaging

Fluorescence imaging is a non-invasive technique that can be used to visualize the distribution of fluorescent molecules in vivo.

Application Notes

This compound exhibits native fluorescence with an excitation maximum at 262 nm and an emission maximum at 320 nm. While this intrinsic fluorescence can be utilized, the UV excitation and emission wavelengths present challenges for in vivo whole-animal imaging due to limited tissue penetration and high autofluorescence. Therefore, this approach is more suitable for ex vivo imaging of tissue sections or for in vivo microscopy of superficial tissues.

For whole-body in vivo imaging, a more viable strategy would be to fluorescently label this compound with a near-infrared (NIR) dye, which offers deeper tissue penetration and lower autofluorescence. This would involve chemical modification of the this compound molecule to attach a fluorophore.

Experimental Protocol: In Vivo Two-Photon Microscopy of Native Fluorescence

Two-photon microscopy can be employed to overcome some of the limitations of UV imaging by using longer wavelength excitation, which provides deeper tissue penetration and reduced scattering.

1. Animal Preparation:

  • Administer this compound to the host animal.

  • Anesthetize the animal and surgically expose the tissue of interest (e.g., a loop of the intestine) for imaging.

2. Two-Photon Microscopy:

  • Use a two-photon microscope equipped with a tunable laser.

  • Set the excitation wavelength to approximately twice the one-photon excitation maximum of this compound (i.e., ~524 nm).

  • Acquire Z-stack images of the tissue to visualize the three-dimensional distribution of this compound at a cellular level.

Experimental Protocol: In Vivo Whole-Body Imaging of Fluorescently Labeled this compound

1. Synthesis of Fluorescently Labeled this compound:

  • Chemically conjugate a NIR fluorescent dye (e.g., Cy7) to the this compound molecule. This may involve modifying a functional group on this compound to allow for covalent bonding with the dye.

2. Animal Administration and Imaging:

  • Administer the fluorescently labeled this compound to the animal.

  • Place the animal in an in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire fluorescence images at various time points using the appropriate excitation and emission filters for the selected NIR dye.

  • After the final in vivo imaging time point, euthanize the animal and perform ex vivo imaging of individual organs for more precise localization of the fluorescence signal.

Amprolium_MOA cluster_host Host Intestinal Cell cluster_parasite Eimeria Parasite Cell Thiamine_host Thiamine Th_Transporter_host Thiamine Transporter Thiamine_host->Th_Transporter_host Thiamine_uptake_host Thiamine Uptake Th_Transporter_host->Thiamine_uptake_host Metabolism_host Normal Metabolism Thiamine_uptake_host->Metabolism_host This compound This compound Th_Transporter_parasite Thiamine Transporter This compound->Th_Transporter_parasite Competes with Thiamine Thiamine_parasite Thiamine Thiamine_parasite->Th_Transporter_parasite Blocked_uptake Blocked Thiamine Uptake Th_Transporter_parasite->Blocked_uptake Metabolism_inhibition Inhibition of Carbohydrate Metabolism Blocked_uptake->Metabolism_inhibition

Figure 3: Mechanism of Action of this compound.

Quantitative Data Presentation

The following table provides an example of how quantitative data on the distribution of a coccidiostat in chicken tissues can be presented. The data is hypothetical and based on published studies of other coccidiostats, such as diclazuril, and is intended to serve as a template.[15][16] The values represent the concentration of the drug in µg/g of tissue at different time points after administration.

Tissue2 hours8 hours24 hours48 hours72 hours
Blood 5.28.53.11.00.2
Liver 15.825.312.64.21.1
Kidney 12.420.19.83.50.9
Intestine (Duodenum) 30.515.25.41.80.5
Intestine (Jejunum) 28.914.14.91.60.4
Intestine (Cecum) 25.112.54.11.30.3
Muscle (Breast) 1.83.52.00.80.1
Muscle (Thigh) 2.14.02.30.90.2
Skin 3.56.23.01.10.3
Fat 4.17.83.91.50.4
Brain 0.50.80.30.1< LOQ
Spleen 6.710.24.51.60.4

LOQ: Limit of Quantification

Conclusion

The choice of in vivo imaging technique to track the distribution of this compound will depend on the specific research question, available resources, and the desired level of detail. MSI offers high chemical specificity without the need for labeling. QWBA provides a comprehensive, quantitative overview of whole-body distribution but requires radiolabeling. Fluorescence imaging, particularly with a NIR-labeled this compound derivative, allows for non-invasive, real-time visualization of drug distribution in living animals. By applying these advanced imaging modalities and detailed protocols, researchers can gain valuable insights into the in vivo behavior of this compound, ultimately contributing to the development of more effective strategies for the control of coccidiosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Amprolium LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Amprolium.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My this compound peak is tailing or broad. What are the likely causes and how can I fix it?

A: Peak tailing or broadening for a basic compound like this compound can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the basic amine groups of this compound, causing peak tailing.

    • Solution: Use a column with end-capping or a newer generation silica. Alternatively, using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective strategy for analyzing this polar compound.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: For reversed-phase chromatography, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep this compound consistently protonated.

  • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues.

    • Solution: Implement a robust sample clean-up procedure and use a guard column to protect your analytical column. Regularly flush the column with a strong solvent.

Q: I am observing split peaks for this compound. What could be the problem?

A: Split peaks can be caused by a few key issues during the analytical process.

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to distort and split.

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your starting mobile phase conditions.

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, leading to a disturbed flow path and split peaks.

    • Solution: Filter all samples and mobile phases. Installing an in-line filter between the autosampler and the column can also help.

  • Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.

    • Solution: This often indicates an aging column that needs to be replaced.

Issue 2: Inconsistent or Low Analyte Recovery

Q: My recovery for this compound is low and variable across different samples. What steps can I take to improve it?

A: Low and inconsistent recovery is often linked to the sample preparation and extraction process.

  • Inefficient Extraction: The extraction solvent and conditions may not be optimal for this compound in your specific matrix. For instance, in animal feed with high moisture content, the recovery of this compound can be significantly reduced.[2]

    • Solution: Optimize your extraction procedure. For animal feed, a modified QuPPe (Quick Polar Pesticides) method using acidified methanol has shown good recoveries.[2] For tissues, a phosphate buffer solution for extraction followed by Solid Phase Extraction (SPE) has been effective.[3]

  • Suboptimal SPE Procedure: If using SPE, issues like improper cartridge conditioning, sample loading, washing, or elution can lead to poor recovery.

    • Solution: Ensure each step of the SPE protocol is optimized. For example, using an HLB (Hydrophilic-Lipophilic Balance) cartridge can be effective for extracting this compound from tissue samples.[3][4]

  • Analyte Adsorption: this compound may adsorb to glassware or plasticware during sample processing.

    • Solution: Silanize glassware or use low-adsorption polypropylene tubes.

Issue 3: Signal Suppression or Enhancement (Matrix Effects)

Q: I am observing significant ion suppression in my this compound analysis. How can I identify the cause and mitigate it?

A: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5]

  • Identifying Ion Suppression: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[5][6]

  • Mitigation Strategies:

    • Improve Sample Clean-up: More effective sample preparation is the best way to remove interfering matrix components. Techniques like SPE are generally more effective at reducing matrix effects than simpler methods like "dilute and shoot".[3]

    • Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from the suppression zone. HILIC can be a good alternative to reversed-phase for better retention and separation of polar interferences.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by suppression in the same way. While a specific SIL-IS for this compound may not be readily available from all suppliers, it is the gold standard for accurate quantification.[7][8] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and thus may not perfectly correct for matrix effects.[9]

Q: I am seeing ion enhancement in my analysis of this compound in animal feed. What could be causing this?

A: Ion enhancement, though less common than suppression, can also occur. In the analysis of this compound in animal feed, L-carnitine has been identified as a compound that can cause ion enhancement.[1][3]

  • Solution:

    • Chromatographic Separation: Modify your LC method to separate this compound from L-carnitine.

    • Standard Addition: In cases of known and consistent enhancement, adding the interfering compound (L-carnitine) to both the calibration standards and the sample extracts can help to normalize the response and allow for accurate quantification using an external calibration method.[1][3][10]

Q: Are there any other known interferences for this compound in specific matrices?

A: Yes, in egg matrices, thiamine (Vitamin B1) has been identified as a potential interference.[3][10] Since this compound is a structural analog of thiamine, they have similar chemical properties and can co-elute.[11][12]

  • Solution: Chromatographic conditions should be optimized to ensure baseline separation of this compound and thiamine.[3][10]

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for my matrix?

A1: The optimal sample preparation technique depends on the complexity of your matrix and the required limits of detection.

  • Solid Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at reducing matrix effects. It is well-suited for complex biological matrices like animal tissues and eggs.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A good option for multi-residue analysis in food and feed matrices. A modified QuPPe (a variation of QuEChERS for polar compounds) method has been shown to be effective for this compound in animal feed.[2]

  • "Dilute and Shoot" or "Extract and Shoot": These are the simplest methods but provide minimal sample clean-up, making them more susceptible to significant matrix effects.[1][10] They may be suitable for less complex matrices or when high-throughput is a priority and matrix effects can be compensated for by other means (e.g., a reliable SIL-IS).

Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) so important for this compound analysis?

A2: A SIL-IS is an ideal internal standard because it has the same chemical and physical properties as the analyte, causing it to behave identically during sample extraction, chromatography, and ionization.[7][8] This allows it to accurately correct for variations in recovery and matrix effects, leading to more accurate and precise quantification. While structural analogs like benzocaine have been used, they do not co-elute with this compound and therefore cannot fully compensate for matrix effects that are specific to the analyte's retention time.[3]

Q3: Can I use matrix-matched calibration instead of an internal standard?

A3: Yes, matrix-matched calibration is a common strategy to compensate for matrix effects. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards experience the same matrix effects as the samples. However, this approach does not account for variability in matrix effects between different lots of samples or for variations in analyte recovery during sample preparation. Therefore, the use of a SIL-IS is still the preferred method for the most accurate results.

Q4: What are some general best practices to minimize matrix effects in my LC-MS/MS system?

A4: Beyond sample preparation, several other practices can help minimize the impact of matrix effects:

  • Regularly Clean the Ion Source: Matrix components can contaminate the ion source, leading to reduced sensitivity and inconsistent results. Regular cleaning is crucial.

  • Use a Diverter Valve: A diverter valve can be used to direct the flow from the LC column to waste during the parts of the run where highly retained matrix components might elute, preventing them from entering the mass spectrometer.

  • Optimize Chromatographic Conditions: Ensure good separation of your analyte from the bulk of the matrix components.

  • Filter Samples: Always filter your final extracts to remove particulates that can clog the system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

Sample MatrixSample Preparation MethodAnalyte Recovery (%)Matrix EffectReference(s)
Animal FeedModified QuPPe (Methanol with 1% Acetic Acid extraction, d-SPE with C18)70.8 - 118.4%Strong negative matrix effect observed (> -90%)[2]
Chicken FeedMethanolic extraction followed by SPE (CN cartridge)99.4 ± 1.4%Not explicitly quantified, but method showed good linearity
Bovine TissuesPhosphate buffer extraction followed by SPE (HLB cartridge)Not specified, but method was validatedNot explicitly quantified, but external standard calibration was used[3]
Cattle & Chicken MuscleSPE (HLB cartridge) with acetonitrile and methanol78.5 - 107.1%Not explicitly quantified, matrix-matched calibration used[4]
Eggs"Extract and Shoot"Not specified, but method was validatedIon enhancement observed (due to L-carnitine)[1][10]

Note: Matrix effect values can vary significantly depending on the specific composition of the sample.

Experimental Protocols

Protocol 1: Modified QuPPe for this compound in Animal Feed [2]

  • Weigh 2.5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol containing 1% acetic acid.

  • Shake the mixture at 1500 rpm for 10 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • For dispersive SPE (d-SPE) clean-up, transfer 2 mL of the supernatant to a new tube containing C18 sorbent.

  • Vortex briefly and centrifuge.

  • Collect the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

Protocol 2: Solid Phase Extraction (SPE) for this compound in Animal Tissues [3]

  • Homogenize 5 g of the tissue sample.

  • Extract the sample with an appropriate volume of phosphate buffer solution.

  • Centrifuge the sample to pellet the solid material.

  • Condition an HLB SPE cartridge with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the this compound from the cartridge with an appropriate solvent (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

Amprolium_LCMSMS_Troubleshooting Troubleshooting Logic for this compound LC-MS/MS Analysis start Start: LC-MS/MS Issue Observed peak_shape Poor Peak Shape? start->peak_shape recovery Low/Variable Recovery? peak_shape->recovery No split_peak Split Peak peak_shape->split_peak Yes tailing_broad Tailing or Broad Peak peak_shape->tailing_broad Yes matrix_effect Ion Suppression/Enhancement? recovery->matrix_effect No extraction_issue Inefficient Extraction recovery->extraction_issue Yes spe_issue Suboptimal SPE recovery->spe_issue Yes suppression Ion Suppression matrix_effect->suppression Yes enhancement Ion Enhancement matrix_effect->enhancement Yes, Enhancement sol_split Check Injection Solvent vs. Mobile Phase split_peak->sol_split frit_clog Check for Column Frit Blockage / High Backpressure split_peak->frit_clog sol_tailing Optimize Mobile Phase pH (e.g., 0.1% Formic Acid) tailing_broad->sol_tailing column_chem Consider Secondary Interactions (Use End-capped or HILIC Column) tailing_broad->column_chem sol_extraction Optimize Extraction Solvent & Conditions (e.g., Modified QuPPe for feed) extraction_issue->sol_extraction sol_spe Review SPE Protocol (Conditioning, Wash, Elution) spe_issue->sol_spe sol_cleanup Improve Sample Clean-up (e.g., SPE) suppression->sol_cleanup sol_chrom Optimize Chromatography to Separate from Interference suppression->sol_chrom sol_is Use Stable Isotope-Labeled Internal Standard suppression->sol_is enhancement->sol_chrom sol_enhancement Identify Interferent (e.g., L-carnitine in feed, Thiamine in eggs) Consider Standard Addition enhancement->sol_enhancement

Caption: Troubleshooting workflow for common this compound LC-MS/MS issues.

Amprolium_Analysis_Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Homogenize Sample (e.g., Feed, Tissue, Eggs) extraction 2. Extraction (e.g., Modified QuPPe or Buffer Extraction) sample->extraction cleanup 3. Clean-up (e.g., d-SPE or SPE Cartridge) extraction->cleanup evap_recon 4. Evaporation & Reconstitution cleanup->evap_recon injection 5. Injection into LC-MS/MS evap_recon->injection separation 6. Chromatographic Separation (Reversed-Phase or HILIC) injection->separation detection 7. MS/MS Detection (MRM Mode) separation->detection quant 8. Quantification (Using Internal Standard or Matrix-Matched Calibration) detection->quant

Caption: Workflow from sample preparation to data analysis for this compound.

References

Technical Support Center: Optimizing HPLC-UV Methods for Enhanced Amprolium Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC-UV analysis of Amprolium.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound in a question-and-answer format.

Issue 1: Poor or No Retention of this compound Peak (Elutes at or near the void volume)

  • Question: My this compound peak is showing little to no retention on my reversed-phase (C18 or C8) column. What could be the cause and how can I fix it?

  • Answer: this compound is a very polar, hydrophilic compound, which leads to poor retention on traditional reversed-phase columns.[1] Here are several approaches to enhance retention:

    • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column: HILIC columns, such as a ZIC-HILIC, are specifically designed for the retention of polar compounds and are highly effective for this compound analysis.[1][2]

    • Employ an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as sodium 1-heptanesulfonate, to the mobile phase can improve the retention of this compound on a reversed-phase column.[2][3] However, be aware that ion-pairing reagents can lead to longer column equilibration times and may reduce sensitivity.[1]

    • Increase the Aqueous Component of the Mobile Phase: While it may seem counterintuitive for reversed-phase, for very polar compounds, increasing the water content in the mobile phase can sometimes improve retention, although this is often insufficient for this compound.

Issue 2: Peak Tailing or Asymmetry

  • Question: My this compound peak is showing significant tailing. What are the likely causes and solutions?

  • Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[4][5][6] Here’s how to address this:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) can protonate the silanol groups, reducing their interaction with the basic this compound molecule and thereby minimizing peak tailing.[4]

    • Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns with extensive end-capping have fewer free silanol groups, which helps to produce more symmetrical peaks.

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol sites and improve peak shape.

    • Consider HILIC Chromatography: As mentioned for retention issues, HILIC columns can also provide better peak shapes for polar basic compounds.

Issue 3: Shifting or Unstable Retention Times

  • Question: The retention time for my this compound peak is drifting or inconsistent between injections. What should I investigate?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and method parameters.[7]

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods and when using ion-pairing reagents.[7]

    • Mobile Phase pH Instability: If your mobile phase pH is close to the pKa of this compound or any mobile phase additives, small changes in pH can lead to significant shifts in retention time.[8] Ensure your mobile phase is well-buffered.

    • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.[1][7]

    • Pump Performance and Leaks: Check for any leaks in the HPLC system. Inconsistent flow from the pump due to worn seals or check valves will cause retention time variability.

Issue 4: Low Sensitivity or Poor Signal-to-Noise Ratio

  • Question: I am struggling to achieve the required sensitivity for this compound detection. How can I improve my signal?

  • Answer: Low sensitivity can be a result of several factors, from sample preparation to detector settings.[9]

    • Optimize Detection Wavelength: Ensure you are using the optimal UV detection wavelength for this compound. Published methods often use wavelengths in the range of 263-274 nm.[1][10] It is advisable to determine the lambda max of this compound in your specific mobile phase.

    • Increase Sample Concentration: If possible, concentrate your sample to increase the amount of analyte injected.

    • Improve Sample Clean-up: A complex sample matrix can interfere with the detection of this compound. Employing a solid-phase extraction (SPE) clean-up step can remove interfering substances and improve the signal-to-noise ratio.[10]

    • Check Detector Lamp: An aging UV detector lamp will result in lower signal intensity and increased noise.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC-UV method for this compound?

A1: A good starting point is to use a HILIC column with a mobile phase consisting of acetonitrile and an ammonium acetate buffer.[1][2] A common mobile phase composition is a ratio of approximately 85:15 (v/v) acetonitrile to 0.2 M ammonium acetate buffer, with the pH adjusted to around 5.7.[1] The flow rate is typically set to 0.5 mL/min, and detection is performed at approximately 263 nm.[1]

Q2: Can I use a standard C18 column for this compound analysis?

A2: While it is challenging due to the high polarity of this compound, it is possible to use a C18 column by incorporating an ion-pairing reagent like heptanesulfonic acid into the mobile phase.[3][11] A mobile phase of methanol and water (e.g., 60:40 v/v) with 0.5% heptanesulfonic acid sodium salt at a pH of 3.7 has been successfully used.[3][11]

Q3: How does the concentration of the organic solvent in the mobile phase affect this compound retention in HILIC mode?

A3: In HILIC mode, increasing the percentage of the organic solvent (typically acetonitrile) in the mobile phase will increase the retention time of polar analytes like this compound.[1]

Q4: What is the importance of pH control in the mobile phase for this compound analysis?

A4: Mobile phase pH is critical for controlling the ionization state of both this compound and any residual silanol groups on the column packing. Consistent pH is essential for reproducible retention times and symmetrical peak shapes.[2][8] For HILIC methods, a pH of around 5.7 has been shown to provide good results.[1][2]

Q5: What are the typical sample and standard preparation procedures for this compound analysis?

A5: Standard solutions are typically prepared by dissolving this compound hydrochloride reference standard in a diluent compatible with the mobile phase, often a mixture of acetonitrile and water.[1][2] Sample preparation may involve dissolving the sample in a similar diluent, followed by filtration through a 0.45 µm membrane filter before injection.[1][2] For complex matrices like animal feed, a solid-phase extraction (SPE) clean-up step may be necessary.[10]

Data Presentation

Table 1: Comparison of HPLC-UV Methods for this compound Detection

ParameterMethod 1 (HILIC)Method 2 (Reversed-Phase with Ion-Pair)
Column ZIC-HILIC (250 mm x 4.6 mm, 5 µm)[1][2]C18 (250mm x 4.6mm, 5 µm)[3][12]
Mobile Phase Acetonitrile: 0.2 M Ammonium Acetate (85:15, v/v), pH 5.7[1]Methanol:Water (60:40, v/v) with 0.5% Heptanesulfonic acid sodium, pH 3.7[3][11]
Flow Rate 0.5 mL/min[1][2]1.0 mL/min[3][12]
Detection Wavelength 263 nm[1]Not specified, but 274 nm used in a similar method[10]
Column Temperature 25-30°C[1]Ambient[12]

Experimental Protocols

Protocol 1: HILIC-UV Method for this compound Detection

This protocol is based on a validated method for the determination of this compound.[1]

  • Chromatographic System: HPLC system with a UV detector, autosampler, and column oven.

  • Column: ZIC-HILIC column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a 0.2 M ammonium acetate solution by dissolving 3.08 g of ammonium acetate in purified water and diluting to 200 mL.

    • Mix the 0.2 M ammonium acetate solution and acetonitrile in a 15:85 (v/v) ratio.

    • Adjust the pH of the final mobile phase to 5.7 with glacial acetic acid.

    • Degas the mobile phase by sonication before use.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 263 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation (20 µg/mL):

    • Accurately weigh 20.0 mg of this compound hydrochloride reference standard and dissolve it in 70.0 mL of 90% acetonitrile.

    • Dilute to 100.0 mL with 90% acetonitrile.

    • Pipette 5 mL of this solution and dilute to 50 mL with the mobile phase.

    • Filter the final solution through a 0.45 µm membrane filter.[1]

  • Sample Solution Preparation:

    • Prepare a sample solution to obtain a final concentration of approximately 20 µg/mL of this compound in the mobile phase.

    • Filter the final sample solution through a 0.45 µm membrane filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Identified retention Poor Retention? start->retention end_good Issue Resolved: Good Peak Shape & Retention end_bad Further Investigation Required tailing Peak Tailing? retention->tailing No use_hilic Switch to HILIC Column retention->use_hilic Yes ion_pair Add Ion-Pair Reagent retention->ion_pair Yes, on RP sensitivity Low Sensitivity? tailing->sensitivity No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes check_column Use End-Capped Column tailing->check_column Yes sensitivity->end_bad No optimize_uv Optimize UV Wavelength sensitivity->optimize_uv Yes sample_prep Improve Sample Clean-up (SPE) sensitivity->sample_prep Yes use_hilic->end_good ion_pair->end_good adjust_ph->end_good check_column->end_good optimize_uv->end_good sample_prep->end_good

Caption: A logical workflow for troubleshooting common HPLC-UV issues with this compound.

HILIC_Method_Workflow prep_mobile_phase 1. Prepare Mobile Phase (ACN:Ammonium Acetate, pH 5.7) equilibrate 4. Equilibrate HILIC Column prep_mobile_phase->equilibrate prep_standard 2. Prepare this compound Standard Solution inject 5. Inject Sample/Standard prep_standard->inject prep_sample 3. Prepare Sample Solution prep_sample->inject equilibrate->inject acquire_data 6. Acquire Data at 263 nm inject->acquire_data analyze 7. Analyze Chromatogram acquire_data->analyze

Caption: Experimental workflow for this compound analysis using the HILIC-UV method.

References

Troubleshooting poor Amprolium recovery in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amprolium analytics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor this compound recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a quaternary ammonium compound and a thiamine analogue, existing as an organic chloride salt.[1][2][3] Its key properties include:

  • Polarity: It is a polar, cationic compound.[4]

  • Solubility: It is freely soluble in water and methanol, slightly soluble in ethanol, and practically insoluble in less polar organic solvents like ether or chloroform.[5]

  • Stability: this compound is generally stable under normal conditions but can react with strong oxidizing agents.[6] A stability-indicating HPLC method showed it degrades under alkaline conditions (0.10 N NaOH) but is relatively stable in acidic (0.10 N HCl), thermal, and photolytic stress conditions.[7]

Q2: How does pH affect this compound stability and retention?

A2: The pH of the sample and extraction solvents is critical. As a permanently charged quaternary amine, this compound's charge is not suppressed by high pH. However, pH can influence its interaction with sorbents and its stability.

  • Stability: Forced degradation studies show significant degradation of this compound in alkaline conditions (0.1 N NaOH), while it remains stable in acidic conditions (0.1 N HCl).[7]

  • Chromatographic Retention: In hydrophilic interaction liquid chromatography (HILIC), increasing the mobile phase pH from 3.5 to 6.5 was found to slightly increase the retention time of this compound, with optimal peak shape achieved at a pH of 5.7.[8]

  • Adsorption: Studies on this compound removal from water have shown maximum efficiency at a neutral pH of 7.[9][10]

Q3: What are common matrix effects observed with this compound analysis?

A3: Matrix effects, particularly ion suppression or enhancement in mass spectrometry, are a significant challenge.

  • Animal Feed: A strong matrix effect of over -90% (ion suppression) was observed for this compound in animal feed samples using a modified QuPPe (Quick Polar Pesticides) extraction method.[11] High moisture content (over 80%) in feed has also been shown to significantly decrease this compound recovery.[11]

  • Eggs: Matrix interference has been reported in the analysis of this compound in eggs. This compound tends to concentrate in the egg yolk much more than in the egg white.[12][13]

  • Tissues: Thiamine, being structurally similar to this compound, is concentrated in muscle tissue and can interfere with analysis if not chromatographically resolved.[14] L-carnitine has also been identified as an interfering compound that can cause matrix ion enhancement.[15]

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

Q4: My this compound recovery is low after using a reversed-phase (e.g., C18) SPE cartridge. What is the likely cause and solution?

A4: This is a common issue as this compound is a highly polar, cationic compound and exhibits poor retention on traditional reversed-phase sorbents.

  • Problem: Analyte is too polar for the sorbent, leading to breakthrough during sample loading.

  • Cause: The retention mechanism of the C18 sorbent (hydrophobic interactions) is not suitable for retaining the highly polar this compound cation. Even with 97% aqueous mobile phases, this compound may elute near the dead volume.[8]

  • Solutions:

    • Switch Sorbent Type: Use a sorbent with a different retention mechanism. Polymeric sorbents with hydrophilic-lipophilic balance (HLB) or cation-exchange functionalities are more appropriate.[16][17]

    • Use Ion-Pairing Reagents: Add an ion-pairing reagent (e.g., dioctyl sulfosuccinate) to the sample extract. This forms a more lipophilic ion pair with the this compound cation, enhancing its retention on a reversed-phase column.[18]

    • Consider HILIC-based SPE: Hydrophilic Interaction Liquid Chromatography (HILIC) sorbents can be effective for retaining highly polar compounds like this compound.

Experimental Workflow: SPE Troubleshooting for Low Recovery

G start Low this compound Recovery from SPE check_sorbent Is the sorbent appropriate? (e.g., using C18 for polar this compound) start->check_sorbent change_sorbent Solution: Switch to HLB, Cation-Exchange, or HILIC SPE sorbent. check_sorbent->change_sorbent No check_conditioning Is the cartridge properly conditioned and equilibrated? check_sorbent->check_conditioning Yes end Recovery Improved change_sorbent->end fix_conditioning Solution: Ensure proper wetting. Re-condition and equilibrate. Do not let the bed dry out. check_conditioning->fix_conditioning No check_elution Is the elution solvent strong enough? check_conditioning->check_elution Yes fix_conditioning->end fix_elution Solution: Increase elution solvent strength (e.g., higher % organic, add acid/base) or increase elution volume. check_elution->fix_elution No check_elution->end Yes fix_elution->end

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Q5: My this compound recovery is inconsistent between samples when using a cation-exchange SPE protocol. What could be causing this variability?

A5: Inconsistent recovery in ion-exchange SPE often points to issues with pH control or sorbent capacity.

  • Problem: Poor reproducibility of recovery rates.

  • Causes & Solutions:

    • Incorrect Sample pH: The pH of your sample load solution must be at least 1-2 pH units below the pKa of the sorbent's functional group to ensure it is charged. For this compound (a strong cation), the sorbent must be deprotonated (negatively charged). Ensure the pH of the wash and elution buffers are consistent and appropriate.

    • Exceeded Sorbent Capacity: If the concentration of this compound or other competing cations in the sample is too high, the exchange sites on the sorbent can become saturated. Dilute the sample or use a cartridge with a higher sorbent mass.[19]

    • Inconsistent Flow Rate: A sample loading flow rate that is too high can prevent efficient binding. Ensure a consistent, slow flow rate (e.g., 1-2 mL/min) to allow for equilibrium to be established.[20]

    • Cartridge Bed Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the functional groups. Ensure the sorbent remains wetted throughout the process.[19][20]

Poor Recovery in Liquid-Liquid Extraction (LLE)

Q6: I am trying to extract this compound from an aqueous solution into an organic solvent, but the recovery is very poor. Why is this happening?

A6: Direct extraction of the highly polar this compound cation into a nonpolar or moderately polar organic solvent is inefficient.

  • Problem: this compound remains in the aqueous phase.

  • Cause: this compound is highly soluble in water and practically insoluble in common LLE solvents like dichloromethane or ether.[5]

  • Solutions:

    • Ion-Pair Extraction: This is the most effective approach. Add a lipophilic counter-ion, such as an anionic surfactant like sodium dioctyl sulfosuccinate, to the aqueous sample.[4] This forms a neutral, more lipophilic ion pair with the this compound cation, which can then be efficiently extracted into a solvent like dichloromethane.

    • Salting-Out Effect: Adding a high concentration of salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound and promote its partitioning into a more polar organic phase (like acetonitrile), though this is generally less effective than ion-pairing for this compound.

Data & Protocols
Table 1: Summary of this compound Recovery in Different Matrices & Methods
MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Cattle & Chicken MuscleSPE (HLB Cartridge)HPLC-UV78.5 - 107.1[14]
Chicken FeedSPE (CN Cartridge)HPLCNot specified[21]
Chicken FeedIon-Pair LLE -> Alumina CleanupSpectrophotometry~100[4][18]
Chicken & Duck MeatSERS SubstrateSERS97.4 - 103.5[21]
FeedModified QuPPeLC-MS/MSLow (<10%) due to matrix effects[11]
Protocol 1: Ion-Pair Extraction and SPE Cleanup for this compound in Animal Feed

This protocol is adapted from methodologies that rely on the cationic character of this compound.[4][18]

1. Extraction: a. Weigh 20 g of the ground feed sample into a 250 mL flask. b. Add 100 mL of an extraction solvent consisting of methanol and water (2:1, v/v). c. Shake vigorously for 30-60 minutes. d. Centrifuge the mixture and collect the supernatant.

2. Ion-Pair Liquid-Liquid Extraction: a. Transfer a known volume (e.g., 25 mL) of the supernatant to a separating funnel. b. Add 0.5 g of sodium chloride and 5 mL of a 5mM sodium dioctyl sulfosuccinate (DOSS) solution. c. Adjust the pH to approximately 7-8 with a dilute NaOH solution. d. Add 50 mL of dichloromethane and shake for 2-3 minutes. e. Allow the layers to separate and collect the lower organic (dichloromethane) layer. Repeat the extraction on the aqueous layer. f. Pool the organic extracts and dry over anhydrous sodium sulfate.

3. Adsorption Cleanup: a. Prepare a chromatography column with 10 g of neutral aluminum oxide. b. Pass the dried dichloromethane extract through the alumina column. The this compound-DOSS complex will adsorb to the alumina. c. Wash the column with 50 mL of a dichloromethane:methanol (9:1, v/v) mixture to remove interfering substances. d. Elute the this compound from the column using 50 mL of pure methanol.

4. Final Preparation: a. Evaporate the methanol eluate to dryness under reduced pressure. b. Reconstitute the residue in a known volume of mobile phase for LC-MS or HPLC analysis.

Logical Diagram: Sample Preparation Decision Tree

G start Start: Select this compound Sample Prep Method matrix_type What is the sample matrix? start->matrix_type feed Animal Feed matrix_type->feed Solid (Feed) tissue Tissues / Eggs matrix_type->tissue Biological water Aqueous Sample matrix_type->water Liquid feed_method Use Methanol/Water Extraction. Consider Ion-Pair LLE + SPE Cleanup for complex feeds. feed->feed_method tissue_method Use Acetonitrile Extraction followed by HLB SPE Cleanup. Be aware of Thiamine interference. tissue->tissue_method water_method Use Cation-Exchange SPE or HLB SPE directly. water->water_method analysis Analyze by LC-MS/MS or HPLC-UV feed_method->analysis tissue_method->analysis water_method->analysis

Caption: Decision tree for selecting an initial this compound sample prep method.

References

Identifying and characterizing Amprolium degradation products in stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Amprolium degradation products in stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: The most commonly cited degradation product or related substance of this compound is 2-picoline.[1] While stability-indicating methods show the formation of several degradation products under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), detailed structural elucidation of most of these degradants is not extensively reported in publicly available literature.[2][3] Researchers should aim to characterize any unknown peaks observed during stability studies using techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the typical forced degradation conditions for this compound stability studies?

A2: Forced degradation studies for this compound typically involve exposing the drug substance to a range of stress conditions to generate potential degradation products. These conditions are based on ICH guidelines and published literature.[2][3] A summary of typical conditions is provided in the table below. The extent of degradation should ideally be between 5-20% to ensure that the analytical method is not overwhelmed by degradation products.

Q3: Which analytical techniques are most suitable for separating and identifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of this compound and its degradation products.[2] Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography to achieve better retention and peak shape.[3] For structural identification and characterization of unknown degradation products, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is essential.[3] This allows for the determination of the molecular weight and fragmentation patterns of the degradants, which are crucial for structure elucidation.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Q1: I am observing significant peak tailing for the this compound peak in my HPLC analysis. What are the possible causes and solutions?

A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Operating at a low pH (e.g., below 3) will ensure that the silanol groups are not ionized, minimizing secondary interactions.

  • Buffer Concentration: Using a suitable buffer at an appropriate concentration can help to maintain a consistent pH and improve peak shape.

  • Column Choice: Consider using a column with end-capping or a polar-embedded stationary phase, which are designed to shield the silanol groups and reduce peak tailing for basic compounds. HILIC columns are also a good alternative for polar compounds like this compound.[2][3]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Try replacing the guard column and flushing the analytical column with a strong solvent.

Q2: I am experiencing matrix effects (ion suppression or enhancement) when analyzing this compound in a formulated product using LC-MS/MS. How can I mitigate this?

A2: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex sample matrices like veterinary formulations or feed. These effects can impact the accuracy and precision of quantification.

Mitigation Strategies:

  • Sample Preparation: Employ a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before injection.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it will co-elute with the analyte and experience the same ionization suppression or enhancement.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the co-eluting matrix components that are causing the interference.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature or 60-80°C2 to 24 hours
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature or 60-80°C1 to 24 hours
Oxidation 3% to 30% H₂O₂Room Temperature24 to 48 hours
Thermal Degradation Dry Heat60°C to 105°C24 to 72 hours
Photolytic Degradation UV light (254 nm) and/or visible lightRoom Temperature24 to 48 hours

Note: The exact conditions should be optimized for your specific drug product to achieve the target degradation of 5-20%.

Table 2: Example HPLC Method Parameters for this compound Stability Indicating Assay
ParameterCondition
Column ZIC-HILIC (250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile and 20 mM Ammonium Acetate buffer (e.g., 80:20 v/v)
pH Adjusted to 5.5 with acetic acid
Flow Rate 1.0 mL/min
Detection Wavelength 262 nm
Column Temperature 25°C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve the desired final concentration.

  • Photolytic Degradation: Expose the this compound solution (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute the stressed solution to the final concentration with the mobile phase.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 30% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid) Thermal->Analysis Photo Photolytic (e.g., UV light, RT) Photo->Analysis API This compound API Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Characterization Characterization of Degradants Analysis->Characterization

Caption: Workflow for forced degradation and analysis.

Analytical_Workflow Sample Stressed this compound Sample HPLC HPLC Separation (Stability-Indicating Method) Sample->HPLC UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Identification) HPLC->MS MSMS MS/MS Fragmentation (Structural Information) MS->MSMS NMR NMR Spectroscopy (Structure Confirmation) MSMS->NMR

Caption: Analytical workflow for degradation product identification.

Troubleshooting_Peak_Tailing Tailing Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Tailing->Check_pH Adjust_pH Adjust pH to < 3 Check_pH->Adjust_pH No Check_Column Is an End-Capped or Polar-Embedded Column Used? Check_pH->Check_Column Yes Good_Peak Symmetrical Peak Adjust_pH->Good_Peak Change_Column Switch to a Suitable Column Check_Column->Change_Column No Check_Overload Is the Sample Concentrated? Check_Column->Check_Overload Yes Change_Column->Good_Peak Dilute_Sample Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Check_Overload->Good_Peak No Dilute_Sample->Good_Peak

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Mitigating Amprolium Interference in Multi-Drug Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Amprolium in multi-drug screening assays.

Introduction to this compound Interference

This compound is a thiamine antagonist widely used as a coccidiostat in poultry.[1][2] Its structural similarity to thiamine allows it to competitively inhibit thiamine transport, which can be a source of interference in various biological assays.[1][2] While specific documented cases of this compound causing false positives or negatives in high-throughput multi-drug screening are not widely reported in scientific literature, its mechanism of action and physical properties suggest potential for assay interference.

This guide outlines potential interference mechanisms and provides strategies to identify and mitigate them, ensuring the accuracy and reliability of your screening results.

Troubleshooting Guide

Issue 1: Unexpected Results in Cell-Based Assays

Question: We are observing unexpected changes in cell viability, proliferation, or other metabolic readouts in our cell-based multi-drug screening assay when this compound is present in the test matrix. How can we troubleshoot this?

Answer:

This compound's primary mechanism of action is the inhibition of thiamine uptake.[1][2] Many cell lines are sensitive to thiamine deficiency, which can affect metabolism and overall cell health. This can lead to false-positive (e.g., synthetic lethality) or false-negative (e.g., masking of a cytotoxic effect of another compound) results.

Mitigation Strategies:

  • Thiamine Supplementation: Supplement the cell culture medium with additional thiamine to counteract the competitive inhibition by this compound. The optimal concentration of supplemental thiamine should be determined empirically.

  • Use of Thiamine-Independent Cell Lines: If possible, consider using cell lines that are less dependent on exogenous thiamine or have been adapted to grow in low-thiamine conditions.

  • Counter-Screening: Perform a counter-screen with this compound alone to characterize its specific effects on the cell line used in the assay. This will help to differentiate the effects of this compound from those of the other drugs being screened.

  • Assay Time Optimization: Reduce the incubation time of the assay to minimize the impact of thiamine depletion on the cellular phenotype.

Issue 2: Signal Interference in Biochemical Assays

Question: We are seeing unexpected fluorescence or absorbance readings in our biochemical screening assay when samples containing this compound are tested. What could be the cause and how can we address it?

Answer:

Small molecules can interfere with assay signals through various mechanisms, including fluorescence quenching or enhancement, light scattering, and inhibition of reporter enzymes.[3][4] While the specific optical properties of this compound are not a common cause for concern, interference can be compound and assay-dependent.

Mitigation Strategies:

  • Spectral Scanning: Perform a spectral scan of this compound to determine if its absorbance or fluorescence spectrum overlaps with the excitation or emission wavelengths of the assay's fluorophores.

  • Blank Controls: Run appropriate blank controls containing this compound to measure its intrinsic signal and subtract it from the experimental wells.

  • Use of Alternative Detection Methods: If significant spectral overlap is identified, consider switching to an alternative detection method, such as luminescence or time-resolved fluorescence, which are often less susceptible to interference.[3]

  • Assay with No Enzyme/Protein: Run a control experiment with this compound in the assay buffer without the target enzyme or protein to identify any non-specific interactions with the detection reagents.

Issue 3: Inconsistent Results in LC/MS-Based Screening

Question: We are experiencing variability and inconsistent quantification of our target analytes in a multi-drug screen using LC/MS when Amproliam is present. What could be causing this?

Answer:

Matrix effects are a common source of interference in LC/MS analysis. Co-eluting compounds can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. A specific case of L-carnitine has been shown to cause matrix ion enhancement in the signal of this compound during LC/MS/MS analysis.[5][6] It is plausible that this compound could have a similar effect on other compounds.

Mitigation Strategies:

  • Chromatographic Separation: Optimize the chromatographic method to ensure baseline separation of this compound from the other drugs being screened.

  • Use of Internal Standards: Employ stable isotope-labeled internal standards for each analyte to compensate for matrix effects.

  • Sample Preparation: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove this compound and other potential interfering substances from the sample matrix.[7][8]

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that closely resembles the study samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound could interfere with multi-drug screening assays?

A1: The most likely mechanism of interference, particularly in cell-based assays, is through its action as a thiamine antagonist. By blocking thiamine uptake, this compound can disrupt normal cellular metabolism, potentially leading to misleading results for other compounds being screened.

Q2: Can this compound cause false positives in my screening assay?

A2: Yes, it is possible. For example, in a cancer cell line screen for cytotoxic compounds, if the cells are sensitive to thiamine depletion, this compound could appear as a "hit" or enhance the apparent activity of another compound, leading to a false positive.

Q3: How can I preemptively assess the potential for this compound interference in my new assay?

A3: Before initiating a large-scale screen, it is advisable to run a pilot experiment with a dilution series of this compound alone and in combination with known positive and negative control compounds for your assay. This will help to identify any concentration-dependent interference.

Q4: Are there any analytical techniques that are less prone to interference from compounds like this compound?

A4: While no technique is entirely immune to interference, methods with higher selectivity, such as LC-MS/MS with optimized chromatographic separation and the use of internal standards, are generally more robust against matrix effects from co-eluting compounds. For plate-based assays, time-resolved fluorescence resonance energy transfer (TR-FRET) is often less susceptible to interference from fluorescent compounds.[4]

Q5: Where can I find more information on general assay interference?

A5: Several excellent reviews and resources are available that discuss the common causes of assay interference from small molecules in high-throughput screening and provide strategies for their mitigation.[3][4][9]

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (m/z)278.1[5]
Product Ion 1 (m/z)121.1[5]
Product Ion 2 (m/z)136.1[5]
Collision Energy (V)25[5]
L-carnitine (Interferent) (m/z)162.1[5]

Table 2: Illustrative Example of this compound Interference in a Cell Viability Assay

CompoundConcentration (µM)Cell Viability (%) without this compoundCell Viability (%) with 10 µM this compound
DMSO (Vehicle)-10085
Drug A19580
Drug B (Hit)15035
Drug C110287

This table presents hypothetical data to illustrate the potential impact of this compound on a cell viability assay. The decrease in viability in the presence of this compound alone (DMSO control) suggests a direct effect on the cells, which could potentiate the apparent effect of other drugs.

Experimental Protocols

Protocol 1: LC-MS/MS Method to Quantify this compound and Identify Potential Interference

This protocol is adapted from a method for the analysis of this compound in food samples and can be modified for other biological matrices.[5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load 1 mL of the sample onto the cartridge. c. Wash the cartridge with 5 mL of water to remove polar impurities. d. Elute this compound and other compounds with 5 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 1 mL of mobile phase.

2. LC-MS/MS Analysis: a. Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm). b. Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start with 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. h. MRM Transitions: Monitor the transitions listed in Table 1 for this compound and any other target analytes.

3. Data Analysis: a. To identify interference, compare the peak area and retention time of the target analytes in the presence and absence of this compound. b. A significant change in peak area (>20%) in the presence of this compound may indicate matrix effects.

Protocol 2: General Counter-Screen for Assay Interference

1. Objective: To determine if this compound directly interferes with the assay technology or has a biological effect that could confound the results of a multi-drug screen.

2. Materials: a. The complete assay system (reagents, buffers, cells, etc.). b. This compound stock solution. c. Positive and negative control compounds for the assay. d. Assay plates.

3. Procedure: a. Prepare a dilution series of this compound in the assay buffer. The concentration range should cover and exceed the expected concentrations in the multi-drug screen. b. On an assay plate, add the this compound dilutions to a set of wells. c. In separate wells, add the positive and negative control compounds. d. In another set of wells, add the this compound dilutions in combination with the positive and negative control compounds. e. Include vehicle control wells (e.g., DMSO). f. Run the assay according to the standard protocol.

4. Data Analysis: a. Direct Interference: Compare the signal from wells with this compound alone to the vehicle control. A significant signal change indicates direct interference with the assay components or detection method. b. Modulation of Control Response: Compare the signal from wells with this compound plus the positive or negative control to the controls alone. A significant change in the control response indicates that this compound is modulating the biological system in a way that affects the assay outcome.

Visualizations

amprolium_interference_pathway This compound This compound Thiamine_Transporter Thiamine_Transporter This compound->Thiamine_Transporter Inhibits Intracellular_Thiamine Intracellular_Thiamine Thiamine_Transporter->Intracellular_Thiamine Transports Thiamine Thiamine Thiamine->Thiamine_Transporter Binds Metabolic_Pathways Metabolic_Pathways Intracellular_Thiamine->Metabolic_Pathways Required for Cell_Health_Readout Cell_Health_Readout Metabolic_Pathways->Cell_Health_Readout Affects

Caption: Hypothetical signaling pathway of this compound interference.

experimental_workflow start Unexpected Result in Multi-Drug Screen check_cell_based Cell-Based Assay? start->check_cell_based check_biochemical Biochemical Assay? check_cell_based->check_biochemical No thiamine_supp Supplement Thiamine check_cell_based->thiamine_supp Yes check_lcms LC/MS-Based Assay? check_biochemical->check_lcms No spectral_scan Perform Spectral Scan check_biochemical->spectral_scan Yes optimize_chrom Optimize Chromatography check_lcms->optimize_chrom Yes counter_screen Run Counter-Screen with this compound thiamine_supp->counter_screen end Resolved Interference counter_screen->end spectral_scan->end sample_prep Improve Sample Prep optimize_chrom->sample_prep sample_prep->end

Caption: Experimental workflow for troubleshooting this compound interference.

logical_relationship cluster_mechanisms Possible Mechanisms cluster_mitigation Potential Mitigation Strategies Interference Potential this compound Interference Mechanism Mechanism Interference->Mechanism Mitigation Mitigation Strategy Mechanism->Mitigation Thiamine_Antagonism Thiamine Antagonism Supplement_Thiamine Supplement Thiamine Thiamine_Antagonism->Supplement_Thiamine Counter_Screen Counter-Screen Thiamine_Antagonism->Counter_Screen Signal_Interference Signal Interference Change_Detection Change Detection Method Signal_Interference->Change_Detection Matrix_Effects Matrix Effects (LC/MS) Optimize_LC Optimize LC Method Matrix_Effects->Optimize_LC Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup

Caption: Logical relationships for troubleshooting this compound interference.

References

Developing and characterizing Amprolium-resistant Eimeria strains in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the development and characterization of amprolium-resistant Eimeria strains in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for developing this compound-resistant Eimeria strains in the lab?

The primary method involves repeated propagation and selection of the Eimeria parasite in a host, typically chickens, that are being treated with this compound.[1] The process starts with suboptimal concentrations of the drug, and as the parasite population begins to show tolerance (i.e., oocysts can be recovered), they are passaged into new hosts receiving progressively higher concentrations of this compound.[1] This gradual increase in drug pressure selects for and enriches the population with resistant mutants.[2]

Q2: How is this compound resistance typically characterized and confirmed?

This compound resistance is characterized through a combination of in vivo and in vitro assays.

In vivo characterization involves infecting medicated and unmedicated groups of chickens with the suspected resistant strain and a known sensitive strain. Key parameters measured include:

  • Weight Gain: Comparing the average weight gain of the different groups.

  • Lesion Scoring: Assessing the severity of intestinal lesions caused by the parasite.[3]

  • Oocyst Production: Quantifying the number of oocysts shed in the feces.[3]

  • Anticoccidial Index (ACI): A calculated value that combines multiple parameters to give an overall measure of drug efficacy.

In vitro characterization can provide more rapid assessments of drug sensitivity.[4] These methods often involve cell culture assays to measure:

  • Sporozoite Invasion: The ability of sporozoites to invade host cells in the presence of this compound.

  • Intracellular Development: The development of the parasite within the host cells under drug pressure.[4][5]

A strain is generally considered resistant if there is no significant difference in the measured parameters between the medicated and unmedicated groups infected with the strain, while a significant difference is observed for the sensitive strain.[3]

Q3: What is the mechanism of action for this compound and the basis for resistance?

This compound is a thiamine analogue. It competitively inhibits the active transport of thiamine into the Eimeria parasite, particularly during the second generation schizont stage.[6] Thiamine is essential for carbohydrate metabolism. By blocking its uptake, this compound disrupts these vital metabolic pathways.[6][7] The parasite's thiamine transport system is more sensitive to this compound than the host's.[6] Resistance is thought to arise from modifications at the molecular level in the parasite's thiamine transporter, which reduces its sensitivity to this compound's inhibitory effects.[6][8]

Q4: How long does it typically take to induce this compound resistance in the laboratory?

The timeline for developing resistance can vary. For some drugs, resistance can be induced in a single passage, while for others, like this compound, it is often a more gradual process that may require multiple passages. For instance, studies with Eimeria tenella have shown that resistance to this compound can appear after 6 to 8 passages with increasing drug concentrations. Factors influencing the rate of development include the starting parasite strain, the number of oocysts used in the inoculum, and the number of birds in the experimental group.[9]

Q5: Is this compound resistance stable once developed?

The stability of this compound resistance can vary. Some studies have found that resistance to this compound in Eimeria acervulina persisted even after passage in unmedicated birds.[2] However, other research has shown that strains of E. tenella resistant to this compound could become sensitive again if propagated in birds treated with different anticoccidial drugs.[1][2]

Troubleshooting Guide

Problem: I am not recovering enough oocysts from medicated birds to continue the passages.

  • Possible Cause 1: this compound concentration is too high for the initial selection.

    • Solution: Start with a suboptimal concentration of this compound. The goal of the initial passages is to allow a small number of the most tolerant parasites to replicate, not to completely eliminate the infection. Gradually increase the concentration in subsequent passages as tolerance builds.[1]

  • Possible Cause 2: The initial oocyst inoculum is too low.

    • Solution: A larger initial parasite population increases the probability of selecting rare resistant mutants. Consider increasing the number of oocysts in the inoculum or the number of birds per group to enhance the chances of recovering tolerant parasites.[9]

  • Possible Cause 3: The Eimeria strain has a very low intrinsic frequency of resistant mutants.

    • Solution: Resistance to this compound can be difficult to develop in the lab.[6] If multiple attempts with adjusted drug concentrations and inoculum sizes fail, consider starting with a different field isolate, as it may have a higher baseline level of tolerance.

Problem: My in vivo results for the suspected resistant strain are inconsistent between trials.

  • Possible Cause 1: Inconsistent infective dose.

    • Solution: Ensure that the number of sporulated oocysts administered to each bird is highly consistent. Prepare the inoculum carefully and use precise oral gavage techniques.

  • Possible Cause 2: Variation in feed and drug intake.

    • Solution: Ensure that the medicated feed is thoroughly mixed to provide a uniform drug concentration. Monitor feed consumption to ensure all birds are ingesting a consistent amount of the drug.

  • Possible Cause 3: The resistant strain is not genetically stable or pure.

    • Solution: The selected parasite line may be a mix of sensitive and resistant individuals. To create a more uniform population, consider cloning the resistant line by establishing an infection from a single oocyst or sporocyst.[2]

  • Possible Cause 4: Secondary bacterial infections.

    • Solution: Coccidiosis can predispose birds to other infections, which can affect weight gain and mortality, confounding the results. Maintain high standards of hygiene and biosecurity. If necessary, use antibiotics that do not have anticoccidial activity to control secondary bacterial enteritis.

Problem: My oocysts are not sporulating properly after collection.

  • Possible Cause 1: Inadequate oxygenation.

    • Solution: Sporulation is an aerobic process. Ensure the oocysts, typically suspended in a 2.5% potassium dichromate solution, are in a shallow layer to maximize air exposure.[10] Use a container with a large surface area-to-volume ratio and consider gentle agitation or bubbling air through the suspension.

  • Possible Cause 2: Incorrect temperature.

    • Solution: The optimal temperature for sporulation is typically around 28°C.[11] Maintain a consistent temperature and avoid fluctuations.

  • Possible Cause 3: Bacterial or fungal contamination.

    • Solution: High levels of contamination in the fecal material can inhibit sporulation. Purify the oocysts from fecal debris as thoroughly as possible using salt flotation and washing techniques before incubation.

Experimental Protocols & Data

Protocol 1: Induction of this compound Resistance (in vivo)
  • Parasite Strain: Begin with a well-characterized, this compound-sensitive strain of Eimeria (e.g., E. tenella).

  • Host Animals: Use a sufficient number of coccidia-free broiler chickens (e.g., 2-3 weeks old).

  • Initial Passage (P1):

    • Divide birds into a medicated group and a non-medicated control group.

    • Provide the medicated group with feed containing a suboptimal concentration of this compound (e.g., 30-60 ppm) starting 2 days before infection.

    • Infect all birds orally with a known number of sporulated oocysts.

    • Collect feces from the medicated group from days 5-8 post-infection.

    • Isolate, clean, and sporulate the oocysts.

  • Subsequent Passages (P2, P3, etc.):

    • Use the oocysts recovered from the previous medicated passage to infect a new group of birds.

    • Gradually increase the this compound concentration in the feed for each subsequent passage (e.g., increase by 20-30 ppm each time).

    • Continue this process until the parasite can replicate successfully at or above the recommended therapeutic dose of this compound (typically 125 ppm).

  • Control Line: In parallel, passage the sensitive strain in non-medicated birds to maintain a sensitive control line for comparison.

Protocol 2: Anticoccidial Sensitivity Testing (AST)
  • Experimental Groups: Set up at least four groups of birds:

    • Group A: Uninfected, Non-medicated Control (UNC)

    • Group B: Infected, Non-medicated Control (INC)

    • Group C: Infected with sensitive strain, Medicated (ISM)

    • Group D: Infected with test (potentially resistant) strain, Medicated (IRM)

  • Medication: Provide medicated feed (e.g., 125 ppm this compound) to groups C and D for the duration of the experiment, starting 2 days prior to infection.

  • Infection: Infect birds in groups B, C, and D with a standardized dose of the appropriate Eimeria strain.

  • Data Collection (Day 6-7 post-infection):

    • Record individual bird weights to calculate average daily weight gain.

    • Euthanize a subset of birds from each group and perform lesion scoring on the relevant intestinal segments (e.g., ceca for E. tenella).[12]

    • Collect fecal samples to determine the oocysts per gram (OPG).

  • Analysis: Compare the parameters between the groups. Resistance is indicated if the IRM group shows significantly less reduction in weight gain, lesion scores, and oocyst output compared to the ISM group.

Quantitative Data Summary

The following tables provide example data for developing and characterizing this compound-resistant Eimeria.

Table 1: Example Passage Scheme for Inducing this compound Resistance in E. tenella

Passage NumberThis compound Concentration in Feed (ppm)Inoculum Size (Oocysts/bird)Expected Outcome
P1301 x 10⁵Low oocyst recovery
P2601 x 10⁵Moderate oocyst recovery
P3905 x 10⁴Good oocyst recovery
P41255 x 10⁴High oocyst recovery
P51255 x 10⁴High oocyst recovery, strain considered resistant

Table 2: Example Results from an Anticoccidial Sensitivity Test (AST)

GroupStrainThis compound (125 ppm)Avg. Weight Gain (g)Avg. Lesion Score (0-4 scale)Avg. Oocysts Per Gram (OPG)
UNCNoneNo15000
INCSensitiveNo853.55 x 10⁵
ISMSensitiveYes1350.51 x 10³
IRMResistant Yes903.24.5 x 10⁵

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_passage Resistance Induction (Serial Passage) cluster_characterization Characterization start Start with Sensitive Eimeria Strain chickens Coccidia-Free Chickens start->chickens Infect p1 Passage 1 (Low this compound) chickens->p1 collect Collect & Sporulate Oocysts p1->collect p2 Passage 2 (Medium this compound) pn Passage 'n' (High this compound) p2->pn Repeat & Increase Drug Concentration ast Anticoccidial Sensitivity Test (AST) pn->ast collect->p2 Infect new birds end Characterized Resistant Strain ast->end

Caption: Workflow for developing this compound-resistant Eimeria.

amprolium_mechanism cluster_parasite Eimeria Cell cluster_resistance Resistance Mechanism transporter Thiamine Transporter metabolism Carbohydrate Metabolism transporter->metabolism Thiamine This compound This compound This compound->transporter Blocks thiamine Thiamine thiamine->transporter Uptake mutated_transporter Mutated Thiamine Transporter note Reduced affinity for this compound, Thiamine uptake proceeds.

Caption: this compound's mechanism of action and resistance.

troubleshooting_flowchart start Problem: Low oocyst recovery from medicated birds q1 Is drug concentration suboptimal for the first passage? start->q1 s1 Solution: Decrease initial This compound dose. q1->s1 No q2 Is the oocyst inoculum large enough? q1->q2 Yes s2 Solution: Increase oocyst dose and/or number of birds. q2->s2 No s3 Consider using a different field isolate. q2->s3 Yes

Caption: Troubleshooting low oocyst recovery.

References

Investigating the impact of feed composition on Amprolium stability and bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of feed composition on the stability and bioavailability of Amprolium.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound in animal feed.

Issue Potential Cause Recommended Solution
Low this compound recovery from feed samples. Inadequate extraction method: this compound may be strongly adsorbed to certain feed components.Utilize a robust extraction method, such as a methanol-water mixture, followed by a purification step like solid-phase extraction.[1][2] For complex matrices, consider using advanced techniques like LC-MS/MS for higher sensitivity and specificity.[3][4]
Degradation during storage: Amproliam can degrade over time, especially under suboptimal storage conditions.Store feed samples in a cool, dry place. For long-term storage, consider refrigeration. Be aware that gradual losses of 5-7% per month can occur in mash and pelleted feed.[5]
Interaction with feed ingredients: Bentonite and lignin sulfonates can negatively impact this compound stability.[5] High levels of choline chloride in premixes can also lead to degradation.[5][6]Avoid using bentonite and lignin sulfonates in feed formulations containing this compound.[7] Do not blend this compound 25% with 50% dry or 70% liquid choline chloride in a premix.[5]
Variable bioavailability observed in animal studies. Presence of feed in the gastrointestinal tract: The bioavailability of this compound is significantly higher in fasted chickens compared to non-fasting ones (6.4% vs. 2.3-2.6%).[8][9]For studies requiring maximal and consistent absorption, consider using fasted animals. Standardize feeding protocols across all experimental groups.
High levels of thiamine (Vitamin B1) in the diet: this compound is a thiamine antagonist; its efficacy is reduced in the presence of excess thiamine.[6][10][11][12][13][14]Ensure that the basal diet does not contain excessive levels of thiamine. Avoid supplementing with Vitamin B1 during this compound treatment.[13][14]
Unexpectedly high mortality or adverse effects in treated animals. This compound overdose: While having a wide safety margin, overdoses can lead to adverse effects.[6][13]Carefully calculate and verify the inclusion rate of this compound in the feed. Ensure thorough and uniform mixing to prevent "hot spots."
Thiamine deficiency in the host: At high doses, this compound can induce thiamine deficiency in the host animal.[6]If high doses are necessary, monitor animals for signs of thiamine deficiency and consider thiamine supplementation after the treatment period.[14]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in different types of feed?

A1: this compound hydrochloride in mash feed is stable for up to 3 months under standard conditions with minimal loss.[15] However, under accelerated storage conditions, losses of up to 12% can be observed within 4 weeks.[15] In both mash and pelleted feed, a gradual loss of activity of 5-7% per month can be expected under typical warehouse conditions.[5] The effect of pelleting on this compound stability can be inconsistent, with recovery rates varying.[15]

Q2: How does feed processing, such as pelleting, affect this compound stability?

A2: The pelleting process can have a variable impact on this compound stability, with recovery rates reported to range from 87% to 100%.[15] However, the storage stability of this compound in pelleted feed is generally not significantly different from that in mash feed.[15]

Q3: Are there any specific feed ingredients that are known to interact with this compound?

A3: Yes, certain feed ingredients can interact with this compound. Bentonite can impair the chemical availability of this compound, although its biological efficacy may not be affected.[5] Lignin sulfonates may also negatively affect its stability.[5] It is also recommended not to mix this compound with high concentrations of choline chloride in premixes, as this can lead to the degradation of the this compound molecule.[5][6]

Q4: What is the mechanism of action of this compound and how does it relate to feed composition?

A4: this compound is a structural analog of thiamine (Vitamin B1) and acts as a thiamine antagonist.[6][11][12] It competitively inhibits the transport of thiamine in coccidia, leading to a deficiency of this essential vitamin and subsequent starvation of the parasite.[6][12][13] Therefore, the efficacy of this compound can be diminished by high levels of thiamine in the feed.[10]

Q5: How does the presence of feed in the gut affect the bioavailability of this compound?

A5: The presence of feed in the gastrointestinal tract significantly reduces the bioavailability of this compound. Studies in chickens have shown that the bioavailability is approximately 2.3% to 2.6% in non-fasted birds, compared to 6.4% in fasted birds.[8][9] The maximum plasma concentration (Cmax) was also found to be about four times higher in fasted chickens.[8]

Q6: What are the recommended analytical methods for quantifying this compound in feed?

A6: Several analytical methods are available for the determination of this compound in animal feed. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.[2][16] For higher sensitivity and specificity, especially in complex feed matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are recommended.[3][4]

Experimental Protocols

Protocol 1: Determination of this compound Concentration in Medicated Feed by HPLC

This protocol describes a method for the quantitative analysis of this compound in animal feed using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Solid-phase extraction (SPE) cartridges (e.g., CN cartridges)[2]

  • Extraction solvent: Methanol-water mixture

  • Mobile phase: To be optimized based on the specific column and system, but a common mobile phase consists of a buffered aqueous solution and an organic modifier.[2]

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Grind a representative sample of the medicated feed to a fine powder.

    • Accurately weigh a portion of the ground feed sample.

    • Add a known volume of the extraction solvent (methanol-water) to the sample.

    • Vortex or sonicate the mixture for a specified time to ensure complete extraction.

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load a specific volume of the supernatant onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering substances.

    • Elute the this compound from the cartridge with an appropriate elution solvent.[1]

    • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

  • HPLC Analysis:

    • Filter the reconstituted sample through a 0.45 µm syringe filter.

    • Inject a known volume of the filtered sample into the HPLC system.

    • Run the analysis using the predetermined HPLC conditions (flow rate, mobile phase composition, detector wavelength).

    • Record the chromatogram and the peak area of this compound.

  • Quantification:

    • Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.

    • Plot the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Assessment of this compound Bioavailability in Chickens

This protocol outlines a procedure to determine the bioavailability of this compound in chickens after oral administration through feed.

Materials:

  • Healthy chickens of a specific age and weight

  • Control (non-medicated) feed and this compound-medicated feed with a known concentration

  • Blood collection supplies (syringes, heparinized tubes)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., HPLC or LC-MS/MS)[8]

  • Pharmacokinetic analysis software

Procedure:

  • Animal Dosing:

    • Divide the chickens into two groups: a control group receiving non-medicated feed and a treatment group receiving this compound-medicated feed.

    • For studies investigating the effect of fasting, one group can be fasted overnight prior to receiving the medicated feed.[8]

    • Provide the respective feeds to the chickens for a specified period.

  • Blood Sampling:

    • Collect blood samples from the wing vein at predetermined time points after the administration of the medicated feed (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Collect the blood in heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Carefully collect the plasma and store it frozen until analysis.

  • Plasma Analysis:

    • Analyze the plasma samples for this compound concentration using a validated analytical method such as HPLC or LC-MS/MS.[8]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for each chicken.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

    • Bioavailability (F) can be calculated if an intravenous administration group is included for comparison, using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

Visualizations

Experimental_Workflow_Amprolium_Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions Feed_Sample Feed Sample Grinding Grinding Feed_Sample->Grinding Extraction Extraction (Methanol/Water) Grinding->Extraction Cleanup Cleanup (Solid-Phase Extraction) Extraction->Cleanup HPLC_Analysis HPLC/LC-MS Analysis Cleanup->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Stability_Assessment Stability Assessment Quantification->Stability_Assessment Compare Results Standard Standard Conditions Standard->Stability_Assessment Accelerated Accelerated Conditions (High Temp/Humidity) Accelerated->Stability_Assessment Amprolium_Bioavailability_Workflow Animal_Grouping Animal Grouping (e.g., Fasted vs. Non-fasted) Feed_Administration Feed Administration (Control vs. Medicated) Animal_Grouping->Feed_Administration Blood_Sampling Serial Blood Sampling Feed_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Plasma_Analysis Plasma this compound Analysis (HPLC or LC-MS/MS) Plasma_Separation->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Bioavailability_Determination Bioavailability Determination PK_Analysis->Bioavailability_Determination Amprolium_Action_Pathway cluster_host Host Animal cluster_coccidia Coccidia Parasite Thiamine_Diet Dietary Thiamine (B1) Host_Uptake Host Thiamine Uptake Thiamine_Diet->Host_Uptake Thiamine_Coccidia Thiamine (B1) Thiamine_Diet->Thiamine_Coccidia Available in Gut This compound This compound Thiamine_Transporter Thiamine Transporter This compound->Thiamine_Transporter Competitively Inhibits Thiamine_Coccidia->Thiamine_Transporter Metabolism Carbohydrate Metabolism Thiamine_Transporter->Metabolism Essential for Replication Parasite Replication Metabolism->Replication

References

Minimizing Amprolium degradation during sample storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Amprolium to minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound formulations should generally be stored between 5°C and 25°C (41°F and 77°F).[1][2] Brief excursions up to 40°C (104°F) are permitted for some formulations.[1][2] For this compound hydrochloride as a pure substance, a recommended storage temperature is 4°C in a sealed container, away from moisture.[3]

Q2: How does humidity affect this compound stability?

A2: Prolonged exposure to high humidity should be avoided for this compound formulations.[1] It is recommended to keep containers tightly closed to protect from moisture.[3][4][5]

Q3: Is this compound sensitive to light?

A3: Yes, this compound may degrade under strong light.[6] It is advisable to store this compound, especially in solution, protected from direct sunlight.[3] Forced degradation studies have shown that this compound undergoes photolytic degradation upon exposure to UV light.[7]

Q4: What chemical incompatibilities should I be aware of for this compound?

A4: this compound is incompatible with strong oxidizing agents.[4][5][8] Contact with these substances can lead to chemical reactions and degradation of this compound.

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound is freely soluble in water.[6][9] Stock solutions for proportioners may be stored in a clean, closed, and labeled container for up to 3 days.[1][10] It is recommended to make fresh drinking water solutions daily.[1][10] The pH of the solution can affect stability, with significant degradation observed under alkaline conditions.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low this compound concentration in prepared solutions. Degradation due to improper storage.- Verify that the this compound stock material was stored at the recommended temperature (4°C for pure substance, 5-25°C for formulations) and protected from light and moisture. - Ensure aqueous solutions are freshly prepared and used within the recommended timeframe (e.g., daily for drinking water, up to 3 days for stock solutions).
pH-mediated hydrolysis.- Measure the pH of your sample matrix. This compound is more susceptible to degradation in alkaline conditions. - If possible, adjust the pH of the sample matrix to a more neutral range (around pH 5.7 has been shown to be suitable for analytical purposes) if it does not interfere with the experiment.[7]
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.- This could indicate degradation due to exposure to heat, light, extreme pH, or oxidizing agents. - Review sample handling and storage procedures to identify any potential exposure to these conditions. - One known degradation-related substance is 2-picoline.[3]
Contamination of the sample or HPLC system.- Ensure proper cleaning and equilibration of the HPLC system. - Run a blank injection to check for system contamination. - Prepare a fresh sample using high-purity solvents and reagents.
Inconsistent analytical results for this compound quantification. Sample preparation variability.- Ensure a consistent and validated sample preparation protocol is followed. - For feed samples, ensure complete extraction of this compound. A methanol-water mixture (2:1) has been used effectively.[9]
Instability of Amproliam in the analytical solvent.- Prepare standards and samples in the mobile phase or a solvent where this compound is known to be stable. - Analyze samples promptly after preparation.

Factors Affecting this compound Stability

The stability of this compound is influenced by several environmental factors. Understanding and controlling these factors is crucial for maintaining the integrity of the compound during storage and experimentation.

Factors Affecting this compound Stability This compound This compound Degradation Degradation This compound->Degradation Temperature Temperature Temperature->Degradation High temp. accelerates pH pH pH->Degradation Alkaline pH promotes hydrolysis Light Light (UV) Light->Degradation UV exposure causes photodegradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Causes oxidative degradation This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results and Interpretation Prep_Standard Prepare this compound Standard HPLC Stability-Indicating HPLC Analysis Prep_Standard->HPLC Prep_Sample Prepare this compound Sample Acid Acid Hydrolysis Prep_Sample->Acid Base Base Hydrolysis Prep_Sample->Base Oxidation Oxidation Prep_Sample->Oxidation Thermal Thermal Prep_Sample->Thermal Photo Photolytic Prep_Sample->Photo Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition and Processing HPLC->Data Quantify Quantify Degradation Data->Quantify Identify Identify Degradation Products Data->Identify Assess Assess Method Specificity Data->Assess

References

Validation & Comparative

Validation of Amprolium Analytical Methods: A Comparative Guide Based on VICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of amprolium, a crucial anticoccidial agent in veterinary medicine. The validation parameters discussed are aligned with the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines, specifically VICH GL1 (Validation of Analytical Procedures: Definition and Terminology) and VICH GL2 (Validation of Analytical Procedures: Methodology)[1][2][3]. This document aims to assist researchers and professionals in selecting and validating appropriate analytical methods for their specific needs.

VICH Validation Parameters for Analytical Methods

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[2][3]. According to VICH guidelines, the following characteristics should be considered for the validation of quantitative assays for a major component in a substance or finished product:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of Analytical Methods for this compound

Several analytical methods have been developed and validated for the determination of this compound in various matrices, including drug formulations and biological samples. The most common methods are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry.

Data Presentation: Performance Characteristics

The following tables summarize the validation data from published studies on different analytical methods for this compound.

Table 1: Linearity, Range, LOD, and LOQ

MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)LODLOQReference
ZIC-HILIC-HPLCThis compound HCl12-36 µg/ml0.99980.015 µg/ml0.05 µg/ml[4]
RP-HPLCThis compound HCl & Ethopabate48-480 µg/ml (this compound)0.99996Not ReportedNot Reported[5][6]
TLC-DensitometryThis compound HCl & EthopabateNot Specified0.9996Not ReportedNot Reported
SpectrophotometryThis compound100-5000 ng/mLNot Reported45 ng/mL136 ng/mL[7]
SpectrofluorimetryThis compound500-2000 ng/mLNot Reported142 ng/mL429 ng/mL[7]
LC-MSThis compoundNot SpecifiedNot ReportedNot ReportedNot Reported[8][9]

Table 2: Accuracy (Recovery) and Precision (RSD%)

MethodAnalyte(s)Spiked Concentration LevelsAverage Recovery (%)Precision (RSD%)Reference
ZIC-HILIC-HPLCThis compound HCl50-150% of label claim98.6 - 100.3< 2%[4]
RP-HPLCThis compound HCl & EthopabateNot SpecifiedExcellentExcellent[5][6]
TLC-DensitometryThis compound HCl & EthopabateNot Specified100.72 ± 1.189Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summaries of the experimental protocols for the key methods cited.

Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)-HPLC Method[4][11]
  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: ZIC-HILIC column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Isocratic mixture of 200mM Ammonium acetate (NH4AC) solution and acetonitrile (ACN) (e.g., 15:85 v/v), with pH adjusted to 5.7 with glacial acetic acid.

  • Flow Rate: 0.5 ml/min.

  • Detection Wavelength: 263 nm.

  • Sample Preparation: A known weight of the sample is dissolved in a suitable solvent (e.g., 90% ACN), diluted to the appropriate concentration with the mobile phase, and filtered through a 0.45 µm membrane filter before injection.

Reverse Phase (RP)-HPLC Method[5][6]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Base Deactivated Silanol (BDS) C18 column (e.g., 250mm x 4.6mm, 5 μm).

  • Mobile Phase: A mixture of methanol and purified water (e.g., 60:40 v/v) containing 0.5% Heptanesulfonic acid sodium salt, with the pH adjusted to 3.7.

  • Flow Rate: 1 ml/min.

  • Detection Wavelength: Not specified in the abstract.

  • Sample Preparation: The sample is dissolved and diluted in a suitable solvent to achieve a concentration within the linear range.

TLC-Densitometric Method[7]
  • Plates: TLC aluminum plates pre-coated with silica gel 60 F254.

  • Developing System: A mixture of methanol, water, and 0.1% acetic acid (e.g., 7:2.5:0.5, v/v/v).

  • Detection: The plates are air-dried and detected under a UV lamp.

  • Scanning Wavelength: 213 nm.

  • Sample Preparation: A known amount of the sample is extracted with methanol, sonicated, filtered, and then applied to the TLC plate.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process as per VICH guidelines.

VICH_Validation_Workflow cluster_planning Phase 1: Planning cluster_validation Phase 2: Validation Parameter Assessment cluster_documentation Phase 3: Documentation Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Generate Validation Report Robustness->Validation_Report Validation_Protocol->Specificity Logical_Relationship cluster_method_characteristics Core Method Characteristics cluster_performance_limits Performance Limits cluster_reliability Reliability Accuracy Accuracy LOQ LOQ Accuracy->LOQ defines Precision Precision Precision->LOQ defines Linearity Linearity Range Range Linearity->Range determines LOD LOD LOQ->LOD is higher than Specificity Specificity Robustness Robustness

References

Comparative Efficacy of Amprolium and Toltrazuril in Controlling Coccidiosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant challenge in the poultry and livestock industries, leading to substantial economic losses through mortality, reduced weight gain, and poor feed efficiency.[1][2] Control of this disease relies heavily on chemotherapeutic agents, with Amprolium and Toltrazuril being two of the most widely utilized anticoccidial drugs.[3] This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to inform research and drug development professionals.

Mechanisms of Action

The divergent mechanisms of action of this compound and Toltrazuril underpin their differing efficacy profiles and stages of activity against the Eimeria life cycle.

This compound: this compound is a structural analogue of thiamine (Vitamin B1).[4][5] It acts as a competitive antagonist, blocking the thiamine transport system of the Eimeria parasite.[1][4] This inhibition prevents the parasite from utilizing thiamine, which is a crucial cofactor for carbohydrate metabolism.[1] The resulting thiamine deficiency leads to malnutrition and starvation of the parasite. This compound is most effective against the early asexual stages of the parasite's life cycle, specifically the first-generation trophozoites and schizonts.[6][7]

Amprolium_MoA Mechanism of Action: this compound cluster_parasite Eimeria Parasite Cell cluster_drug Mechanism of Action: this compound Thiamine_Transport Thiamine Transporter Metabolism Carbohydrate Metabolism Thiamine_Transport->Metabolism Thiamine (Vitamin B1) Energy_Production Energy (ATP) Metabolism->Energy_Production This compound This compound (Thiamine Analogue) This compound->Thiamine_Transport Competitively Blocks

Caption: this compound competitively blocks thiamine transporters in Eimeria, leading to metabolic disruption.

Toltrazuril: Toltrazuril is a symmetric triazinone derivative that acts as a broad-spectrum coccidiocidal agent.[8][9] Its mechanism involves disrupting crucial intracellular processes within the parasite. It interferes with the enzymes of the respiratory chain and inhibits pyrimidine synthesis.[10] This action affects all intracellular developmental stages, including schizonts and gametes (micro- and macrogametes).[8][11] By damaging the parasite's ability to undergo nuclear division and mitochondrial activity, Toltrazuril effectively destroys the coccidia at all stages of their life cycle.[8][12]

Toltrazuril_MoA Mechanism of Action: Toltrazuril cluster_parasite Eimeria Parasite Cell cluster_drug Mechanism of Action: Toltrazuril Mitochondrion Mitochondrion (Respiratory Chain) Energy Production Energy Production Mitochondrion->Energy Production Nucleus Nucleus Nuclear Division Nuclear Division Nucleus->Nuclear Division Apicoplast Apicoplast (Pyrimidine Synthesis) DNA/RNA Synthesis DNA/RNA Synthesis Apicoplast->DNA/RNA Synthesis Toltrazuril Toltrazuril Toltrazuril->Mitochondrion Inhibits Toltrazuril->Nucleus Disrupts Toltrazuril->Apicoplast Inhibits

Caption: Toltrazuril disrupts multiple key organelles and pathways within the Eimeria parasite.

Comparative Efficacy: Experimental Data

Multiple studies have demonstrated that while both drugs are effective, Toltrazuril often shows superior efficacy in reducing parasite load and improving clinical outcomes.

Table 1: Efficacy Based on Oocyst Per Gram (OPG) Reduction

Animal ModelDrugOPG Reduction (%)Mean Oocyst Output (OPG x 10³)Source(s)
Goats (Caprine)This compound95.83%-[13]
Toltrazuril97.81% -[13]
RabbitsThis compound71.0%-[14]
Toltrazuril67.6%-[14]
Broiler ChickensThis compound-218[15]
(E. tenella)Toltrazuril-92 [15]
Infected Control-229[15]

Note: In the rabbit study, a concurrent administration of both drugs resulted in a superior 74% reduction.[14]

Table 2: Impact on Performance Parameters in Broilers

ParameterInfected ControlThis compound TreatedToltrazuril TreatedSource(s)
Body Weight Gain (g) -+200 g (vs. control)+216 g (vs. control)[15]
Feed Conversion Ratio (FCR) 1.881.65Data not specified, but improved vs. control[4][16]
Mortality (%) 33.3% - 60%16.66%0% [9][14]
Lesion Score SevereModerateMild / None[16]

Data compiled from studies in chickens and rabbits. The mortality data is from a rabbit study where the control group had a 33.3% mortality rate.[14] Another chicken study reported 60% mortality in the untreated group.[9]

Experimental Protocols

The evaluation of anticoccidial drugs typically follows a standardized experimental design to ensure the validity and reproducibility of the results. Below is a representative protocol synthesized from common practices in the field.[17][18][19]

Objective: To evaluate the therapeutic efficacy of this compound and Toltrazuril against an experimental Eimeria tenella infection in broiler chickens.

Methodology:

  • Animal Subjects: Day-old broiler chicks (e.g., Hubbard or Cobb-500) are sourced from a commercial hatchery and housed in wire-floored cages under coccidia-free conditions.[17][20]

  • Acclimatization: Birds are given a non-medicated basal diet and water ad libitum for an acclimatization period of 14-21 days.[20]

  • Experimental Groups: Chicks are randomly allocated into a minimum of four groups:

    • Group A: Negative Control (uninfected, untreated).

    • Group B: Positive Control (infected, untreated).

    • Group C: Infected, treated with this compound (e.g., 125 ppm in feed or 240 ppm in drinking water for 5 days).[6][16]

    • Group D: Infected, treated with Toltrazuril (e.g., 25 ppm in drinking water for 2 consecutive days).[15][17]

  • Coccidial Challenge: At approximately 14-23 days of age, birds in Groups B, C, and D are orally inoculated with a standardized dose of sporulated Eimeria tenella oocysts (e.g., 1 x 10⁴ oocysts per bird).[16][17]

  • Treatment Administration: Treatment is initiated at a specified time post-infection (e.g., 48-72 hours post-inoculation).[16][17]

  • Data Collection & Analysis:

    • Performance: Body weight and feed consumption are recorded weekly to calculate Body Weight Gain (BWG) and Feed Conversion Ratio (FCR).[19][21]

    • Parasitological: Fecal samples are collected from each group at specified intervals (e.g., days 5-9 post-infection) to determine the Oocysts Per Gram (OPG) of feces using the McMaster counting technique.[15][19]

    • Pathological: On a specific day post-infection (e.g., Day 7), a subset of birds from each group is euthanized for cecal lesion scoring (typically on a scale of 0 to 4, based on the Johnson and Reid method).[16][17]

    • Clinical Signs & Mortality: Birds are monitored daily for clinical signs (e.g., bloody diarrhea, depression) and mortality.[9]

Experimental_Workflow General Workflow for Anticoccidial Efficacy Trial start Day-Old Chicks Procurement acclimate Acclimatization Period (14-21 Days) Non-medicated feed start->acclimate grouping Random Allocation into Treatment Groups acclimate->grouping gA Group A (Negative Control) grouping->gA gB Group B (Positive Control) grouping->gB gC Group C (this compound) grouping->gC gD Group D (Toltrazuril) grouping->gD infection Oral Inoculation with Eimeria oocysts (Groups B, C, D) gB->infection gC->infection gD->infection treatment Administer Treatments (Groups C, D) ~48-72h Post-Infection infection->treatment data Data Collection & Monitoring (Daily/Weekly) treatment->data params Parameters Measured: - Body Weight / FCR - OPG Counts - Lesion Scores - Mortality data->params analysis Statistical Analysis & Efficacy Determination data->analysis

Caption: A typical experimental workflow for evaluating the efficacy of anticoccidial drugs in poultry.

Conclusion

Both this compound and Toltrazuril are effective anticoccidial agents, but they differ significantly in their mechanism, spectrum of activity, and overall efficacy.

  • Toltrazuril generally demonstrates superior and broader efficacy. Its ability to target all intracellular stages of the parasite life cycle often leads to a more significant reduction in oocyst shedding, lower mortality, fewer intestinal lesions, and better performance outcomes in terms of weight gain and feed conversion.[8][9][16] Its coccidiocidal action ensures the parasite is killed, which can also help reduce the development of immunity if not managed properly.[11]

  • This compound is a reliable coccidiostat, particularly effective against the early stages of infection.[6] It is known for its high safety margin and the fact that it allows for the development of natural immunity, which is particularly important for layer and breeder flocks.[4][6] While it may be outperformed by Toltrazuril in acute therapeutic situations, its long history of use and value in shuttle programs and antibiotic-free systems confirm its continued relevance.[4][5]

For drug development professionals and researchers, the choice between these compounds depends on the desired outcome. Toltrazuril is a potent tool for the rapid control of severe outbreaks, while this compound serves as a valuable agent for prevention and in programs designed to manage coccidiosis while allowing for natural immunity development.

References

Cross-Resistance Between Amprolium and Other Synthetic Coccidiostats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of amprolium against other synthetic coccidiostats, with a focus on cross-resistance studies. The information is supported by experimental data to aid in research and development efforts in combating avian coccidiosis.

Introduction to this compound and Synthetic Coccidiostats

This compound is a synthetic anticoccidial agent that acts as a competitive antagonist of thiamine (Vitamin B1).[1][2][3] Its structural similarity to thiamine allows it to block the thiamine transporter in Eimeria species, leading to a deficiency of this essential vitamin and subsequent inhibition of carbohydrate metabolism in the parasite.[4][5] This mode of action is distinct from many other classes of synthetic coccidiostats, which include quinolones, pyridones, and others that may target different metabolic pathways such as electron transport or folate synthesis.[6][7] The continuous and extensive use of this compound and other anticoccidials has, however, led to the development of drug-resistant Eimeria strains, a significant concern in the poultry industry.[2] Understanding the patterns of cross-resistance between this compound and other synthetic agents is crucial for designing effective and sustainable coccidiosis control programs.

Summary of Quantitative Data on Coccidiostat Sensitivity

The following tables summarize the findings of various studies on the sensitivity of Eimeria field isolates to this compound and other synthetic coccidiostats. The data is presented to facilitate a comparative analysis of drug efficacy and resistance patterns.

Table 1: Sensitivity of Eimeria Isolates from Turkeys to Various Coccidiostats

CoccidiostatNumber of Isolates ResistantNumber of Isolates Partially ResistantNumber of Isolates Sensitive
This compound31--
Clopidol61017
Diclazuril101112
Monensin (Ionophore)2364

Data sourced from a study on 33 field isolates from turkey flocks in the United States.[8][9]

Table 2: Efficacy of Anticoccidials Against Eimeria tenella Field Isolates in Bangladesh

Anticoccidial DrugEfficacy Interpretation
ToltrazurilHighest effectiveness
This compound + SulphaquinoxalineSecond highest effectiveness
Maduramicin (Ionophore)Limited efficacy to partial resistance
SulphaclozineResistant

Based on a study evaluating seven different field isolates.[10]

Table 3: Resistance Patterns of Eimeria Isolates from Broiler Farms

Anticoccidial DrugFrequency of Resistance
ClopidolHigh
This compound/EthopabateHigh
NequinateHigh
ZoaleneHigh
SulfaquinoxalineHigh
NicarbazinVery small percentage
RobenidineVery small percentage
HalofuginoneVery small percentage

Findings from a study testing 41 isolates against eight commercial anticoccidial drugs.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the study of anticoccidial drug resistance.

Anticoccidial Sensitivity Testing (AST)

This is the primary method used to evaluate the efficacy of coccidiostats against field isolates of Eimeria.

  • Sample Collection and Propagation:

    • Fecal samples or litter containing Eimeria oocysts are collected from poultry farms.[12][13]

    • Oocysts are isolated, sporulated (typically in a 2.5% potassium dichromate solution), and propagated in coccidia-free birds to obtain a sufficient quantity for the study.[13][14]

  • Experimental Animals and Housing:

    • Day-old, coccidia-free chicks or poults of a commercial strain are used.[15]

    • Birds are housed in wire-floored battery cages to prevent reinfection.[15]

  • Experimental Design:

    • A randomized complete block design is typically employed.[16]

    • Treatment groups include:

      • Infected, unmedicated control.

      • Uninfected, unmedicated control.

      • Infected, medicated groups for each anticoccidial being tested at its recommended dosage.[16]

    • Each treatment group should have multiple replicates (e.g., 3-5 cages) with a specified number of birds per replicate (e.g., 4-6 birds).[16][17]

  • Drug Administration and Infection:

    • Medicated feed is provided to the respective groups for a period before infection (e.g., 24-48 hours).[12]

    • Each bird in the infected groups is orally inoculated with a standardized dose of sporulated oocysts.[12]

  • Data Collection and Analysis:

    • Parameters measured typically include:

      • Weight gain and feed conversion ratio.[12]

      • Mortality rate.[12]

      • Lesion scoring of the intestines at a specific time post-infection (e.g., 6-7 days).[12][16]

      • Oocyst shedding in feces (oocysts per gram of feces).[18]

    • The efficacy of the drug is determined by comparing the performance of the medicated groups to the infected, unmedicated control group.[12]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in coccidiostat action and experimental design.

Amprolium_Mechanism_of_Action cluster_Eimeria Eimeria Parasite cluster_Host_Environment Host Intestinal Lumen Thiamine_Transporter Thiamine Transporter Thiamine_Metabolism Thiamine-Dependent Metabolic Pathways (Carbohydrate Synthesis) Thiamine_Transporter->Thiamine_Metabolism Thiamine Uptake Parasite_Growth Parasite Growth and Replication Thiamine_Metabolism->Parasite_Growth This compound This compound This compound->Thiamine_Transporter Competitively Inhibits Thiamine Thiamine (Vitamin B1) Thiamine->Thiamine_Transporter

Caption: Mechanism of action of this compound in Eimeria.

Anticoccidial_Sensitivity_Test_Workflow start Start: Collect Eimeria Isolates from Field propagate Propagate Oocysts in Coccidia-Free Birds start->propagate infect Infect Birds with Standardized Oocyst Dose propagate->infect prepare_birds Acquire Day-Old Coccidia-Free Birds randomize Randomize Birds into Treatment Groups prepare_birds->randomize medicate Administer Medicated or Unmedicated Feed randomize->medicate medicate->infect collect_data Collect Data: - Weight Gain - Feed Conversion - Lesion Scores - Oocyst Counts infect->collect_data analyze Analyze Data and Determine Drug Sensitivity collect_data->analyze end End: Report Findings analyze->end

Caption: Workflow for a typical Anticoccidial Sensitivity Test (AST).

Discussion on Cross-Resistance

The development of resistance to one anticoccidial drug can sometimes confer resistance to other drugs, a phenomenon known as cross-resistance. This is most common among drugs with a similar mode of action.[7] For instance, cross-resistance is well-documented among different ionophore antibiotics.[7]

The situation with this compound and other synthetic coccidiostats is more complex. Since this compound has a unique mode of action targeting thiamine uptake, it is generally expected that there would be no cross-resistance with synthetic drugs that have different targets, such as those inhibiting mitochondrial respiration (e.g., clopidol, quinolones) or folate synthesis (e.g., sulfonamides).[6][7]

However, some studies have shown that field isolates can develop resistance to multiple drugs with different modes of action, a phenomenon known as multiple resistance.[7] This is likely due to the selection of parasite populations with multiple resistance mechanisms rather than a single mechanism conferring resistance to different drug classes. For example, a study on Eimeria tenella developed a line resistant to robenidine, decoquinate, and this compound through genetic recombination, demonstrating the potential for complex resistance profiles.[19]

A sequential use study, simulating a shuttle program, where Eimeria tenella was intermittently exposed to this compound, nicarbazin, Unistat, and zoalene, resulted in a strain resistant to three of the four drugs (nicarbazin resistance was not observed).[20] This highlights the potential for resistance development even with drug rotation programs.

Conclusion

The available data indicates that resistance to this compound is prevalent in field isolates of Eimeria. While there is limited evidence of direct cross-resistance between this compound and other synthetic coccidiostats with different modes of action, the emergence of multi-drug resistant strains is a significant challenge. The lack of cross-resistance between this compound and certain other synthetics like robenidine has been noted.[21] Therefore, rotation programs involving drugs with distinct mechanisms of action remain a key strategy in managing anticoccidial resistance. Continuous monitoring of the sensitivity of field isolates through standardized Anticoccidial Sensitivity Tests is essential for making informed decisions on the use of this compound and other synthetic coccidiostats in poultry production. Further research into the genetic basis of resistance is crucial for the development of novel control strategies.

References

A Meta-Analysis of Historical Amprolium Efficacy Studies in Commercial Poultry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of historical and recent efficacy studies of Amprolium, a synthetic anticoccidial agent, in commercial poultry. Since its introduction in 1960, this compound has been a cornerstone in the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. This document objectively compares this compound's performance with other anticoccidial alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize quantitative data from a meta-analysis of eight Anticoccidial Sensitivity Trials (ASTs) and other comparative studies. These trials evaluated the efficacy of this compound in broiler chickens experimentally infected with Eimeria species.

Table 1: Meta-Analysis of this compound Efficacy on Broiler Performance Parameters

Treatment GroupAverage Daily Gain (ADG) (g)Feed Conversion Ratio (FCR)
Infected, Untreated Control (IUC)41.21.88
This compound Treated46.71.65
Statistical Significance p < 0.05 p < 0.05

Data sourced from a 2021 meta-analysis of eight ASTs conducted in the US with Eimeria strains collected in 2018.[1]

Table 2: Comparative Efficacy of Amproliam and Other Anticoccidials on Oocyst Excretion and Body Weight in Broilers with Subclinical Coccidiosis

Treatment GroupAverage Oocyst Excretion (x 10³ OPG)Mean Body Weight Gain (g) vs. Control
Infected, Untreated Control229-
This compound (150 ppm)218+200
Toltrazuril (25 ppm)92+216

OPG: Oocysts Per Gram of feces. Data from a study on subclinical E. tenella infection.[2]

Table 3: Comparative Efficacy of this compound and Sulfadimidine on Fecal Oocyst Count (OPG) in Naturally Infected Chickens

Treatment GroupMean OPG Before TreatmentMean OPG After TreatmentStatistical Significance (p-value)
This compound4691.112915.00> 0.05 (Not Significant)
Sulfadimidine4126.47454.12< 0.05 (Significant)

OPG: Oocysts Per Gram of feces. This study suggests lower efficacy of this compound compared to Sulfadimidine in this specific field case, potentially indicating resistance.[3]

Table 4: Efficacy of this compound and Toltrazuril on Mortality Rate in Broilers with Caecal Coccidiosis

Treatment GroupMortality Rate (%)
Infected, Untreated Control60
This compound (10 mg/kg)20
Toltrazuril (10 mg/kg)20
Sulfaclozine (10 mg/kg)30

Data from a study evaluating anticoccidial efficacy against Eimeria tenella.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, primarily based on standardized Anticoccidial Sensitivity Testing (AST) protocols.

1. Anticoccidial Sensitivity Trial (AST) Protocol

This protocol is a standardized method used to evaluate the efficacy of anticoccidial drugs against field isolates of Eimeria.

  • Animal Model: Day-old commercial broiler chicks (e.g., Ross strain) are typically used. Birds are housed in a controlled environment, often in battery cages with wire floors, to prevent extraneous infections.[5][6]

  • Acclimatization: Chicks are raised on anticoccidial-free feed and water for approximately 12 to 14 days to ensure they are susceptible to coccidial infection.[1][7]

  • Treatment Groups:

    • Uninfected, Untreated Control (UUC): Birds are not infected and do not receive any treatment. This group serves as a baseline for performance parameters.

    • Infected, Untreated Control (IUC): Birds are infected with Eimeria oocysts and do not receive any treatment. This group demonstrates the effect of the coccidial challenge.

    • Infected, Treated Group(s): Birds are infected and receive the test anticoccidial (e.g., this compound) in the feed or water at a specified dosage.[6]

  • Infection (Challenge): At approximately 14 days of age, birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts. The oocysts are typically from field isolates collected from commercial poultry farms.[6][7]

  • Medication Administration: Medicated feed or water is provided to the treated groups for a specified period, usually starting a day or two before the challenge and continuing for the duration of the experiment (typically 7 days post-infection).[7]

  • Data Collection:

    • Performance Parameters: Body weight gain (BWG) and feed intake are measured for each group. The Feed Conversion Ratio (FCR) is calculated (total feed intake / total weight gain).[7]

    • Lesion Scoring: At the end of the trial (usually 6-7 days post-infection), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).[8][9]

    • Oocyst Shedding: Fecal samples are collected from each group, and the number of oocysts per gram (OPG) is determined using a McMaster counting chamber.[8]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.[3][6]

Mandatory Visualizations

Mechanism of Action: this compound as a Thiamine Antagonist

This compound's primary mode of action is the competitive inhibition of thiamine (Vitamin B1) uptake by the Eimeria parasite. Due to its structural similarity to thiamine, this compound binds to the thiamine transporters on the parasite's cell membrane, blocking the transport of this essential vitamin. This leads to a thiamine deficiency within the parasite, disrupting carbohydrate metabolism and ultimately causing starvation and inhibition of development, particularly during the schizogony stage where the demand for thiamine is highest.[1][10] The parasite's thiamine transport system is significantly more sensitive to this compound than that of the host, which accounts for the drug's safety margin in poultry.[1][11]

This compound's Mechanism of Action cluster_parasite Eimeria Parasite Thiamine_host Thiamine Thiamine_transporter Thiamine Transporter Thiamine_host->Thiamine_transporter Normal Uptake Metabolism Carbohydrate Metabolism Thiamine_transporter->Metabolism Thiamine Uptake Development Parasite Development (Schizogony) Metabolism->Development Energy Production This compound This compound This compound->Thiamine_transporter Blocks

Caption: this compound competitively inhibits the thiamine transporter in Eimeria, leading to parasite starvation.

Experimental Workflow: Anticoccidial Sensitivity Test (AST)

The following diagram illustrates the typical workflow of an Anticoccidial Sensitivity Test (AST) used to evaluate the efficacy of anticoccidial drugs like this compound.

start Start: Day-old Chicks acclimatization Acclimatization (12-14 days) (Anticoccidial-free feed) start->acclimatization grouping Random Allocation to Treatment Groups acclimatization->grouping medication Medicated Feed/Water (Treated Groups) grouping->medication challenge Eimeria Oocyst Challenge (Day 14) medication->challenge data_collection Data Collection (7 days post-infection) - Performance (ADG, FCR) - Lesion Scoring - Oocyst Counting challenge->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Determination analysis->end

Caption: A typical experimental workflow for an Anticoccidial Sensitivity Test (AST).

References

Navigating the Thiamine Challenge: A Comparative Guide to Validating Amprolium-Targeted Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the anticoccidial drug Amprolium is paramount. However, its structural similarity to thiamine (Vitamin B1) presents a significant analytical challenge, raising concerns about assay specificity. This guide provides a comprehensive comparison of analytical methodologies for this compound detection, with a special focus on validating their specificity in the presence of its endogenous analog, thiamine.

This compound's efficacy as a coccidiostat stems from its role as a competitive antagonist of thiamine uptake in parasites.[1][2][3] This shared biochemical pathway underscores the critical need for analytical methods that can reliably distinguish between the drug and the essential vitamin. Interference from thiamine can lead to inaccurate quantification of this compound, potentially impacting pharmacokinetic studies, residue analysis, and formulation quality control.

This guide delves into a comparison of established and emerging analytical techniques for this compound quantification, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparative Analysis of this compound Assays

The choice of an analytical assay for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique, while immunoassays and electrochemical sensors represent alternative approaches.

Parameter High-Performance Liquid Chromatography (HPLC) Enzyme-Linked Immunosorbent Assay (ELISA) Electrochemical Biosensor
Specificity vs. Thiamine High (with optimized separation)Moderate to Low (potential for cross-reactivity)High (dependent on recognition element)
Sensitivity High (ng/mL to µg/mL)High (pg/mL to ng/mL)Very High (pM to nM)
Linear Range WideNarrowerWide
Accuracy HighGoodHigh
Precision HighGoodHigh
Sample Throughput Low to MediumHighMedium to High
Cost per Sample HighLowLow to Medium
Development Time ModerateLongLong
Expertise Required HighModerateModerate to High

Signaling Pathways and Experimental Workflows

To visually represent the underlying principles and processes, the following diagrams illustrate the competitive interaction between this compound and thiamine, and a general workflow for sample analysis.

Competitive Inhibition of Thiamine Transport cluster_membrane Cell Membrane Thiamine Transporter Thiamine Transporter Thiamine-dependent processes Thiamine-dependent processes Thiamine Transporter->Thiamine-dependent processes Transports Thiamine This compound This compound This compound->Thiamine Transporter Binds to Inhibition of Parasite Growth Inhibition of Parasite Growth This compound->Inhibition of Parasite Growth Leads to Thiamine Thiamine Thiamine->Thiamine Transporter Binds to Coccidia Coccidia Thiamine-dependent processes->Coccidia Essential for Inhibition of Parasite Growth->Coccidia Affects

Caption: Competitive binding of this compound and Thiamine to the thiamine transporter in coccidia.

General Experimental Workflow for this compound Assay Validation Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Analyte Extraction Analyte Extraction Sample Preparation->Analyte Extraction Assay Assay Analyte Extraction->Assay Data Analysis Data Analysis Assay->Data Analysis Specificity Validation Specificity Validation Data Analysis->Specificity Validation Results Results Specificity Validation->Results

Caption: A generalized workflow for validating the specificity of an this compound assay.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and reliable method for the quantification of this compound. The key to specificity is the chromatographic separation of this compound from thiamine.

Objective: To quantify this compound in a sample matrix while ensuring baseline separation from thiamine.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Thiamine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Heptafluorobutyric acid (HFBA)

  • Water (HPLC grade)

  • Sample matrix (e.g., animal feed, plasma)

Chromatographic Conditions:

  • Mobile Phase: A gradient elution with 20 mM HFBA in water (Solvent A) and a mixture of methanol and acetonitrile (e.g., 1:1.8 v/v) (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 20 µL

Sample Preparation (Example for Animal Feed):

  • Weigh 5 g of homogenized feed sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., methanol:water 80:20 v/v).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Specificity Validation:

  • Prepare a standard solution containing both this compound and thiamine.

  • Inject the mixed standard solution into the HPLC system.

  • Confirm baseline separation of the two peaks. The resolution factor between the this compound and thiamine peaks should be greater than 1.5.

  • Spike a blank sample matrix with known concentrations of this compound and thiamine and analyze to assess recovery and potential matrix effects on separation.

Enzyme-Linked Immunosorbent Assay (ELISA) - A Note on Validation

Commercially available ELISA kits for this compound detection offer a high-throughput and cost-effective screening tool. However, due to the structural similarity between this compound and thiamine, cross-reactivity is a significant concern.

Principle: Competitive ELISA is the most common format. This compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Amprolium antibody-coated wells. The signal is inversely proportional to the this compound concentration.

Specificity Validation (Crucial Step):

  • Cross-reactivity Testing: It is imperative to test the cross-reactivity of the ELISA kit with thiamine and its phosphate derivatives (thiamine monophosphate, thiamine pyrophosphate).

  • Procedure:

    • Prepare a series of solutions with varying concentrations of thiamine.

    • Analyze these solutions using the this compound ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage cross-reactivity using the following formula: % Cross-reactivity = (Concentration of this compound at 50% B/B0) / (Concentration of Thiamine at 50% B/B0) x 100 (where B is the absorbance of the sample/standard and B0 is the absorbance of the zero standard).

Electrochemical Biosensor - A Promising Alternative

Electrochemical biosensors offer the potential for rapid, sensitive, and portable detection of this compound. These devices typically utilize a biological recognition element (e.g., an antibody or a molecularly imprinted polymer) immobilized on an electrode surface.

Principle: The binding of this compound to the recognition element causes a measurable change in the electrochemical signal (e.g., current, potential, or impedance).

Specificity Validation:

  • Interference Studies: The selectivity of the biosensor must be rigorously tested against a panel of potential interfering substances, with thiamine being the most critical.

  • Procedure:

    • Measure the electrochemical response of the biosensor to a known concentration of this compound.

    • Introduce thiamine at various concentrations (ideally, at physiologically relevant and higher levels) into the sample and measure the response again.

    • A minimal change in the signal in the presence of thiamine indicates high specificity.

Conclusion

The selection of an appropriate assay for this compound detection requires careful consideration of the inherent challenge posed by thiamine. While HPLC methods, when properly optimized, can provide the necessary specificity through chromatographic separation, they are often labor-intensive and not suitable for high-throughput screening. Immunoassays and electrochemical biosensors offer attractive alternatives in terms of speed and ease of use, but their specificity for this compound over thiamine must be meticulously validated.

Researchers and drug development professionals are strongly encouraged to perform in-house validation of any chosen assay to ensure its fitness for purpose, particularly when analyzing samples where thiamine concentrations may be significant. This rigorous approach will guarantee the generation of accurate and reliable data in the pursuit of advancing animal health and ensuring food safety.

References

A Comparative Guide to Amprolium Quantification Methods: An Overview of Validation Parameters

Author: BenchChem Technical Support Team. Date: November 2025

Amprolium is a crucial coccidiostat used in the veterinary field to treat and prevent coccidiosis in poultry. Ensuring the accurate quantification of this compound in pharmaceutical formulations and animal feed is paramount for both efficacy and safety. This guide provides a comparative analysis of various analytical methods for this compound quantification, with a focus on their validation parameters as established in single-laboratory studies. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate analytical methodologies.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of several analytical methods used for the quantification of this compound. The data is compiled from various validation studies and presented to facilitate a clear comparison of key parameters such as linearity, accuracy, precision, and sensitivity.

Method Matrix Linearity Range Accuracy (Recovery %) Precision (RSD %) LOD LOQ Reference
LC-MS/MS Animal Feed5-2000 µg/L81.6 - 92.8%< 15%3.50 µg/kg11.7 µg/kg[1]
LC-MS/MS (Modified QuPPe) Animal FeedNot specified70.8 - 118.4%≤ 18.7%Not specified10 - 200 µg/kg[2]
HPLC-UV Pharmaceutical Formulation10.0-70.0 µg/mLAcceptableAcceptableNot specifiedNot specified[1][3]
ZIC-HILIC-HPLC Pharmaceutical Formulation12-26 µg/mL97.8 - 102%< 2.0%Not specifiedNot specified
ZIC-HILIC-HPLC Water Soluble PowderNot specifiedNot specified1.38% (Intermediate Precision)0.015 µg/mL0.05 µg/mL[4]
TLC-Densitometry Pharmaceutical Formulation0.4 - 10 µ g/spot 100.72 ± 1.189%Not specifiedCalculatedCalculated
Spectrophotometry (Method I) Wastewater100-5000 ng/mLNot specifiedNot specified45 ng/mL136 ng/mL[5]
Spectrofluorimetry (Method II) Wastewater500-2000 ng/mLNot specifiedNot specified142 ng/mL429 ng/mL[6][5]
UV-Spectrophotometry (Ratio Derivative) Pharmaceutical Formulation6.0 - 50.0 µg/mL99.29 ± 0.84%Not specifiedNot specifiedNot specified[7]
UV-Spectrophotometry (Ratio Dual Wavelength) Pharmaceutical Formulation6.0 - 50.0 µg/mL98.93-100.45% ± 0.44-1.42%Not specifiedNot specifiedNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for some of the key methods cited in this guide.

LC-MS/MS for this compound in Animal Feed
  • Sample Preparation: Samples are extracted with a phosphate buffer solution. The resulting extract is then centrifuged and purified using a solid-phase extraction (SPE) cartridge (HLB). The eluate is dried under nitrogen and the residue is redissolved in a solution of 0.1% formic acid in methanol (9:1, v/v).[1]

  • Chromatographic Conditions:

    • Column: XBridge™ C18

    • Mobile Phase: A mixture of 0.1% formic acid solution and methanol (90:10, v/v).[1]

  • Detection: Tandem Mass Spectrometry (MS/MS) is used for detection and quantification.[1]

ZIC-HILIC-HPLC for this compound in Pharmaceutical Powder
  • Sample Preparation: 100 mg of the A.S.K powder is dissolved in 80 mL of 90% acetonitrile (ACN) and then diluted to 100 mL with the same solvent. A 5 mL aliquot of this solution is further diluted to 50 mL with the mobile phase. The final solution is filtered through a 0.45 µm membrane filter.[8]

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (250 mm × 4.6 mm, 5 μm)[8]

    • Mobile Phase: A mixture of 0.2 M Ammonium acetate (NH4AC) buffer and acetonitrile (15:85; v/v), with the pH adjusted to 5.7 with glacial acetic acid.[8]

    • Flow Rate: 0.5 mL/min[8]

  • Detection: UV detection at 263 nm.[8]

TLC-Densitometry for this compound in Veterinary Preparation
  • Sample Preparation: A stock solution of this compound is prepared by dissolving 0.1 g in 100 mL of methanol.

  • Chromatographic Conditions:

    • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254.

    • Mobile Phase: A mixture of methanol, water, and 0.1% acetic acid (7:2.5:0.5, v/v/v).

    • Development: Ascending chromatography for 8 cm in a pre-saturated tank.

  • Detection: Plates are air-dried and detected under a UV lamp, followed by scanning at 213 nm.

Visualizing the Validation Process

The following diagrams illustrate the typical workflow of an analytical method validation and the logical relationship between different validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine

Caption: Workflow for single-laboratory analytical method validation.

G cluster_0 Core Performance cluster_1 Quantitative Performance cluster_2 Reliability Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Ruggedness Ruggedness Validation->Ruggedness Precision->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Inter-relationships of analytical method validation parameters.

References

Evaluating the Synergistic Effects of Amprolium with Other Anticoccidial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Amprolium with other anticoccidial compounds, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in the evaluation and development of effective anticoccidial therapies.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a synthetic anticoccidial agent widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Its primary mode of action is as a thiamine (vitamin B1) antagonist. Due to its structural similarity to thiamine, this compound competitively inhibits the active transport of thiamine into the parasite, leading to a thiamine deficiency that disrupts critical metabolic processes and ultimately inhibits the parasite's growth and replication.[1] this compound is effective against the first-generation trophozoites and schizonts of several Eimeria species, including E. tenella, E. necatrix, and E. acervulina.[1]

However, the continuous and extensive use of this compound as a monotherapy has led to the development of drug-resistant Eimeria strains, diminishing its efficacy. This has necessitated the exploration of combination therapies, pairing this compound with other anticoccidial compounds that have different mechanisms of action. The primary goals of such combinations are to broaden the spectrum of activity against various Eimeria species, enhance the overall anticoccidial effect through synergistic interactions, and delay the emergence of drug resistance.[1][2] This guide evaluates the synergistic effects of this compound in combination with compounds such as sulfaquinoxaline, ethopabate, and toltrazuril.

Comparative Efficacy of this compound Combinations

The efficacy of this compound in combination with other anticoccidial drugs has been evaluated in numerous studies. The following tables summarize the quantitative data from key experiments, focusing on performance parameters such as oocyst reduction, weight gain, feed conversion ratio (FCR), and mortality rates.

This compound and Toltrazuril Combination in Rabbits

A study on rabbits naturally infected with Eimeria species demonstrated the superior efficacy of a combined this compound and Toltrazuril therapy compared to the individual administration of each drug.[3][4][5][6]

Table 1: Efficacy of this compound and Toltrazuril Combination in Rabbits [3][4][6]

Treatment GroupOocyst Per Gram (OPG) Reduction (%)Mortality Rate (%)
This compound (50 mg/kg BW)7116.66
Toltrazuril (5 mg/kg BW)67.60
This compound (50 mg/kg BW) + Toltrazuril (5 mg/kg BW)740
Infected, Untreated Control-50

Table 2: Effect on Performance Parameters (Rabbits) [6][7]

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)
This compound255.84.8
Toltrazuril288.34.3
This compound + Toltrazuril305.84.1
Infected, Untreated Control155.06.8
Uninfected, Untreated Control355.03.5

The concurrent administration of this compound and Toltrazuril resulted in the highest reduction in oocyst shedding and completely prevented mortality, indicating a potent synergistic effect.[3][4] This combination also led to significant improvements in body weight gain and feed conversion ratio compared to the infected, untreated group and the individual treatment groups.[3][6] The enhanced efficacy is attributed to the complementary mechanisms of action, with this compound targeting the early developmental stages and Toltrazuril being effective against all intracellular developmental stages of the parasite.[3]

This compound, Sulfaquinoxaline, and Pyrimethamine Combinations in Poultry

Studies have shown that combining this compound with sulfaquinoxaline and pyrimethamine extends and strengthens its spectrum of activity against various Eimeria species in poultry.[1][8]

A study evaluating the effectiveness of therapeutic anticoccidial drugs against recent field isolates of Eimeria found that:

  • This compound was effective against E. tenella but only partially effective against E. acervulina.[8]

  • Sulfaquinoxaline was effective against E. acervulina but only partially effective against E. tenella.[8]

  • A potentiated mixture of sulfaquinoxaline and pyrimethamine was more effective against E. tenella than sulfaquinoxaline alone and also effective against E. acervulina.[8]

While specific quantitative data for a direct this compound-Sulfaquinoxaline-Pyrimethamine combination is not detailed in the cited study, the findings support the rationale for such a combination to provide broad-spectrum coverage against multiple Eimeria species that may be present in a mixed infection.

Experimental Protocols

The evaluation of anticoccidial drug efficacy relies on standardized experimental protocols. The following methodologies are based on guidelines from regulatory bodies like the FDA and common practices in anticoccidial sensitivity testing (AST).[9][10]

General Experimental Workflow for Anticoccidial Drug Evaluation

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis A Day-old chicks/poults procurement B Random allocation to treatment groups (e.g., Uninfected Control, Infected Control, this compound, Combination Drug) A->B C Housing in battery cages or floor pens B->C D Acclimatization period (e.g., 12-14 days) C->D E Provision of medicated feed/water to treatment groups D->E F Infection with sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina) E->F G Monitoring for clinical signs and mortality (daily) F->G H Body weight and feed intake measurement (e.g., weekly) G->H I Fecal collection for oocyst counting (e.g., days 5-9 post-infection) G->I J Lesion scoring at necropsy (e.g., day 7 post-infection) G->J K Statistical analysis of performance and parasitological data H->K I->K J->K

Caption: General workflow for evaluating anticoccidial drug efficacy.
Key Methodologies

  • Animal Model: Day-old broiler chicks or turkey poults are typically used.[9] Animals are housed in a controlled environment, either in battery cages or floor pens, to minimize external variables.[9]

  • Treatment Groups: A typical study includes an uninfected, unmedicated control group; an infected, unmedicated control group; a group receiving this compound alone; and one or more groups receiving the combination therapy at different dosages.

  • Infection: Birds are infected orally with a known number of sporulated oocysts of specific Eimeria species. The infective dose is calibrated to induce clinical signs of coccidiosis without causing excessive mortality in the infected control group.

  • Parameters Measured:

    • Performance Parameters: Body weight gain, feed intake, and feed conversion ratio are recorded at regular intervals.[11]

    • Parasitological Parameters: Oocyst shedding in the feces is quantified using a McMaster chamber. Lesion scoring of the intestines is performed at the end of the trial to assess the pathological damage caused by the parasite.[12]

    • Mortality: Daily mortality is recorded, and the cause of death is determined through necropsy.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.

Mechanisms of Action and Signaling Pathways

The synergistic effects of this compound combinations stem from their distinct mechanisms of action, which target different essential metabolic pathways in the Eimeria parasite.

This compound: Thiamine Metabolism Inhibition

This compound's primary target is the thiamine uptake pathway in the parasite.

G cluster_host Host Cell cluster_parasite Eimeria Parasite Thiamine_host Thiamine Thiamine_parasite Thiamine Thiamine_host->Thiamine_parasite Uptake This compound This compound Transporter Thiamine Transporter This compound->Transporter Competitive Inhibition Block X Metabolism Essential Metabolic Pathways (e.g., Carbohydrate Metabolism) Transporter->Metabolism Thiamine Utilization Block->Transporter

Caption: this compound's mechanism of action via thiamine transport inhibition.

This compound competitively blocks the thiamine transporter on the parasite's cell membrane, preventing the uptake of this essential vitamin.[1] Thiamine is a crucial cofactor for several enzymes involved in carbohydrate metabolism. By inducing a thiamine deficiency, this compound effectively starves the parasite, leading to the cessation of its development.[1]

Sulfaquinoxaline and Ethopabate: Folate Biosynthesis Inhibition

Sulfaquinoxaline and ethopabate are synthetic compounds that interfere with the folate biosynthesis pathway in Eimeria.

G cluster_pathway Folate Biosynthesis Pathway in Eimeria PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Enzymatic Conversion THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid Essential for Sulfa Sulfaquinoxaline/ Ethopabate Sulfa->DHPS Competitive Inhibition Block X Block->DHPS

Caption: Inhibition of folate synthesis by sulfaquinoxaline and ethopabate.

These compounds act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor for the synthesis of dihydrofolic acid (DHF), a critical component of the folate pathway.[13] By inhibiting the enzyme dihydropteroate synthase (DHPS), they block the production of tetrahydrofolic acid (THF), which is essential for the synthesis of nucleic acids and certain amino acids. This disruption of folate metabolism halts the parasite's ability to replicate and proliferate.[13]

Conclusion

The combination of this compound with other anticoccidial compounds, such as sulfaquinoxaline, ethopabate, and toltrazuril, represents a valuable strategy for the effective control of coccidiosis in poultry and other animals. These combinations exhibit synergistic effects that lead to a broader spectrum of activity, enhanced efficacy, and a reduced likelihood of the development of drug resistance. The data presented in this guide demonstrate that such combination therapies can significantly improve performance parameters and reduce the pathological impact of Eimeria infections. For drug development professionals, the continued exploration of novel combinations with complementary mechanisms of action remains a promising avenue for sustainable coccidiosis control.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Amprolium is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to established protocols minimizes risks to researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] For powdered forms of this compound, respiratory protection and adequate ventilation are necessary to avoid inhaling dust.[2][3]

Step-by-Step Disposal Procedures

The fundamental principle for this compound disposal is to manage it as chemical waste, ensuring it is not released into the sewer system or the general environment.[3][4][5][6][7]

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including unused product, empty containers, and materials used for spill cleanup.

    • Keep this compound waste segregated from other chemical waste unless instructed otherwise by your institution's environmental health and safety (EHS) office. Do not mix with other waste.

  • Disposal of Unused or Expired this compound :

    • Unused or expired this compound must be disposed of as chemical waste.

    • Whenever possible, keep the chemical in its original container. Ensure the container is tightly closed, properly labeled, and stored in a designated, secure waste accumulation area.[4][8]

  • Disposal of Empty Containers :

    • Even when empty, containers may retain hazardous residues.[3][5]

    • Handle uncleaned containers in the same manner as the product itself.

    • Empty containers should be taken to an approved waste handling site for recycling or disposal according to institutional and local regulations.[4][6][8]

  • Spill Cleanup and Disposal :

    • In the event of a spill, prevent the material from entering sewers or public waters.[3][5][8]

    • For solid/powdered this compound : Carefully sweep or vacuum the spilled material to avoid dust generation and place it into a suitable, labeled container for disposal.[2][4]

    • For this compound solutions : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[8][9] Collect the absorbent material and place it in a sealed, labeled container for disposal.

    • Contaminated wash water from cleaning the spill area must also be collected and disposed of as hazardous waste.[2][4][8]

  • Final Disposal :

    • All this compound waste, including containers and spill cleanup materials, must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[2][4][6][8]

    • It is critical to adhere to all local, regional, and national regulations governing chemical waste disposal.[1][2][3][4][5][7][10]

Summary of Disposal Guidelines

The following table summarizes the key disposal procedures for different types of this compound waste.

Waste TypeKey Disposal Procedures
Unused/Expired this compound - Retain in original, labeled container.- Do not mix with other waste.- Dispose of through an approved hazardous waste facility.[2][4][8]
Empty Containers - Treat as hazardous waste as they may contain residue.[3][5]- Take to an approved waste handling site for recycling or disposal.[4][6][8]
Spill Cleanup Materials - Solids: Sweep or vacuum into a sealed container.[2][4]- Liquids: Use inert absorbent material and place in a sealed container.[8]- Collect all materials for hazardous waste disposal.
Contaminated Wash Water - Do not discharge to sewer.[4][6][7]- Collect and retain for disposal as hazardous waste.[2][4][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Amprolium_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused_product Unused / Expired This compound waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container spill_material Spill Cleanup Material waste_type->spill_material Spill package Ensure container is sealed and properly labeled. unused_product->package empty_container->package collect_solid Sweep or vacuum into sealed container. Avoid dust. spill_material->collect_solid Solid collect_liquid Absorb with inert material. Place in sealed container. spill_material->collect_liquid Liquid collect_solid->package collect_liquid->package store Store in designated hazardous waste area. package->store dispose Dispose via approved waste disposal facility in accordance with local regulations. store->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Amprolium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Amprolium. It outlines the necessary personal protective equipment (PPE), procedural guidance for handling and disposal, and emergency protocols to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[1][2] Formulations of this compound are suspected of damaging fertility or the unborn child and may cause damage to the central nervous system through prolonged or repeated exposure if swallowed.[3][4] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are paramount.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentCitations
Eye and Face Safety glasses with side-shields or goggles are required.[4][5] A faceshield or other full-face protection should be worn if there is a potential for direct contact with dusts, mists, or aerosols.[3][4][3][4][5]
Skin and Body A work uniform or laboratory coat is necessary.[3][4] Impervious gloves, such as butyl rubber gloves, should be worn.[5] For tasks with a higher risk of exposure, additional garments like sleevelets, an apron, or disposable suits should be used to prevent skin contact.[3][4][3][4][5]
Respiratory In cases of insufficient ventilation, or if exposure limits are exceeded, a NIOSH-approved respirator or suitable respiratory equipment should be used.[1][5] Use local exhaust ventilation or other engineering controls to minimize airborne concentrations.[1][3][1][3][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks associated with this compound. The following workflow provides a step-by-step guide from preparation to final disposal.

Amprolium_Workflow cluster_prep Preparation & Handling cluster_spill Spill & Emergency cluster_disposal Waste Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in Ventilated Area (e.g., Fume Hood) A->B C 3. Handle with Care Avoid generating dust/aerosols B->C D 4. Wash Hands Thoroughly After handling C->D G 7. Contain & Absorb Spill (Use inert material) I 9. Segregate Waste (Contaminated PPE, spilled material) E 5. Evacuate Area (if necessary) F 6. Don Additional PPE E->F F->G H 8. Collect Waste In a sealed container G->H J 10. Label Waste Container (Hazardous Waste) I->J K 11. Store Securely (Awaiting pickup) J->K L 12. Dispose via Approved Vendor (Follow institutional & local regulations) K->L

Safe Handling and Disposal Workflow for this compound.

Procedural Guidance

Safe Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition.[3][6] An eye wash station and safety shower should be readily accessible.[6]

  • Ventilation : Always handle this compound in a well-ventilated area.[5] If sufficient ventilation is not available, use local exhaust ventilation.[3][6]

  • Handling : Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe in dust, mists, or vapors.[3][5] Minimize dust generation and accumulation.[7]

  • Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][7][8] Wash hands and any exposed skin thoroughly after handling.[2][3][5] Contaminated clothing should be washed before reuse.[5][6]

  • Storage : Keep this compound in a tightly closed, properly labeled container.[3][5] Store in a cool, dry, and well-ventilated place, and keep it locked up.[3][5]

Emergency Procedures for Accidental Exposure

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3] Seek immediate medical attention.[1][3][1][3]
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[5][1][3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] If present, remove contact lenses and continue rinsing.[2][3] Seek immediate medical attention.[3][4][2][3][4][5]
Ingestion Do NOT induce vomiting.[4][5] Rinse the mouth thoroughly with water.[3][5] Never give anything by mouth to an unconscious person.[1][4] Call a physician or poison control center immediately.[3][4][1][3][4][5]

First aid responders should use recommended personal protective equipment to avoid self-exposure.[3][4]

Spill Management and Disposal Plan
  • Spill Containment : In the event of a spill, avoid breathing vapors and ensure adequate ventilation.[1] For large spills, prevent the material from spreading by using containment measures like diking.[3][6] Do not allow the product to enter the sewage system or water courses.[9]

  • Cleanup :

    • For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[3][9]

    • For solid spills, sweep or vacuum up the spillage, avoiding dust dispersal, and collect it in a suitable container for disposal.[7]

  • Waste Collection : Place all cleanup materials and contaminated items into a sealed, properly labeled container for disposal.[1][10]

  • Disposal : Dispose of this compound waste and contaminated packaging at an approved waste disposal plant.[3][7] All disposal practices must be in accordance with local, state, and federal regulations.[6][10][11] Empty containers should be taken to an approved waste handling site for recycling or disposal.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amprolium
Reactant of Route 2
Amprolium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.